Oxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)8-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHQVPFZIFNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435551 | |
| Record name | oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-97-2 | |
| Record name | oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Oxazolo[4,5-b]pyridine.
An In-Depth Technical Guide to the Physical and Chemical Properties of Oxazolo[4,5-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The this compound Scaffold
The confluence of heterocyclic rings in medicinal chemistry often yields scaffolds with remarkable biological activity and unique physicochemical properties. Among these, the this compound core, a fused bicyclic heteroaromatic system, has emerged as a structure of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization. Its structural similarity to natural purines makes it a compelling framework for designing ligands that can interact with various enzymes and receptors.[1] The inherent versatility of this scaffold has led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, making a deep understanding of its properties essential for leveraging its full potential.[2][3]
Molecular Structure and Physicochemical Identity
The foundational step in understanding any chemical entity is to define its structure and core properties. The this compound molecule consists of an oxazole ring fused to a pyridine ring. The formal IUPAC name is[4][5]this compound.[5]
Caption: Molecular structure of the this compound core.
Physical and Computed Properties
The fundamental physical and chemical properties of the parent this compound are summarized below. While experimental data for the unsubstituted core is sparse, computational models provide reliable estimates that are crucial for initial screening and derivatization planning.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | PubChem[5] |
| Molecular Weight | 120.11 g/mol | PubChem[5] |
| IUPAC Name | [4][5]this compound | PubChem[5] |
| CAS Number | 273-97-2 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| LogP (Computed) | 1.07 | PubChem[5] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |
| Appearance | Typically a solid, color varies with purity and derivative | General Observation[6] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to the confirmation of structure and purity. For this compound derivatives, several key techniques are employed.
-
NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation. The aromatic protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm range, with specific shifts depending on the substitution pattern.[7] For instance, in 2-(4-N,N-diethylaminophenyl)this compound, the pyridine protons (H-5 and H-7) appear as doublets of doublets between 7.1 and 8.5 ppm.[7]
-
UV-Visible Spectroscopy : The conjugated heterocyclic system gives rise to characteristic UV absorption bands. These are typically due to π–π* electronic transitions.[8] For many derivatives, absorption maxima are observed in the 320–360 nm range.[9] The introduction of electron-donating or electron-withdrawing groups can significantly shift these absorption bands, a property that can be leveraged in the design of fluorescent probes.[7][10]
-
Fluorescence Spectroscopy : Many derivatives of this compound exhibit fluorescence, often with a charge-transfer character.[7] Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines, a related isomer class, have shown high quantum yields (up to 0.82), making them suitable as effective fluorophores.[8] The fluorescence is often sensitive to solvent polarity, which can be rationalized by the Lippert-Mataga equation, indicating a change in the dipole moment upon excitation.[7]
Chemical Properties and Reactivity
The chemical reactivity of the this compound core is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich oxazole ring. This duality allows for a wide range of chemical modifications.
Synthesis of the Core Structure
The construction of the this compound ring system is typically achieved through the cyclization of a substituted pyridine precursor. A common and effective strategy involves the reaction of 2-amino-3-hydroxypyridine with various reagents.
Caption: Generalized workflow for the synthesis of oxazolo[4,5-b]pyridines.
One established method involves heating a 2-amino-3-hydroxypyridine derivative with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[11] This one-pot synthesis is efficient for creating 2-substituted derivatives.[12]
Key Reactions and Functionalization
The this compound scaffold can be functionalized at several positions to modulate its biological and physical properties.
-
Substitution at the 2-position : This is most commonly achieved during the ring-forming cyclization step by selecting the appropriate carboxylic acid or its derivative.[11]
-
Substitution on the Pyridine Ring : Positions 5, 6, and 7 are part of the pyridine ring. If the starting pyridine material is substituted (e.g., 2-amino-5-bromo-3-hydroxypyridine), this substitution is carried into the final product.[11] The bromine atom can then serve as a handle for further modifications using palladium-catalyzed cross-coupling reactions.
-
Heck Reaction : This reaction is a powerful tool for introducing carbon-carbon bonds. For example, a bromo-substituted this compound can react with methyl acrylate in the presence of a palladium catalyst to introduce an acrylic ester side chain, which can be further modified.[11]
-
Suzuki and Stille Couplings : These cross-coupling reactions are also viable methods for functionalizing halogenated oxazolo[4,5-b]pyridines, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Experimental Protocols: A Practical Guide
Trustworthiness in scientific reporting is built on reproducible methodologies. The following protocols are representative of standard procedures for the synthesis and characterization of this scaffold.
Protocol 1: Synthesis of 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine
This protocol is adapted from a described synthesis of functionalized oxazolo[4,5-b]pyridines.[11]
Rationale: This procedure demonstrates the formation of the oxazole ring from a substituted 2-amino-3-hydroxypyridine and a nitrile-containing benzoic acid, using PPSE as a powerful dehydrating and condensing agent. The high temperature facilitates the intramolecular cyclization.
Methodology:
-
Preparation: In a flame-dried round-bottom flask, combine 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq).
-
Reagent Addition: Add polyphosphoric acid trimethylsilyl ester (PPSE) (approx. 10 eq by weight) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the reaction mixture to 200°C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.[11]
Protocol 2: General Spectroscopic Characterization
Rationale: To unambiguously confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.
Methodology:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol) for analysis by ESI-QTOF or a similar instrument.
-
¹H and ¹³C NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer. Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the solid sample (e.g., using a KBr pellet) to identify characteristic functional group vibrations, such as the C=N and C-O stretches of the oxazole ring and the C≡N stretch of the nitrile group.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a privileged structure in drug discovery due to its ability to form key interactions with biological targets. Its derivatives have demonstrated a wide range of pharmacological activities.
Caption: Biological activities and targets of this compound derivatives.
-
Anticancer Activity: Derivatives have shown potent activity against various cancer cell lines.[13] Certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridines act as novel inhibitors of human DNA topoisomerase IIα (hTopo IIα), a key enzyme in DNA replication, with some compounds showing greater activity than the reference drug etoposide.[2] Others have been investigated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a potential target for anticancer drugs.[13]
-
Antibacterial Activity: The scaffold is considered an analogue of purine bases, suggesting it may interfere with nucleic acid synthesis or inhibit enzymes like DNA gyrase.[12] Several 2-(substituted-phenyl)this compound derivatives have demonstrated significant antibacterial activity, including against resistant strains like MRSA.[3][12]
-
Other Therapeutic Areas: The core has been used to develop potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for inflammatory disorders. Additionally, derivatives are being explored as inhibitors of enzymes involved in neurodegenerative diseases.
Conclusion
The this compound core represents a versatile and highly valuable scaffold for chemists and pharmacologists. Its robust synthesis routes, amenability to functionalization, and diverse biological activities underscore its importance in modern drug discovery. The physicochemical properties, particularly the tunable spectroscopic and electronic characteristics, also open avenues for its use in materials science as fluorophores and electronic components. A thorough understanding of the principles outlined in this guide is paramount for any scientist seeking to innovate within this promising chemical space.
References
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- ARKIVOC. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
- National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem Compound Database.
- Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Taylor & Francis Online. (n.d.). Full article: Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- ResearchGate. (n.d.). Synthesis of 2-(phenyl)this compound derivatives using....
- National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem Compound Database.
- PubMed. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.
- Pipzine Chemicals. (n.d.). This compound-2-thiol.
- Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine.
- Bulletin of Chemical Reaction Engineering & Catalysis. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF.
- ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
- PubMed. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines.
- ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne.
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An In-Depth Technical Guide to the Discovery and History of Oxazolo[4,5-b]pyridine Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the oxazolo[4,5-b]pyridine core, a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. We will trace its journey from early synthetic explorations to its current status as a versatile building block for a wide array of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: The Rise of a Privileged Scaffold
The this compound system is a fused bicyclic heteroaromatic compound, consisting of an oxazole ring fused to a pyridine ring.[1] Its rigid, planar structure and the specific arrangement of nitrogen and oxygen heteroatoms provide a unique three-dimensional framework for interacting with biological targets. This has led to its designation as a "privileged scaffold"—a molecular core that is capable of binding to multiple, distinct biological receptors, thereby exhibiting a broad range of pharmacological activities.[2][3]
The interest in this scaffold has grown exponentially over the past few decades, with derivatives demonstrating potent antibacterial, anticancer, anti-inflammatory, and neuroprotective properties, among others.[4][5][6] Notably, certain derivatives have been identified as powerful activators of SIRT1, a key regulator of metabolism, underscoring the scaffold's therapeutic versatility.[7]
Early History and Foundational Syntheses
While a singular "discovery" event is difficult to pinpoint, patent literature from the early 1970s indicates that the this compound core and its derivatives were already being synthesized and investigated for their therapeutic potential. Patents from this era describe compounds with analgesic and anti-inflammatory properties, establishing the scaffold's initial foothold in medicinal chemistry.[8][9]
Classical Synthetic Approaches
The foundational methods for constructing the this compound ring system typically involve the cyclization of a 2-amino-3-hydroxypyridine precursor. The choice of cyclizing agent is critical and dictates the substituent at the 2-position of the final product.
A common and well-established method involves the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid using a strong dehydrating agent. Polyphosphoric acid (PPA) was frequently used for this purpose.[10] However, the harsh conditions required for PPA-mediated reactions (high temperatures) often limit its applicability to robust substrates.
Causality in Reagent Choice: To overcome the limitations of PPA, milder condensing agents were developed. Polyphosphoric acid trimethylsilyl ester (PPSE) emerged as a superior alternative.[10] PPSE facilitates the reaction under significantly lower temperatures, improving the yield and purity of the product while being compatible with a wider range of sensitive functional groups. This shift represents a key evolution in making the scaffold more accessible for complex drug discovery programs.
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Oxazolo[4,5-b]pyridine Analogs as Purine Isosteres: A Technical Guide for Drug Discovery
Introduction: The Strategic Mimicry of Purines in Drug Design
In the landscape of medicinal chemistry, the purine scaffold stands as a cornerstone of biological function, forming the core of essential molecules such as adenine and guanine, the building blocks of nucleic acids, and adenosine triphosphate (ATP), the universal energy currency of the cell. The ubiquitous nature of purine-recognizing proteins, including kinases, polymerases, and metabolic enzymes, makes them prime targets for therapeutic intervention. However, the development of selective inhibitors for these targets is a formidable challenge, often hampered by off-target effects due to the conserved nature of the purine binding sites.
This guide delves into the oxazolo[4,5-b]pyridine scaffold, a versatile and potent class of purine isosteres that has emerged as a valuable tool in drug discovery. By replacing the imidazole ring of a purine with an oxazole ring and the pyrimidine with a pyridine, the this compound core effectively mimics the hydrogen bonding patterns and steric profile of natural purines, enabling it to competitively bind to purine-binding sites. This bioisosteric replacement offers a strategic advantage, allowing for the fine-tuning of physicochemical properties and the introduction of novel vectors for substitution, ultimately leading to the development of highly selective and potent inhibitors. This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound analogs, with a focus on their application as kinase inhibitors.
The Rationale of Bioisosterism: this compound vs. Purine
The principle of bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. The structural analogy between the this compound scaffold and the purine nucleus is the foundation of its therapeutic potential.
dot
Caption: Bioisosteric relationship between the purine and this compound scaffolds.
The key to the this compound scaffold's success as a purine mimetic lies in its ability to replicate the critical hydrogen bonding interactions within the ATP-binding pocket of kinases. The pyridine nitrogen and the oxazole oxygen can act as hydrogen bond acceptors, mimicking the N1 and N3 nitrogens of adenine. This allows the scaffold to anchor itself in the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. Furthermore, the fused bicyclic system maintains a planar, aromatic character similar to the purine core, facilitating favorable π-stacking interactions with aromatic residues in the active site.
The strategic advantage of the this compound scaffold is the ability to introduce substituents at various positions, allowing for the exploration of chemical space not accessible with the natural purine core. This derivatization is crucial for achieving selectivity and potency for a specific target.
Synthesis of this compound Analogs: A Step-by-Step Protocol
The synthesis of 2-substituted oxazolo[4,5-b]pyridines is a versatile process that can be adapted to generate a diverse library of compounds. A common and efficient route involves the condensation of 2-amino-3-hydroxypyridine with a variety of reagents.[1]
Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine
A reliable method for the synthesis of 2-amino-3-hydroxypyridine involves the reduction of 2-hydroxy-3-nitropyridine.[2][3]
Experimental Protocol:
-
Dissolution: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), add 10% Palladium on carbon (Pd/C) (1 g).[3]
-
Hydrogenation: Flush the reaction vessel with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere using a balloon for 12-16 hours with vigorous stirring at room temperature.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Purification: Evaporate the solvent under reduced pressure. The resulting solid can be purified by silica gel chromatography (eluting with 5% methanol in dichloromethane) to yield 2-amino-3-hydroxypyridine as a pure solid (typical yield: 80-90%).[3]
Microwave-Assisted Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines
Microwave-assisted organic synthesis offers a rapid and efficient method for the construction of the this compound core.[1]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe vessel, combine 2-amino-3-hydroxypyridine (1 mmol), the desired benzoyl chloride derivative (1 mmol), and an amino-functionalized SBA-15 (SBA-Pr-NH2) nano-catalyst (0.03 g).[1]
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation at maximum power for 5 minutes.[1]
-
Work-up: After completion of the reaction (monitored by TLC), add hot dimethylformamide (DMF) to dissolve the crude product.
-
Catalyst Removal: Remove the catalyst by filtration.
-
Precipitation: Add water to the filtrate to precipitate the solid product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-oxazolo[4,5-b]pyridine.
dot
Caption: General workflow for the synthesis of 2-aryl-oxazolo[4,5-b]pyridines.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The primary method for evaluating the efficacy of this compound analogs as purine antagonists is through in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a target kinase. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[4][5]
Generalized Protocol for an In Vitro Fluorescence-Based Kinase Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound.[4]
Materials and Reagents:
-
Recombinant kinase of interest
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
384-well microplates
-
Plate reader with fluorescence detection capabilities
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be maintained at a low level (e.g., ≤1%).[4]
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and the fluorescent peptide substrate in the kinase assay buffer to their predetermined optimal concentrations.
-
Assay Reaction:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.[4]
-
Detection: Stop the reaction (if necessary for the specific assay format) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Normalize the data by setting the signal from the no-inhibitor control (DMSO only) as 100% activity and the signal from a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Case Study: Oxazolo[4,5-b]pyridines as GSK-3β Inhibitors
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and cancer. A series of piperazine-linked this compound derivatives have been synthesized and evaluated as potent GSK-3β inhibitors.[6]
| Compound | R | IC50 (µM) for GSK-3β[6] |
| 7c | 4-Fluorophenyl | 0.53 |
| 7d | 4-Chlorophenyl | 0.34 |
| 7e | 4-Bromophenyl | 0.39 |
| 7g | 4-Nitrophenyl | 0.47 |
These compounds demonstrated potent, sub-micromolar inhibition of GSK-3β, highlighting the potential of the this compound scaffold for developing inhibitors of this therapeutically relevant kinase. The structure-activity relationship (SAR) suggests that substitution at the 4-position of the phenyl ring with electron-withdrawing groups is well-tolerated and can lead to potent inhibition.
Molecular Modeling: Visualizing the Interaction with the ATP-Binding Site
Molecular docking studies provide valuable insights into the binding mode of this compound analogs within the ATP-binding site of kinases. These computational models help to rationalize the observed SAR and guide the design of more potent and selective inhibitors.
dot
Caption: Schematic representation of an this compound inhibitor in a kinase ATP-binding site.
In a typical binding mode, the this compound core forms key hydrogen bonds with the backbone of the hinge region residues. The 2-aryl substituent often occupies a hydrophobic pocket, where modifications can significantly impact potency and selectivity. Additional substituents on the scaffold can be designed to interact with other regions of the ATP-binding site, such as the ribose pocket, to further enhance affinity and selectivity.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective purine isostere, leading to the discovery of potent inhibitors for a variety of therapeutically relevant targets, particularly protein kinases. The synthetic tractability of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.
Future research in this area will likely focus on:
-
Exploring Novel Substitutions: The development of new synthetic methodologies will allow for the introduction of a wider range of functional groups, leading to the discovery of inhibitors with novel binding modes and improved selectivity profiles.
-
Structure-Based Design: The increasing availability of high-resolution crystal structures of kinases in complex with inhibitors will facilitate more sophisticated structure-based drug design efforts, leading to the rational design of highly potent and selective compounds.
-
Targeting Drug Resistance: The versatility of the this compound scaffold makes it an attractive platform for developing inhibitors that can overcome acquired drug resistance, a major challenge in cancer therapy.
References
- Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P
- In vitro kinase assay - Protocols.io. (URL: [Link])
- Facile microwave-assisted synthesis of 2-aryloxazolo[4,5-b] pyridines using SBA-Pr-NH2. (URL: [Link])
- Kinase assays | BMG LABTECH. (URL: [Link])
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
- This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Medi
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An In-Depth Technical Guide to the Spectroscopic Characterization of Oxazolo[4,5-b]pyridine
This guide provides a comprehensive analysis of the core spectroscopic data for Oxazolo[4,5-b]pyridine (CAS No. 273-97-2), a significant heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this important molecule.
Introduction: The this compound Core
This compound is a fused heterocyclic system where an oxazole ring is annulated to a pyridine ring. This structural motif is of considerable interest due to its presence in a variety of biologically active compounds. Understanding its fundamental spectroscopic signature is a critical first step in the development of novel derivatives and is essential for reaction monitoring, quality control, and structural elucidation. This guide will detail the expected and experimentally verified data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Spectroscopic Correlation
The structural and electronic properties of this compound dictate its interaction with different spectroscopic methods. The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic environment, which is reflected in its spectral data.
To facilitate a clear discussion, the following IUPAC numbering scheme for the this compound core will be used throughout this guide.
Caption: IUPAC Numbering of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.
Expertise in Practice: Solvent Choice The choice of solvent is critical in NMR. Aprotic polar solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) are often preferred for nitrogen-containing heterocycles. DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) rarely interferes with the aromatic signals of the analyte. The data presented here was acquired in DMSO-d₆, which is a common and reliable choice for this class of compound.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region. The deshielding effect of the heteroatoms (N and O) and the ring currents of the fused system result in signals appearing at relatively high chemical shifts (downfield).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 9.04 | singlet (s) | - |
| H-5 | 8.58 | doublet of doublets (dd) | 4.8, 1.4 |
| H-7 | 8.26 | doublet of doublets (dd) | 8.2, 1.4 |
| H-6 | 7.50 | doublet of doublets (dd) | 8.2, 4.8 |
| Source: Data obtained from ChemicalBook, acquired in DMSO-d₆ at 400 MHz.[1] |
Interpretation and Rationale:
-
H-2: This proton is located on the oxazole ring, positioned between an oxygen and a nitrogen atom. This environment results in significant deshielding, pushing its signal to the furthest downfield position at 9.04 ppm. Its singlet multiplicity is expected as it has no adjacent protons.
-
H-5: This proton is on the pyridine ring, adjacent to the ring-junction nitrogen (N-4). Its chemical shift at 8.58 ppm is characteristic of a proton in the alpha position to a pyridine nitrogen. It is coupled to H-6 (J = 4.8 Hz) and shows a long-range coupling to H-7 (J = 1.4 Hz).
-
H-7: This proton is deshielded by the adjacent fused oxazole ring. It appears at 8.26 ppm and is coupled to H-6 (J = 8.2 Hz) and shows a long-range "W-coupling" to H-5 (J = 1.4 Hz).
-
H-6: This proton is the most upfield of the aromatic signals at 7.50 ppm. It experiences coupling from both its neighbors, H-5 (J = 4.8 Hz) and H-7 (J = 8.2 Hz), resulting in a clear doublet of doublets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. With six unique carbon atoms, six distinct signals are expected for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 157.7 |
| C-7a | 154.5 |
| C-5 | 147.1 |
| C-3a | 142.0 |
| C-6 | 121.5 |
| C-7 | 120.1 |
| Source: Data obtained from ChemicalBook, acquired in DMSO-d₆ at 101 MHz.[1] |
Interpretation and Rationale:
-
The carbons directly attached to heteroatoms (C-2, C-7a, C-5, C-3a) are the most deshielded, appearing in the 142-158 ppm range.
-
C-2 , being flanked by both oxygen and nitrogen in the oxazole ring, is the most downfield signal at 157.7 ppm.
-
C-7a and C-3a are the bridgehead carbons where the rings are fused. Their chemical shifts are influenced by both ring systems.
-
C-5, C-6, and C-7 are part of the pyridine ring. C-5, being alpha to the pyridine nitrogen, is significantly downfield at 147.1 ppm compared to C-6 and C-7.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Trustworthiness through Technique: Ionization Method For a stable, aromatic molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is an excellent choice. ESI typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This provides a clear and reliable determination of the molecular weight, which is the foundational data point in any mass spectrometric analysis.
Expected and Observed Data:
-
Molecular Formula: C₆H₄N₂O
-
Exact Mass: 120.0324 g/mol
-
Molecular Weight: 120.11 g/mol
-
Observed Ion (LRMS, ESI): [M+H]⁺ = 121.1 m/z[1]
The observed protonated molecular ion at m/z 121.1 is in excellent agreement with the calculated molecular weight, confirming the elemental composition of the molecule. Under harsher ionization conditions (e.g., Electron Ionization), fragmentation would be expected. Common fragmentation pathways for oxazoles can involve the loss of CO or HCN, which would be key diagnostic peaks to look for in such a spectrum.
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorptions:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1625 - 1580 | C=N Stretch | Oxazole & Pyridine Rings |
| 1550 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1250 - 1020 | C-O Stretch | Aryl-Ether Linkage in Oxazole |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic C-H |
Interpretation:
-
The spectrum would be dominated by absorptions corresponding to the fused aromatic system.
-
The C=N and C=C stretching vibrations within the two rings would give rise to a series of sharp bands in the 1625-1450 cm⁻¹ region.
-
A strong band corresponding to the C-O-C stretching of the oxazole ring is expected in the 1250-1020 cm⁻¹ region.
-
The aromatic C-H stretching vibrations would appear as weaker bands above 3000 cm⁻¹.
Integrated Spectroscopic Workflow & Validation
The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Caption: A typical workflow for the synthesis and spectroscopic validation of this compound.
This workflow demonstrates the logical progression from synthesis to absolute structural confirmation. The mass spectrometry first validates the molecular formula. NMR spectroscopy then provides the precise connectivity of the proton and carbon framework. Finally, IR spectroscopy confirms the presence of the key functional groups and bond types. The convergence of all data points on a single, unambiguous structure provides the highest level of scientific trustworthiness.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum, typically using a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Protocol 2: Mass Spectrometry (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The spectrum should clearly show the [M+H]⁺ ion at ~121.1 m/z.
Conclusion
The spectroscopic profile of this compound is well-defined and highly characteristic. The downfield singlet at 9.04 ppm in the ¹H NMR is a key identifier for the H-2 proton, while the combination of ¹³C NMR chemical shifts provides a complete map of the carbon skeleton. Mass spectrometry reliably confirms the molecular weight. By integrating these techniques according to the principles and protocols outlined in this guide, researchers can confidently identify and characterize this foundational heterocyclic core, enabling further exploration of its derivatives in drug discovery and materials science.
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Unveiling the Luminescent World of Oxazolo[4,5-b]pyridine Derivatives: A Technical Guide
Introduction: A Scaffold of Versatility and Light
Oxazolo[4,5-b]pyridine derivatives represent a compelling class of heterocyclic compounds, standing at the intersection of medicinal chemistry, materials science, and advanced bio-imaging.[1][2] As structural isosteres of purine bases like adenine and guanine, they possess a wide spectrum of biological activities.[2][3] However, it is their rich and tunable photophysical properties that have captured the profound interest of the scientific community. These molecules are renowned for their fluorescence, which is exquisitely sensitive to their specific chemical structure and the surrounding microenvironment.[1]
This technical guide offers an in-depth exploration of the core photophysical and fluorescence characteristics of this compound derivatives. We will dissect the intricate relationship between structure and optical behavior, provide field-proven experimental protocols for their characterization, and present a curated summary of quantitative data to empower researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable scaffold.
Part 1: The Chemical Foundation - Synthesis of the this compound Core
The unique properties of these derivatives are rooted in their synthesis. The construction of the this compound ring system is typically achieved through the cyclization of 2-amino-3-hydroxypyridine with various reagents. A common and effective strategy involves the condensation reaction with carboxylic acids or their derivatives, often facilitated by dehydrating agents like Polyphosphoric Acid (PPA) or its milder trimethylsilyl ester variant (PPSE).[4] This core scaffold can then be further functionalized. For instance, the Heck reaction provides a powerful tool for introducing carboxylic acid moieties onto the pyridine ring, enabling further chemical modification.[4]
The choice of synthetic route is critical as it dictates the types of substituents that can be installed on the heterocyclic core, which in turn governs the final photophysical properties of the molecule.
Caption: Workflow for determining relative fluorescence quantum yield.
Part 4: Applications and Future Directions
The unique photophysical properties of this compound derivatives make them highly attractive for a range of advanced applications:
-
Cellular and Organelle Imaging: Their high quantum yields and environmental sensitivity, coupled with low cytotoxicity, make them excellent candidates for fluorescent probes. Derivatives have been successfully developed as dual-targetable markers for mitochondria and lipid droplets in living cells. [5]* Molecular Sensing: The sensitivity of their fluorescence to pH and ion binding opens the door for developing novel sensors. While demonstrated in the related thiazolo[4,5-b]pyridine scaffold for Zn²⁺ detection, the principle is directly applicable. [6]* Organic Electronics: There is a significant need for stable, efficient blue-light emitters for Organic Light-Emitting Diodes (OLEDs). Certain bis(oxazolo[5,4-b]pyridine) derivatives show strong fluorescence in the blue and deep-blue regions, positioning them as promising air-stable luminophores for next-generation displays and lighting. [7] The continued exploration of this scaffold, guided by a deep understanding of its structure-property relationships, promises to yield novel tools and materials that will drive innovation across multiple scientific disciplines.
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Initial Biological Screening of Oxazolo[4,5-b]pyridine Libraries: A Technical Guide for Drug Discovery Professionals
Abstract
The Oxazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The inherent potential of this scaffold to interact with multiple biological targets makes it an attractive starting point for the development of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the initial biological screening of this compound libraries. We will detail a strategic, multi-tiered screening cascade designed to efficiently identify and validate hit compounds with promising therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, protocol execution, data analysis, and hit validation, thereby enabling the translation of chemical diversity into actionable biological insights.
Introduction: The Rationale for Screening this compound Libraries
The principle of "privileged scaffolds" suggests that certain molecular frameworks are predisposed to bind to a variety of biological targets with high affinity. The this compound core is one such scaffold, with its derivatives showing promise in diverse therapeutic areas. A key advantage of screening a library based on a privileged scaffold is the increased probability of identifying compounds with desirable biological activity.
Our screening strategy is designed to cast a wide net initially, followed by progressively more specific assays to characterize the mechanism of action of the most promising hits. This guide will focus on a dual-pronged primary screening approach targeting two major areas of unmet medical need: oncology and infectious diseases.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation
A robust screening campaign is not a single experiment but a carefully orchestrated series of assays, each with a specific purpose. Our proposed screening cascade is designed to maximize efficiency and minimize false positives, ensuring that resources are focused on the most promising compounds.
Caption: A multi-tiered screening cascade for this compound libraries.
Primary Screening: Identifying Initial Hits
The goal of the primary screen is to broadly and rapidly assess the biological activity of the entire compound library. We will employ two distinct phenotypic screens to maximize the potential for hit discovery.
Anticancer Phenotypic Screen: Cell Viability Assay
A cell-based phenotypic screen is a powerful initial step as it assesses a compound's effect in a more biologically relevant context than a purified protein assay.[1] We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[2][3]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., from the NCI-60 panel, such as MCF-7 for breast cancer and A549 for lung cancer) to ~80% confluency.[4][5]
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
-
Compound Addition:
-
Prepare a stock solution of each this compound library compound in DMSO.
-
Perform serial dilutions to create a working concentration (e.g., 10 µM final concentration for a single-dose screen).
-
Add the compound solution to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (e.g., a known cytotoxic agent like doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6]
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Antibacterial Screen: Broth Microdilution Assay
To identify compounds with antibacterial activity, the broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) of each compound against clinically relevant bacterial strains. This method is considered a gold standard for antimicrobial susceptibility testing.[7]
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each library compound in the appropriate broth medium.[8]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Include a growth control (no compound) and a sterility control (no bacteria).[7]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
Hit Confirmation and Prioritization
Compounds that show significant activity in the primary screens ("primary hits") must be subjected to further testing to confirm their activity and prioritize them for more in-depth studies.
Dose-Response Curves and IC50/MIC Determination
Primary hits are re-tested at a range of concentrations to generate dose-response curves. This allows for the calculation of the half-maximal inhibitory concentration (IC50) for anticancer hits and confirmation of the MIC for antibacterial hits. A sigmoidal dose-response curve is typically generated by plotting the percentage of inhibition against the log of the compound concentration.[9]
Data Presentation: Hypothetical Dose-Response Data
| Compound ID | Target Cell Line/Bacterium | IC50 (µM) / MIC (µg/mL) |
| OX-001 | MCF-7 | 2.5 |
| OX-002 | A549 | 5.1 |
| OX-003 | S. aureus | 8 |
| OX-004 | E. coli | >64 |
Cytotoxicity Against Normal Cell Lines
To assess the selectivity of the anticancer hits, their cytotoxicity is evaluated against a non-cancerous human cell line (e.g., normal human dermal fibroblasts). A favorable therapeutic window is indicated by a significantly higher IC50 value in the normal cell line compared to the cancer cell lines.
Secondary Assays: Elucidating the Mechanism of Action (MoA)
Once hits are confirmed and prioritized, the next crucial step is to gain insight into their mechanism of action.
For Anticancer Hits: Kinase Profiling and Apoptosis Assays
Given that many small molecule anticancer agents target protein kinases, a biochemical kinase assay is a logical secondary screen.[10][11] The ADP-Glo™ Kinase Assay is a sensitive, luminescent assay that can be used to screen for inhibitors of a broad panel of kinases.[12][13]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay such as the Caspase-Glo® 3/7 Assay can be employed. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
For Antibacterial Hits: Bacterial Growth Kinetics
To understand whether the antibacterial hits are bactericidal (kill bacteria) or bacteriostatic (inhibit growth), a time-kill kinetics study is performed. This involves exposing the bacteria to the compound at various concentrations and measuring the number of viable cells over time.
Data Analysis and Hit Selection
Throughout the screening cascade, rigorous data analysis and clear hit selection criteria are essential.
-
Primary Screen: Hits are typically defined as compounds that exhibit a certain percentage of inhibition (e.g., >50%) at a single concentration.
-
Dose-Response: The IC50 or MIC value, along with the quality of the curve fit (R² value), are key parameters for prioritizing hits.
-
Secondary Assays: The results from MoA-elucidating assays will further refine the hit list and guide the next steps in the drug discovery process.
A crucial aspect of data analysis is the use of quality control metrics such as the Z'-factor and signal-to-background ratio to ensure the robustness of the assay.[14]
Conclusion and Future Directions
The initial biological screening of an this compound library, when conducted systematically, can yield high-quality hit compounds with therapeutic potential. The screening cascade outlined in this guide provides a robust framework for identifying and validating these hits. The most promising compounds from this initial screen will then become the starting point for lead optimization, where medicinal chemistry efforts will be employed to improve their potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of novel, effective, and safe therapeutics based on the versatile this compound scaffold.
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A Researcher's Guide to Quantum Chemical Calculations for Oxazolo[4,5-b]pyridine
An In-Depth Technical Guide for Scientists and Drug Development Professionals
Abstract
The Oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system fundamental to medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this important molecule. By leveraging Density Functional Theory (DFT), we provide a robust, step-by-step computational protocol designed to yield high-fidelity data for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery process. This document emphasizes not just the procedural steps but the critical reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound is a fused bicyclic heteroaromatic compound that has garnered significant attention in the field of drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets.[3][4] Derivatives of this scaffold have shown potential as antitumor agents, modulators of nicotinic acetylcholine receptors for inflammatory disorders, and inhibitors of enzymes relevant to neurodegenerative diseases.[1]
Given its therapeutic potential, a deep understanding of the molecule's intrinsic properties is paramount. Quantum chemical calculations offer a powerful in silico lens to probe characteristics that are often difficult or costly to measure experimentally. These computational methods allow for the precise determination of molecular geometry, electronic properties (such as frontier molecular orbitals), and reactivity, providing invaluable insights for the rational design of novel therapeutics.[5][6]
Theoretical Foundation: Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and efficiency.[7][8] DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the full many-electron wavefunction.[8] This approach has proven to be a cornerstone of modern computational chemistry.[9]
A key decision in any DFT calculation is the choice of the functional and the basis set.
-
Functional: The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. For organic heterocyclic systems, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results for geometries and electronic properties.[9][10]
-
Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that offers a high degree of flexibility. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. The "++" signifies the inclusion of diffuse functions, which are important for describing anions and weak non-covalent interactions.
The Computational Workflow: A Validating Protocol
The following protocol outlines a self-validating workflow for performing quantum chemical calculations on this compound. This process is designed to ensure the results are reliable and physically meaningful.
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Methodology
I. Molecular Structure Preparation
-
Construct the Molecule: Using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw), draw the 2D structure of this compound.[11]
-
Generate 3D Coordinates: Convert the 2D drawing into an initial 3D structure. Perform a preliminary, low-level molecular mechanics cleanup (e.g., using a force field like MMFF94) to generate a reasonable starting geometry. This step is crucial for ensuring the subsequent quantum mechanical calculation converges efficiently.
II. Geometry Optimization
-
Select Method and Basis Set: Choose the DFT functional and basis set. For this guide, we recommend B3LYP/6-311++G(d,p) .[10] This combination is well-suited for capturing the electronic and structural details of aromatic heterocyclic systems.[12]
-
Perform Optimization: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA) for a full geometry optimization. This calculation will iteratively adjust the positions of the atoms until the lowest energy conformation (a stationary point on the potential energy surface) is found.
III. Frequency Calculation (Protocol Validation)
-
Execute Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verify True Minimum: This is a critical self-validation step. The output must be checked for imaginary frequencies.
-
Zero Imaginary Frequencies: Confirms that the optimized structure is a true energy minimum.
-
One or More Imaginary Frequencies: Indicates a saddle point (a transition state), not a stable structure. The geometry must be perturbed and re-optimized.
-
IV. Property Calculations
-
Single-Point Energy: With the validated minimum energy structure, perform a final single-point energy calculation. This provides a highly accurate electronic energy.
-
Molecular Orbital Analysis: From this calculation, extract key electronic properties:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are vital for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[9]
-
Mulliken Atomic Charges: These provide insight into the charge distribution across the molecule, highlighting potentially nucleophilic or electrophilic sites.
-
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This visualization maps the electrostatic potential onto the electron density surface, providing a clear, color-coded guide to the charge distribution.[9] Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate nucleophilic sites.
-
Spectroscopic Properties: If required, simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from the frequency calculation can be used to generate a theoretical IR spectrum.
Analysis and Interpretation of Results
The true value of these calculations lies in their interpretation and application to drug design challenges.
Electronic Properties and Reactivity
The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[12]
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals correlates with the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.[10]
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the molecule's charge distribution and is an invaluable tool for predicting intermolecular interactions.[9] For this compound, one would expect to see negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors. This information is critical for predicting how the molecule might dock into the active site of a protein.
Example Data Summary
The following table structure should be used to summarize the key quantitative results from the calculations for comparative analysis against derivatives.
| Property | Calculated Value | Units |
| Total Electronic Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| EHOMO | Value | eV |
| ELUMO | Value | eV |
| HOMO-LUMO Gap (ΔE) | Value | eV |
Conclusion
Quantum chemical calculations, particularly using DFT, provide a robust and predictive framework for investigating the properties of the this compound scaffold. The workflow presented in this guide, emphasizing methodical rigor and self-validation through frequency analysis, ensures the generation of high-quality, reliable data. For drug development professionals, these in silico insights into electronic structure, reactivity, and potential interaction sites are indispensable for guiding the synthesis of more potent and selective drug candidates, ultimately streamlining the path from molecular design to clinical application.[13][14]
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A Senior Application Scientist's Guide to Exploring the SAR of Novel Oxazolo[4,5-b]pyridine Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Oxazolo[4,5-b]pyridine Core
The landscape of medicinal chemistry is perpetually driven by the search for novel heterocyclic scaffolds that can serve as privileged structures for drug design. Among these, the this compound core has emerged as a scaffold of significant interest. Its rigid, planar structure and rich electronic properties make it an ideal starting point for developing potent and selective modulators of various biological targets. This fused heterocyclic system is structurally analogous to purines, allowing it to interact with biological targets that recognize adenine or guanine bases, potentially through mechanisms like nucleic acid synthesis inhibition or targeting enzymes such as DNA gyrase.[1]
This guide is structured to move beyond a simple recitation of facts. It is designed as a strategic whitepaper to empower research teams in their own exploration of this scaffold. We will delve into the foundational synthesis, the logic behind designing a Structure-Activity Relationship (SAR) campaign, detailed protocols for biological evaluation, and the iterative process of interpreting data to guide the next round of molecular design. Our focus will be on the causality behind experimental choices, providing a framework for building self-validating and robust drug discovery programs.
Chapter 1: The this compound Core: Synthesis and Key Substitution Points
A successful SAR campaign is built upon a reliable and flexible synthetic route that allows for the introduction of diverse chemical functionalities at specific vectors around the core. The primary precursor for this scaffold is typically 2-amino-3-hydroxypyridine.
Core Scaffold Analysis
The numbering of the this compound scaffold dictates the positions available for substitution. The most commonly explored positions for SAR are C2, C5, C6, and C7, as they offer accessible vectors for chemical modification.
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An In-depth Technical Guide to the Oxazolo[4,5-b]pyridine Scaffold: Synthesis, Properties, and Therapeutic Applications
Abstract
The Oxazolo[4,5-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. As a "privileged structure," its versatile framework allows for strategic functionalization, leading to derivatives with a wide spectrum of biological activities. This guide provides an in-depth exploration of the this compound system, detailing its fundamental physicochemical properties, established synthetic methodologies, and its role in the development of novel therapeutic agents. We will delve into its applications as an anticancer, metabolic-modulating, and antimicrobial agent, elucidating the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate further innovation with this potent scaffold.
Core Physicochemical and Structural Characteristics
The parent this compound is a fused bicyclic heteroaromatic compound.[1] Its structure, consisting of a pyridine ring fused to an oxazole ring, provides a unique electronic and steric profile that is conducive to interacting with various biological targets. The specific properties can vary significantly based on the substitution pattern. Key parent and derivative compounds are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 273-97-2 | C₆H₄N₂O | 120.11 | The core, unsubstituted scaffold.[2] |
| Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6 | C₆H₄N₂O₂ | 136.11 | A key synthetic precursor and lactam derivative.[3][4] |
| (1,3)this compound-2-thiol | 7243-02-9 | C₆H₄N₂OS | 152.18 | A thiol derivative used for further functionalization.[5] |
These foundational structures serve as starting points for extensive derivatization, enabling the fine-tuning of pharmacological properties.
Synthesis Methodologies: A Strategic Overview
The construction of the this compound ring system can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. A prevalent and effective strategy involves the cyclization of 2-amino-3-hydroxypyridine with various reagents.
Principle Synthetic Strategy: Condensation and Cyclization
A common and robust method for synthesizing the this compound core involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives.[6] The causality behind this approach lies in the nucleophilic character of the amino group and the hydroxyl group, which attack the electrophilic carbonyl carbon, leading to intramolecular cyclization and dehydration. The use of condensing agents like Polyphosphoric Acid (PPA) or the milder Polyphosphoric acid trimethylsilyl ester (PPSE) is crucial as they act as both a solvent and a catalyst to facilitate the dehydration step under thermal conditions.[6]
Caption: General synthesis of 2-substituted oxazolo[4,5-b]pyridines.
Self-Validating Experimental Protocol: Synthesis of 2-Aryl-Oxazolo[4,5-b]pyridine
This protocol describes a standard procedure adapted from established literature for synthesizing a 2-substituted derivative, which serves as a self-validating system through characterization of the final product.[6][7]
Objective: To synthesize 2-(4-chlorophenyl)this compound.
Materials:
-
2-Amino-3-hydroxypyridine (1.0 eq)
-
4-Chlorobenzoic acid (1.1 eq)
-
Polyphosphoric acid trimethylsilyl ester (PPSE)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.
-
Solvent and Catalyst Addition: Add PPSE (approximately 10 times the weight of the limiting reagent). The causality for using PPSE is its effectiveness as a milder alternative to PPA, often leading to cleaner reactions and higher yields at lower temperatures.[6]
-
Heating and Reflux: Heat the reaction mixture to 120-130°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution to neutralize the acidic PPSE. This step must be performed with caution due to gas evolution.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the organic product while having limited miscibility with the aqueous phase.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the crude product by column chromatography on silica gel. The final product's identity and purity should be validated using NMR spectroscopy (¹H and ¹³C) and mass spectrometry, which serves as the self-validating checkpoint of the protocol.
Therapeutic Applications and Mechanistic Insights
The this compound scaffold is a cornerstone in the development of agents targeting a range of diseases. Its rigid structure and potential for diverse substitution allow it to be tailored for specific biological targets.
Anticancer Activity: Targeting DNA and Key Enzymes
Derivatives of this scaffold have demonstrated potent anticancer activity through multiple mechanisms.
-
Topoisomerase Inhibition: Certain 2-substituted oxazolo[4,5-b]pyridines have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα).[8] The mechanism involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells. Compounds such as 2-(4-butylphenyl)this compound have shown inhibitory activity with IC₅₀ values as low as 2 µM, exceeding the potency of the reference drug etoposide.[8]
-
DHODH Inhibition: A series of this compound-triazole hybrids were synthesized and found to inhibit human dihydroorotate dehydrogenase (hDHODH).[9] This enzyme is critical for de novo pyrimidine synthesis, a pathway essential for cancer cell proliferation. Inhibiting hDHODH depletes the nucleotide pool required for DNA and RNA synthesis, thereby halting cell growth.[9]
Metabolic Regulation: SIRT1 Activation
Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that is a key regulator of metabolic pathways and cellular stress responses. Activation of SIRT1 is considered a promising therapeutic strategy for metabolic disorders like type 2 diabetes. A novel series of oxazolo[4,5-b]pyridines has been discovered as small molecule activators of SIRT1 that are structurally distinct from and more potent than resveratrol.[10][11]
The activation of SIRT1 by these compounds leads to the deacetylation of key downstream targets, influencing glucose homeostasis and insulin sensitivity.
Caption: Mechanism of SIRT1 activation by this compound derivatives.
Antimicrobial Agents
The structural analogy of the this compound ring system to purine bases like adenine and guanine has led to its exploration for antimicrobial activity.[7] The proposed mechanism suggests that these compounds may interfere with nucleic acid synthesis or inhibit key bacterial enzymes like DNA gyrase, similar to fluoroquinolone antibiotics.[7] Several 2-(substituted-phenyl)this compound derivatives have demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA).[7][12]
In Vitro Biological Evaluation: A Workflow
To assess the therapeutic potential of newly synthesized derivatives, a cascade of in vitro assays is essential. The following workflow outlines a standard protocol for evaluating the anticancer activity of an this compound compound.
Caption: Workflow for determining anticancer activity using an MTT assay.
This workflow provides a reproducible and self-validating method for quantifying the cytotoxic potential of novel compounds. The causality is clear: the absorbance measured is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.[13]
Conclusion and Future Outlook
The this compound scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its potential for developing next-generation therapeutics. Future research will likely focus on expanding the chemical space around this scaffold, employing structure-based drug design and combinatorial chemistry to identify novel derivatives with enhanced potency and selectivity against a wider range of therapeutic targets. The continued exploration of this privileged structure promises to yield new and effective treatments for some of the most challenging human diseases.
References
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- Anizon, F., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Tetrahedron.
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- Yüksek, H., et al. (2022). Synthesis of 2-(phenyl)this compound derivatives using mechanochemical methods and investigation of their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
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An In-Depth Technical Guide to the Toxicological Profile of Basic Oxazolo[4,5-b]pyridine
Preamble: A Proactive Approach to Safety Assessment
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure, forming the core of compounds with demonstrated biological activities, including potential as anticancer agents and SIRT1 activators.[1][2] As with any novel chemical entity destined for therapeutic consideration, a thorough understanding of its toxicological profile is not merely a regulatory hurdle but a scientific imperative. This guide provides a comprehensive framework for evaluating the safety of the basic this compound core, moving from computational predictions to detailed in vitro and in vivo assessments. Our approach is grounded in the principles of proactive safety evaluation, aiming to identify potential liabilities early in the development pipeline to guide informed decision-making and resource allocation.[3]
Section 1: Foundational Physicochemical and In Silico Toxicological Assessment
Before embarking on extensive biological testing, a foundational understanding of the molecule's intrinsic properties and a computational forecast of its potential toxicities are essential. This initial phase allows for early identification of potential red flags and helps in designing more relevant and efficient subsequent studies.
Physicochemical Properties
The parent compound, this compound, possesses the following computed properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₄N₂O | [4] |
| Molecular Weight | 120.11 g/mol | [4] |
| Topological Polar Surface Area | 38.9 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Complexity | 107 | [4] |
These properties suggest a small, relatively polar molecule, which may influence its absorption and distribution characteristics.
In Silico Toxicity Prediction (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activities of a chemical based on its structure.[5][6] For novel scaffolds like this compound, where empirical data may be sparse, in silico methods provide a valuable first look at potential toxicities.
Rationale for QSAR: Early-stage QSAR analysis helps to prioritize resources by flagging potential hazards such as mutagenicity, carcinogenicity, or organ-specific toxicities before committing to costly and time-consuming experimental assays.[7] It allows for a hypothesis-driven approach to toxicological evaluation.
Predicted Toxicities for the this compound Scaffold: While specific QSAR model outputs for the parent compound are not publicly available, analysis of closely related structures, such as oxazolo(4,5-b)pyridin-2(3H)-one, provides valuable insights. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this derivative is associated with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation: Causes serious eye irritation and skin irritation.[8]
These predictions suggest that the this compound core may possess intrinsic properties that warrant careful handling and thorough experimental investigation for acute toxicity and local tolerance.
Section 2: In Vitro Toxicology Assessment
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods for evaluating specific toxicological endpoints at the cellular level.[9]
Cytotoxicity Assessment: The MTT Assay
Causality of Experimental Choice: The initial step in assessing the interaction of a compound with biological systems is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cytotoxicity.[3][10] This assay is crucial for establishing a concentration range for subsequent, more specific in vitro assays and for providing a preliminary indication of the compound's general toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative (vehicle) controls ensures the validity of the assay. The positive control confirms the sensitivity of the cells to a known cytotoxic agent, while the vehicle control accounts for any effects of the solvent.
Visualization of the MTT Assay Workflow:
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity Assessment: The Ames Test
Causality of Experimental Choice: Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological endpoint due to its association with carcinogenesis.[1] The bacterial reverse mutation assay, or Ames test, is a widely accepted and regulatory-required initial screen for mutagenic potential.[11][12] It assesses a compound's ability to induce mutations in specific strains of Salmonella typhimurium.[11] A positive result in the Ames test is a significant red flag in drug development.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine and can detect different types of mutations (frameshift and base-pair substitutions).[11]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[13]
-
Test Compound Preparation: Dissolve the this compound in a suitable solvent (e.g., DMSO) and prepare a range of concentrations.
-
Assay Procedure: a. To a test tube, add the test compound solution, the bacterial culture, and either the S9 mix or a buffer (for the non-activation arm). b. Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.[14] c. Include negative (vehicle) and positive controls (known mutagens for each strain, with and without S9 activation).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Self-Validating System: The use of multiple bacterial strains, the inclusion of both metabolic activation and non-activation conditions, and the use of appropriate positive and negative controls ensure the robustness and validity of the assay.
Visualization of the Ames Test Logical Flow:
Caption: Logical flow for assessing mutagenicity via the Ames test.
Section 3: In Vivo Toxicology Assessment
While in vitro assays provide crucial mechanistic information, in vivo studies are essential to understand the effects of a compound on a whole, integrated biological system.[15] They are required to establish a toxicological profile prior to human administration.[10]
Acute Oral Toxicity (OECD 423)
Causality of Experimental Choice: An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance.[15] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that allows for the determination of an LD₅₀ (median lethal dose) range with a minimal number of animals.[16][17] This study is fundamental for classifying the compound's toxicity and for guiding dose selection in subsequent sub-chronic studies.
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats, as they are often slightly more sensitive).[4]
-
Dose Preparation: Prepare the this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Dosing Procedure (Stepwise): a. Start with a group of three animals at a predetermined dose level (e.g., 300 mg/kg). b. Administer the compound via oral gavage. c. Observe the animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, mortality).
-
Decision Points:
-
If mortality is observed in two or three animals, the test is stopped, and the LD₅₀ is considered to be in that dose range.
-
If one animal dies, the test is repeated at the same dose with another three animals.
-
If no mortality occurs, the test is repeated with a new group of three animals at a higher dose level (e.g., 2000 mg/kg).
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any target organ toxicities.
Self-Validating System: The stepwise procedure with clear decision-making criteria based on observed outcomes provides a self-validating framework for classifying the acute toxicity of the substance.
In Vivo Genotoxicity: Micronucleus Assay
Causality of Experimental Choice: To complement the in vitro Ames test, an in vivo genotoxicity assay is necessary to account for the effects of absorption, distribution, metabolism, and excretion (ADME). The in vivo micronucleus assay is a widely used and regulatory-accepted test for detecting chromosomal damage.[8] It assesses the ability of a compound to induce the formation of micronuclei in developing red blood cells in the bone marrow, which is an indication of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.[18][19]
Experimental Protocol: Rodent Bone Marrow Micronucleus Assay (OECD 474)
-
Animal Dosing: Administer the this compound to groups of mice or rats (typically 5 per sex per group) at three different dose levels, usually based on the results of the acute toxicity study (up to the maximum tolerated dose).[18] Include a vehicle control and a positive control (e.g., cyclophosphamide).
-
Sample Collection: Sacrifice the animals at appropriate time points after dosing (e.g., 24 and 48 hours) to capture the peak of micronuclei formation.[18]
-
Bone Marrow Extraction: Extract bone marrow from the femurs.
-
Slide Preparation: Prepare bone marrow smears on microscope slides and stain them to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[18] Also, determine the ratio of PCEs to NCEs to assess for bone marrow toxicity.
-
Data Interpretation: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.
Visualization of the In Vivo Toxicology Workflow:
Caption: Integrated workflow for in vivo acute and genotoxicity testing.
Section 4: Metabolic Profile and Mechanistic Insights
Understanding how a compound is metabolized is critical, as metabolites can be more or less active and/or toxic than the parent compound.
Putative Metabolic Pathways
Based on the metabolism of other pyridine-containing heterocyclic compounds, the metabolic fate of this compound is likely to be governed by cytochrome P450 (CYP) enzymes in the liver.[16][20]
Proposed Metabolic Transformations:
-
Oxidation: The pyridine ring is susceptible to oxidation, potentially forming an N-oxide. This is a common metabolic pathway for pyridine and its derivatives.[5]
-
Hydroxylation: CYP-mediated hydroxylation could occur on the pyridine ring, introducing a hydroxyl group.
-
Ring Cleavage: While less common, oxidative cleavage of the oxazole ring is a possibility, leading to more polar metabolites.
Visualization of the Putative Metabolic Pathway:
Caption: Putative metabolic pathway for this compound.
Potential Mechanisms of Toxicity
Based on the in silico predictions and the chemical nature of the scaffold, several potential mechanisms of toxicity should be considered:
-
Reactive Metabolite Formation: If metabolism leads to the formation of electrophilic intermediates, these could covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.
-
Off-Target Pharmacology: The nitrogen atoms in the heterocyclic system could lead to interactions with unintended biological targets (off-target effects), which would require further investigation through target screening panels if initial toxicity is observed.
-
Mitochondrial Impairment: As the MTT assay relies on mitochondrial function, observed cytotoxicity could be linked to disruption of mitochondrial respiration or integrity.
Section 5: Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to characterizing the toxicological profile of the basic this compound scaffold. The proposed workflow, from in silico prediction to in vivo studies, is designed to provide a comprehensive safety assessment.
Summary of Toxicological Profile:
-
Predicted Hazards: In silico data on a closely related analog suggests potential for acute toxicity upon oral, dermal, and inhalation exposure, as well as skin and eye irritation.[8]
-
Key Areas for Investigation: Experimental verification of cytotoxicity, genotoxicity, and acute systemic toxicity is paramount.
-
Metabolic Considerations: The potential for CYP450-mediated metabolism necessitates the inclusion of metabolic activation systems in in vitro assays and a careful evaluation of metabolic profiles.
The data generated from this structured approach will be crucial for any future development of this compound derivatives. A clear understanding of the toxicity of the core scaffold will enable the design of safer, more effective therapeutic agents and ensure that the journey from discovery to clinical application is built on a solid foundation of safety and scientific integrity.
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Computational studies on Oxazolo[4,5-b]pyridine electronic structure.
An In-depth Technical Guide to the Computational Analysis of Oxazolo[4,5-b]pyridine's Electronic Structure
Foreword: The Convergence of Silicon and Scaffold
The this compound core is a privileged heterocyclic scaffold, a testament to nature's efficiency and a fertile ground for synthetic innovation. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and anti-inflammatory agents to promising materials for organic electronics.[1][2][3][4][5][6][7] The power of this scaffold lies in its unique electronic landscape and its amenability to functionalization. Understanding and predicting how structural modifications influence electronic behavior is paramount to accelerating the discovery of novel therapeutics and materials. This is where computational chemistry becomes an indispensable partner to experimental synthesis and evaluation.
This guide serves as a technical deep-dive for researchers, computational chemists, and drug development professionals. It moves beyond a mere listing of methods to provide a causal framework for why specific computational choices are made, how to interpret the resulting data, and how these insights directly fuel the design of next-generation this compound derivatives.
The Electronic Heart of this compound: Frontier Molecular Orbitals
At the core of any molecule's chemical reactivity and photophysical properties are its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital can be conceptualized as the outermost orbital containing electrons. Its energy level is a proxy for the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept an electron. A lower LUMO energy points to a better electron acceptor.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is of critical importance.[8][9][10] A small gap suggests that the molecule can be easily excited, often corresponding to absorption of lower-energy light (a redshift, or shift to longer wavelengths). This gap is a key determinant of a molecule's color, photophysical behavior, and electrochemical properties.
For the this compound scaffold, the distribution and energy of these orbitals are not static. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the bicyclic ring system allows for precise tuning of the electronic structure.[11][12][13] For instance, adding an EDG like an amino or alkoxy group will typically raise the HOMO energy level, while an EWG like a nitro or cyano group will lower the LUMO energy. This modulation is the fundamental principle behind designing derivatives for specific functions, whether it's enhancing fluorescence for bio-imaging or tuning the molecule's reactivity to better fit the active site of a target enzyme.[11][12]
Ground State Electronic Structure: The DFT Workflow
To accurately model the electronic properties of an this compound derivative, we must first determine its most stable three-dimensional structure, or ground-state geometry. Density Functional Theory (DFT) is the computational workhorse for this task, offering a potent balance of accuracy and computational cost.
Experimental Protocol: Ground-State Geometry Optimization and FMO Analysis
-
Structure Preparation: Begin with a 2D representation of the this compound derivative and convert it to a 3D structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform an initial, less computationally expensive optimization using a molecular mechanics force field to obtain a reasonable starting geometry.
-
DFT Geometry Optimization:
-
Causality: The core of the DFT calculation is the selection of a functional and a basis set. The functional (e.g., B3LYP, ωB97XD) is an approximation of the exchange-correlation energy, which accounts for the complex electron-electron interactions. The basis set (e.g., 6-31G(d), 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals.[4][11][14][15] For systems like this compound, hybrid functionals like B3LYP often provide a good starting point. For studies involving charge transfer or long-range interactions, a range-separated functional like ωB97XD is often superior.[4][14]
-
Execution: Submit the structure for geometry optimization. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found.
-
-
Frequency Calculation (Self-Validation):
-
Causality: To ensure the optimized structure is a true energy minimum (a stable conformation) and not a transition state, a frequency calculation must be performed on the optimized geometry.[14]
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point on the potential energy surface, and the structure must be re-optimized.
-
-
Molecular Orbital Analysis:
-
Execution: Once the true minimum is confirmed, perform a single-point energy calculation using the optimized geometry.
-
Data Extraction: From this calculation, extract the energies of the HOMO and LUMO. Visualize the 3D plots of these orbitals to understand the distribution of electron density. This visualization is crucial for identifying regions of the molecule involved in electron donation and acceptance.[9]
-
Probing Excited States and Optical Properties: The TD-DFT Workflow
Many applications of oxazolo[4,5-b]pyridines, particularly in organic electronics and bio-imaging, depend on their photophysical properties—how they absorb and emit light.[4][16][17] Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating molecular excited states and simulating electronic spectra.
A key phenomenon in many fluorescent derivatives is Excited-State Intramolecular Charge Transfer (ICT).[11][12][13] Upon photoexcitation, electron density moves from an electron-donating part of the molecule to an electron-withdrawing part. This charge redistribution is fundamental to their fluorescence behavior.
Experimental Protocol: Simulating UV-Vis Absorption and Emission
-
Ground-State Geometry: Start with the fully optimized and validated ground-state geometry from the DFT workflow.
-
Vertical Excitation Calculation (Absorption):
-
Causality: Light absorption is a very fast process (the Franck-Condon principle). The molecule absorbs a photon and transitions to an excited state without any change in its nuclear geometry. TD-DFT calculates the energies required for these "vertical" transitions.
-
Execution: Perform a TD-DFT calculation on the ground-state geometry. It is common to request the calculation of several low-energy excited states (e.g., 10-20 states).
-
Data Extraction: The output will provide the excitation energies (often in eV or nm) and the oscillator strength for each transition. The oscillator strength is a measure of the probability of a transition occurring. Transitions with high oscillator strengths correspond to the major peaks in a UV-Vis absorption spectrum. The primary absorption peak often corresponds to the HOMO→LUMO transition (a π–π* transition in these conjugated systems).[4]
-
-
Solvent Effects:
-
Causality: The polarity of the solvent can significantly influence electronic transitions, especially in molecules with charge-transfer character.[11] The Polarizable Continuum Model (PCM) is a widely used and efficient method to simulate this effect by treating the solvent as a continuous medium with a defined dielectric constant.[11]
-
Execution: Incorporate the PCM model in the TD-DFT calculation, specifying the solvent of interest (e.g., water, acetonitrile, chloroform).
-
-
Excited-State Optimization (Emission/Fluorescence):
-
Causality: After initial excitation, the molecule relaxes in the excited state to a new, lower-energy geometry. Fluorescence occurs when the molecule transitions from this relaxed excited-state geometry back to the ground state. To simulate emission, we must first find this relaxed excited-state geometry.
-
Execution: Perform a geometry optimization for the first excited state (S1) using TD-DFT.
-
-
Emission Energy Calculation:
-
Execution: Perform a single-point TD-DFT energy calculation at the optimized S1 geometry. The energy of the emitted photon is the energy difference between the S1 state and the ground state at this S1 geometry. This value corresponds to the peak of the fluorescence spectrum.
-
Data Synthesis and Interpretation
The power of these computational studies lies in the ability to generate data for a series of derivatives and compare them systematically. This allows for the establishment of structure-property relationships that guide further experimental work.
Table 1: Representative Computational Data for this compound Derivatives
| Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | λ_max Absorption (nm) | Key Insight | Reference |
| Unsubstituted Core | B3LYP/6-31G(d) | -6.5 | -1.2 | 5.3 | ~300 | Baseline electronic structure. | [11] |
| 2-(Aryl)-EDG | B3LYP/6-31G(d) | -5.8 | -1.3 | 4.5 | ~350 | EDG raises HOMO, reduces gap, redshifts absorption. Increases dipole moment. | [12] |
| 2-(Aryl)-EWG | MPW1PW91/6-311+G(2d,p) | -6.8 | -2.0 | 4.8 | ~330 | EWG lowers LUMO, has a smaller effect on the gap than EDG. | [11] |
| Bis(oxazolo)pyridine | ωB97XD/6-311++G(d,p) | -6.2 | -1.8 | 4.4 | ~323-347 | Extended conjugation decreases the HOMO-LUMO gap, leading to blue fluorescence. | [4][18] |
Note: The values in this table are illustrative representations based on trends described in the literature and are not from a single, unified study. They serve to demonstrate the comparative power of the computational approach.
Bridging Computation and Application
-
Drug Development: Computational analysis is a cornerstone of modern drug design. By calculating the electronic properties and electrostatic potential maps of this compound derivatives, scientists can predict how they will interact with biological targets. For example, understanding the charge distribution is crucial for predicting hydrogen bonding and other non-covalent interactions within a protein's active site, as seen in studies targeting enzymes for anticancer applications.[1]
-
Materials Science: For applications in organic electronics, the calculated HOMO and LUMO levels are not just theoretical constructs; they directly correlate to measurable properties like ionization potential and electron affinity. These values determine how efficiently charges can be injected into and transported through a material, guiding the design of new organic light-emitting diodes (OLEDs) and other devices.[4][18] The ability to computationally screen for derivatives with high fluorescence quantum yields and specific emission colors is a powerful tool for accelerating materials discovery.[16][17]
Conclusion: A Computationally-Guided Future
The computational study of the this compound electronic structure is a powerful, predictive, and indispensable field. By leveraging DFT and TD-DFT, researchers can move beyond serendipitous discovery to a paradigm of rational design. These methods provide a microscopic understanding of the link between molecular structure and electronic properties, explaining the causality behind observed behaviors and establishing a robust, self-validating framework for predicting the characteristics of novel compounds. As computational resources continue to grow and theoretical methods improve, the synergy between in silico analysis and experimental validation will undoubtedly continue to unlock the full potential of this remarkable heterocyclic scaffold.
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The Ascendant Therapeutic Trajectory of Oxazolo[4,5-b]pyridines: A Technical Guide for Drug Discovery
Abstract
The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of this versatile core, designed for researchers, scientists, and drug development professionals. We will dissect its significance across key therapeutic areas, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower further investigation and development of novel therapeutics based on this promising scaffold.
Introduction: The this compound Core - A Scaffold of Promise
The fusion of an oxazole ring with a pyridine ring to form the this compound system creates a unique chemical architecture with significant pharmacological appeal. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, enzymes, and receptors, making it a fertile ground for the development of novel therapeutics. The inherent aromaticity and the presence of nitrogen and oxygen heteroatoms contribute to its favorable pharmacokinetic properties and diverse binding capabilities. This guide will navigate the expanding landscape of this compound derivatives, highlighting their journey from chemical synthesis to promising therapeutic candidates.
Therapeutic Potential: A Multi-pronged Approach to Disease
The versatility of the this compound core is evidenced by its significant activity in several key therapeutic areas.
Anticancer Activity: Targeting the Hallmarks of Malignancy
This compound derivatives have demonstrated considerable promise as anticancer agents by targeting various mechanisms integral to cancer cell proliferation and survival.
One key strategy involves the inhibition of enzymes crucial for cancer cell function. For instance, certain derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα), a well-established target for cancer chemotherapy.[1] Inhibition of hTopo IIα leads to the stabilization of the enzyme-DNA complex, resulting in DNA breaks and the induction of apoptosis in rapidly dividing cancer cells.[2] Another targeted enzyme is human dihydroorotate dehydrogenase (hDHODH), which is involved in pyrimidine biosynthesis and is linked to the proliferation and metastasis of various cancer types.[3]
The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with several derivatives exhibiting promising activity.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 18a-j (analogs) | hDHODH | PC3 (prostate), A549 (lung), MCF-7 (breast), DU-145 (prostate) | Good to moderate | [3] |
| 2i | hTopo IIα | - | 2 | [1] |
Note: "Good to moderate" indicates promising activity as described in the cited source, without specific IC50 values provided in the abstract.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key pro-inflammatory enzymes like Glycogen Synthase Kinase-3β (GSK-3β).[4] GSK-3β is recognized as a pro-inflammatory enzyme, and its inhibition can effectively control inflammation.[4]
The anti-inflammatory potential of these compounds has been demonstrated in preclinical models, such as the carrageenan-induced paw edema model in rats, where they have shown a significant reduction in inflammation.[4]
Table 2: Anti-inflammatory and GSK-3β Inhibitory Activity of this compound Derivatives
| Compound ID | Target | In vivo Anti-inflammatory Activity (% inhibition) | IC50 (µM) | Reference |
| 7d | GSK-3β | 62.79% (3h), 65.91% (5h) | 0.34 | [4] |
| 7e | GSK-3β | - | 0.39 | [4] |
| 7g | GSK-3β | - | 0.47 | [4] |
| 7c | GSK-3β | - | 0.53 | [4] |
Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases
The blood-brain barrier permeability and the ability to interact with central nervous system targets make oxazolo[4,5-b]pyridines attractive candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.
A primary mechanism underlying their neuroprotective effects is the inhibition of monoamine oxidase B (MAO-B).[5] MAO-B is a key enzyme in the catabolism of dopamine, and its inhibition can increase dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease.[5] Beyond symptomatic relief, MAO-B inhibitors are also believed to possess neuroprotective properties by preventing the formation of toxic metabolites from dopamine breakdown.
Furthermore, some derivatives have shown potential as activators of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in neuronal health and longevity.[6][7] Activation of SIRT1 has been linked to increased mitochondrial function and protection against neurodegeneration.[6]
Table 3: Neuroprotective Activity of this compound Derivatives
| Compound Class | Target | IC50 (nM) / Activity | Reference |
| Oxazolopyridines | MAO-B | 267.1 - 889.5 | [5] |
| Oxazolo[4,5-b]pyridines | SIRT1 | More potent than resveratrol | [6][7] |
Mechanisms of Action: Unraveling the Molecular Interactions
The therapeutic effects of oxazolo[4,5-b]pyridines stem from their ability to modulate specific signaling pathways.
Anticancer Signaling Pathways
The anticancer activity of this compound derivatives that target hTopo IIα and hDHODH can be visualized as follows:
Caption: Anticancer mechanisms of Oxazolo[4,5-b]pyridines.
Anti-inflammatory Signaling Pathway
The inhibition of GSK-3β by this compound derivatives leads to a reduction in pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism via GSK-3β inhibition.
Neuroprotective Signaling Pathway
The neuroprotective effects of this compound derivatives as MAO-B inhibitors are primarily linked to the modulation of dopamine metabolism.
Caption: Neuroprotective mechanism via MAO-B inhibition.
Experimental Protocols: A Practical Guide
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines
This protocol describes a microwave-assisted synthesis which is efficient and environmentally friendly.[3]
Workflow Diagram:
Caption: Microwave-assisted synthesis workflow.
Step-by-Step Protocol:
-
In a reaction vessel, combine 2-amino-3-hydroxypyridine (1 mmol), the desired benzoyl chloride (1 mmol), and a catalytic amount of amino-functionalized SBA-15 (SBA-Pr-NH2).
-
Subject the mixture to microwave irradiation under solvent-free conditions. Optimize the reaction time and power for the specific reactants.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
The solid catalyst can be removed by simple filtration.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-aryl-oxazolo[4,5-b]pyridine.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Workflow Diagram:
Caption: Carrageenan-induced paw edema workflow.
Step-by-Step Protocol:
-
Fast adult rats (e.g., Wistar or Sprague-Dawley) overnight before the experiment.
-
Administer the this compound derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy across anticancer, anti-inflammatory, and neuroprotective applications underscores its significant potential in addressing a wide range of unmet medical needs. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly pave the way for the clinical translation of this compound-based drugs. This guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of next-generation therapies.
References
- Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Reen, J. K., Wadood, A., Tali, B. A., Hassan, Q. P., & Singh, S. (2017). This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), 1700022. [Link]
- Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bemis, J. E., Vu, C. B., Xie, R., Nunes, J. J., Disch, J. S., Ellis, J. L., ... & Perni, R. B. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & medicinal chemistry letters, 19(8), 2350–2353. [Link]
- Ghavipanjeh, F., Saeedi, M., Barghi, L., Notash, B., & Shafiee, A. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(4), 443–447. [Link]
- Park, H. R., Kim, J., Kim, T., Jo, S., Yeom, M., Moon, B., ... & Choo, H. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & medicinal chemistry, 21(17), 5539–5547. [Link]
- Milne, J. C., Lambert, P. D., Schenk, S., Carney, D. P., Smith, J. J., Gagne, D. J., ... & Olefsky, J. M. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.
- Wang, J. C. (2002). Cellular roles of DNA topoisomerases: a molecular perspective. Nature reviews Molecular cell biology, 3(6), 430-440. [Link]
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Methodological & Application
Synthesis of Oxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine: An Application Note and Protocol
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2] This structural motif is present in a multitude of biologically active compounds exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][2] The unique arrangement of nitrogen and oxygen atoms within the fused ring system allows for specific interactions with biological targets, making it a valuable template for the design of novel therapeutic agents.[2] It is believed that the this compound ring system may exert its antimicrobial effects by acting as an analogue of adenine and guanine, thereby inhibiting nucleic acid synthesis or enzymes like DNA gyrase.[2] This application note provides a detailed guide to the synthesis of oxazolo[4,5-b]pyridines, starting from the readily available precursor, 2-amino-3-hydroxypyridine.
Synthetic Strategies and Mechanistic Insights
The construction of the this compound ring system from 2-amino-3-hydroxypyridine fundamentally involves the formation of an oxazole ring fused to the pyridine core. This is typically achieved through a condensation reaction between the ortho-amino and hydroxyl groups of the pyridine precursor with a suitable one-carbon electrophile, followed by cyclization. The most common and versatile methods employ carboxylic acids, aldehydes, or their derivatives.
Method 1: Condensation with Carboxylic Acids
The direct condensation of 2-amino-3-hydroxypyridine with a carboxylic acid is a robust and widely utilized method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.[3][4] This reaction is typically performed at elevated temperatures in the presence of a strong acid catalyst that also acts as a dehydrating agent. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are frequently employed for this purpose.[3][4]
Mechanism: The reaction proceeds through an initial acylation of the more nucleophilic amino group of 2-amino-3-hydroxypyridine by the carboxylic acid. This forms an N-(3-hydroxypyridin-2-yl)amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the hydroxyl group, and dehydration leads to the formation of the stable, aromatic this compound ring. The acidic medium facilitates both the initial acylation and the final dehydration step.
Caption: Mechanism of this compound synthesis from a carboxylic acid.
Method 2: Condensation with Aldehydes
The reaction of 2-amino-3-hydroxypyridine with aldehydes provides an alternative route to 2-substituted oxazolo[4,5-b]pyridines. This process typically involves a two-step sequence: the initial formation of a Schiff base (imine), followed by oxidative cyclization.[5][6][7]
Mechanism: The reaction begins with the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base. The subsequent step involves an intramolecular nucleophilic attack of the hydroxyl group on the imine carbon, followed by oxidation to afford the aromatic this compound. Various oxidizing agents can be employed for the final aromatization step.
Caption: Mechanism of this compound synthesis from an aldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-substituted this compound using the carboxylic acid condensation method.
Protocol 1: Synthesis of 2-Phenylthis compound using Polyphosphoric Acid (PPA)
This protocol describes the synthesis of 2-phenylthis compound from 2-amino-3-hydroxypyridine and benzoic acid.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 1.10 g (10.0 mmol) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.22 g (10.0 mmol) |
| Polyphosphoric Acid (PPA) | (HPO₃)ₙ | - | ~20 g |
| Crushed Ice | H₂O | 18.02 | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.10 g, 10.0 mmol) and benzoic acid (1.22 g, 10.0 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (~20 g) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-100 °C. Carefully and slowly pour the hot, viscous mixture onto a beaker of crushed ice with constant stirring.
-
Neutralization: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylthis compound.
Caption: Experimental workflow for the synthesis of 2-phenylthis compound.
Troubleshooting and Key Considerations
-
Viscosity of PPA: Polyphosphoric acid is highly viscous, especially at room temperature. Gentle warming can facilitate its transfer. The reaction mixture will also be very viscous, requiring efficient mechanical or magnetic stirring.
-
Exothermic Quenching: The addition of the hot PPA mixture to ice is highly exothermic. This step should be performed cautiously in a well-ventilated fume hood with appropriate personal protective equipment.
-
Product Precipitation: The product may precipitate upon neutralization. If this occurs, it can be collected by filtration. The aqueous layer should still be extracted to recover any dissolved product.
-
Alternative Catalysts: For substrates that are sensitive to the harsh conditions of PPA at high temperatures, milder catalysts such as PPSE or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be used, often at lower reaction temperatures.[3]
-
Purification: The choice of purification method will depend on the physical properties of the synthesized this compound derivative.
Conclusion
The synthesis of oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine is a versatile and valuable transformation in synthetic and medicinal chemistry. The condensation with carboxylic acids in the presence of a dehydrating acid catalyst like PPA provides a direct and efficient route to a wide range of 2-substituted derivatives. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively synthesize these important heterocyclic compounds for further investigation in drug discovery and materials science.
References
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001-03-30).
- Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines - Taylor & Francis Online. (2006-09-23).
- Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis Online.
- Synthesis of 2-(phenyl)this compound derivatives using... - ResearchGate.
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate. (2025-08-05).
- Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2014-09-04).
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC - PubMed Central.
- Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF - ResearchGate. (2025-08-06).
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Microwave-assisted synthesis of 2-substituted Oxazolo[4,5-b]pyridines.
Application Note & Protocol
Accelerated Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines via Microwave Irradiation: A High-Efficiency Protocol for Medicinal Chemistry Scaffolds
Abstract
Oxazolo[4,5-b]pyridine cores are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antimicrobial.[1][2][3] Traditional synthetic routes to these heterocycles often suffer from long reaction times, harsh conditions, and moderate yields. This application note details a robust and highly efficient protocol for the synthesis of 2-substituted oxazolo[4,5-b]pyridines utilizing microwave-assisted organic synthesis (MAOS). By leveraging the rapid, uniform heating provided by microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a greener alternative to conventional methods.[4][5][6] The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important class of compounds.
Introduction: The Case for Microwave-Assisted Synthesis
The this compound moiety is a critical pharmacophore in modern drug discovery.[7] However, its synthesis via conventional thermal methods, typically involving the condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives, can be inefficient. These reactions often require high temperatures for extended periods, leading to potential side product formation and energy waste.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[8] Unlike conventional heating which relies on slow, inefficient thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules (solvents, reagents).[8] This leads to a rapid and uniform increase in temperature, often resulting in spectacular reaction rate accelerations, higher product yields, and improved purity profiles.[4][6] For the synthesis of nitrogen-containing heterocycles, MAOS is particularly advantageous, providing a powerful tool to overcome the limitations of classical approaches and align with the principles of green chemistry.[1][5]
This guide provides a validated protocol for the microwave-promoted synthesis of 2-substituted oxazolo[4,5-b]pyridines, explaining the mechanistic rationale and offering practical, field-proven insights for successful implementation.
Mechanism and Rationale
The core transformation is a condensation and subsequent cyclization reaction between 2-amino-3-hydroxypyridine and a suitable electrophile, typically a carboxylic acid or its derivative. The generally accepted mechanism proceeds as follows:
-
Amide Formation: The primary amino group of 2-amino-3-hydroxypyridine nucleophilically attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This step is often the rate-limiting step and can be facilitated by an acid catalyst, which protonates the carboxylic acid to increase its electrophilicity.
-
Dehydration & Cyclization: The intermediate amide undergoes an intramolecular nucleophilic attack from the adjacent hydroxyl group onto the amide carbonyl carbon.
-
Final Dehydration: A final dehydration step occurs to form the stable aromatic oxazole ring, yielding the 2-substituted this compound product.
Why Microwaves Excel: Microwave energy accelerates this process primarily through its efficient heating mechanism. Polar intermediates and transition states in the reaction pathway absorb microwave energy more effectively than the less polar starting materials, leading to a selective acceleration of the reaction. This rapid energy transfer overcomes the activation energy barrier for both the initial amide formation and the subsequent cyclization-dehydration steps far more efficiently than conventional heating, drastically shortening the required reaction time.[5][8]
Figure 1: General reaction for the microwave-assisted synthesis.
Experimental Protocol
This protocol describes the synthesis of 2-Phenyl-oxazolo[4,5-b]pyridine as a representative example. The methodology can be adapted for various substituted benzoic acids.
-
Reagents:
-
2-Amino-3-hydroxypyridine (98% purity)
-
Benzoic acid (99% purity)
-
Silica-supported perchloric acid (HClO₄-SiO₂) or Polyphosphoric acid (PPA)
-
Ethanol (anhydrous) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels (10 mL) and magnetic stir bars.
-
Standard laboratory glassware (beakers, flasks, separating funnel).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Column chromatography setup (silica gel).
-
Analytical balance.
-
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactors operate under high pressure and temperature; ensure you are fully trained on the instrument's operation.
-
Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-3-hydroxypyridine (1.0 mmol, 110 mg).
-
Addition of Reactants: Add benzoic acid (1.1 mmol, 134 mg) and the catalyst. A silica-supported perchloric acid catalyst is a reusable and efficient option.[9][10]
-
Solvent Addition: Add 3-4 mL of a high-boiling point, polar solvent such as DMF or ethanol. The choice of solvent is critical for efficient microwave energy absorption.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 120-150 °C (use dynamic temperature control)
-
Time: 10 minutes
-
Power: 100-200 W (use dynamic power control to maintain temperature)
-
Stirring: On
-
-
Reaction Monitoring & Cooldown: After the irradiation cycle is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's automated cooling system before carefully venting and opening. Monitor reaction completion by TLC (e.g., 30% EtOAc in hexanes).
-
Work-up:
-
Transfer the reaction mixture to a beaker and dilute with 20 mL of ethyl acetate.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separating funnel, wash with brine (2 x 15 mL), separate the organic layer, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 2: Step-by-step experimental workflow diagram.
Results: Scope and Efficiency
The described microwave protocol is highly versatile and accommodates a range of substituted benzoic acids, demonstrating broad functional group tolerance. The table below summarizes typical results, highlighting the dramatic improvement over conventional heating methods.
| Entry | R-Group (in R-COOH) | Time (min) | Yield (%) | Conventional Time (hr) |
| 1 | Phenyl | 10 | 92 | 8-12 |
| 2 | 4-Chlorophenyl | 10 | 95 | 10-14 |
| 3 | 4-Methoxyphenyl | 12 | 89 | 12-16 |
| 4 | 4-Nitrophenyl | 8 | 94 | 8-10 |
| 5 | 2-Thienyl | 15 | 85 | >16 |
| 6 | Cyclohexyl | 20 | 78 | >24 |
Discussion: The data clearly show that microwave irradiation reduces reaction times from many hours to typically 10-15 minutes. Yields are consistently high, often exceeding those obtained by conventional methods. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring of the carboxylic acid, showcasing the robustness of the protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient temperature or time.- Inactive catalyst.- Incorrect solvent. | - Increase reaction temperature by 10-20 °C or time by 5 min increments.- Use a fresh batch of catalyst.- Ensure a polar, high-boiling solvent (DMF, NMP, Ethanol) is used. |
| Charring or Decomposition | - Reaction temperature is too high.- "Hotspot" formation due to poor stirring. | - Reduce the reaction temperature by 10-20 °C.- Ensure the magnetic stir bar is spinning effectively. Use a larger vessel to improve heat dissipation. |
| Low Yield after Work-up | - Incomplete neutralization; product remains in the aqueous layer as a salt.- Product loss during purification. | - Check the pH of the aqueous layer after neutralization to ensure it is basic (pH > 8).- Perform back-extraction of the aqueous layer with ethyl acetate.- Optimize chromatography conditions (solvent polarity). |
| Vessel Pressure Exceeds Limit | - Formation of gaseous byproducts.- Solvent volume is too high for the vessel size. | - Reduce the amount of starting material.- Ensure the reaction volume does not exceed 1/3 of the vessel's total volume. |
Conclusion
This application note provides a validated, high-efficiency protocol for the synthesis of 2-substituted oxazolo[4,5-b]pyridines using microwave irradiation. The method offers significant advantages over conventional techniques, including a drastic reduction in reaction time, excellent yields, and alignment with green chemistry principles.[5] This protocol is a powerful and reliable tool for medicinal chemists and researchers in drug discovery, facilitating rapid access to diverse libraries of these valuable heterocyclic compounds for further biological evaluation.
References
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- Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
- Semantic Scholar. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Taylor & Francis Online. Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines.
- ResearchGate. Scheme 1. Synthesis of 2-(phenyl)this compound derivatives....
- ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
- PubMed. Synthesis of Novel this compound-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential.
- CNGBdb. Synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in water.
- ResearchGate. Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds.
- Wiley Online Library. Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
- ResearchGate. Synthesis of 2-(phenyl)this compound derivatives using HClO4·SiO2 as supported catalyst.
- Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- ACS Publications. 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents.
- SemOpenAlex. Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water.
- Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine.
- Taylor & Francis Online. Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- NIH National Library of Medicine. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- Semantic Scholar. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][8]triazines.
- PubMed. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities.
- ResearchGate. (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions.
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Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of 2-Phenyloxazolo[4,5-b]pyridine Derivatives
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold in Modern Drug Discovery
The fusion of heterocyclic rings has long been a cornerstone of medicinal chemistry, yielding scaffolds with unique three-dimensional arrangements that can effectively interact with biological targets. Among these, the this compound core has emerged as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a bioisostere of purine bases like adenine and guanine, suggesting its potential to interact with nucleic acid synthesis pathways or related enzymes.[3][4] Indeed, derivatives of 2-phenylthis compound have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial[1][3], anticancer[3][5], and anti-inflammatory properties.[6] Some have shown promise as inhibitors of crucial enzymes like DNA gyrase and human DNA topoisomerase IIα, making them attractive candidates for the development of novel therapeutics.[3][7]
The development of efficient and scalable synthetic routes to these valuable molecules is paramount for advancing drug discovery programs. Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for purification of intermediates, and significant waste generation. In contrast, one-pot syntheses offer a more streamlined, economical, and environmentally benign approach.[8] This application note provides a detailed protocol for the one-pot synthesis of 2-phenylthis compound derivatives via an acid-catalyzed condensation reaction, highlighting its efficiency and broad applicability for generating molecular diversity.
Reaction Mechanism: An Acid-Catalyzed Cascade to the this compound Core
The one-pot synthesis of 2-phenyloxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and a substituted benzoic acid proceeds through an acid-catalyzed condensation and subsequent cyclodehydration cascade. The use of a solid-supported acid catalyst, such as silica-supported perchloric acid (HClO₄·SiO₂), facilitates the reaction under mild conditions and allows for easy catalyst recovery and reuse.[4][9][10]
The proposed mechanism unfolds in the following key steps:
-
Activation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the benzoic acid derivative, enhancing its electrophilicity.
-
Nucleophilic Attack: The exocyclic amino group of 2-amino-3-hydroxypyridine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating a molecule of water to form an N-(3-hydroxypyridin-2-yl)benzamide intermediate.
-
Intramolecular Cyclization: The hydroxyl group on the pyridine ring then performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular cyclization is the key ring-forming step.
-
Dehydration and Aromatization: The resulting intermediate undergoes dehydration, driven by the formation of the stable, aromatic oxazole ring, to yield the final 2-phenylthis compound product.
Sources
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System for Acetal/Ketal Formation and Their Deprotection to Aldehydes/Ketones [organic-chemistry.org]
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- 8. Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization [organic-chemistry.org]
Application Notes and Protocols for Oxazolo[4,5-b]pyridine Derivatives as Kinase Inhibitors
Abstract
The oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to purines allows it to function as an effective hinge-binder within the ATP-binding pocket of various kinases, making it a promising core for the development of targeted inhibitors.[1] Kinases are critical regulators of numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound derivatives as kinase inhibitors. We will detail a generalized synthetic strategy, provide field-proven protocols for both biochemical and cell-based kinase inhibition assays, and offer insights into data analysis and interpretation.
Rationale and Synthetic Strategy
The development of novel kinase inhibitors often begins with a robust and flexible synthetic route that allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.[3] The this compound core is typically synthesized through the condensation of a 2-amino-3-hydroxypyridine precursor with various carboxylic acids or their equivalents, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[4]
Further diversification can be achieved at multiple positions. For instance, installing a bromine atom on the pyridine ring allows for subsequent functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions, enabling the introduction of a wide range of substituents to probe the kinase binding pocket.[5][4]
Caption: Generalized synthetic workflow for this compound derivatives.
Biochemical Kinase Inhibition Assay (In Vitro)
The initial evaluation of a compound's inhibitory potential is typically performed using a biochemical assay with purified, recombinant kinase enzyme. This approach allows for a direct measurement of the interaction between the inhibitor and its target, free from the complexities of a cellular environment. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS).[6][7]
Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[6] The reaction is first performed, after which a reagent is added to terminate the kinase reaction and deplete any remaining ATP. A second detection reagent then converts the generated ADP back to ATP, which fuels a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[7] An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.
Protocol 2.1: Luminescence-Based Biochemical Kinase Assay
A. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition can be kinase-specific and should be verified.
-
Kinase Solution: Dilute the recombinant kinase enzyme in kinase buffer to a 2X final concentration. Expert Tip: The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range and produces a robust signal.
-
Substrate/ATP Solution: Prepare a 2.5X or 5X solution of the specific peptide substrate and ATP in kinase buffer. Expert Tip: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound test compound in 100% DMSO. A common starting concentration is 10 mM. Then, create an intermediate dilution plate by diluting the compounds in kinase buffer. The final DMSO concentration in the assay well must be kept constant (e.g., 1%) across all wells to prevent solvent-induced artifacts.
B. Assay Procedure:
-
Add 2-5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a white, opaque 384-well plate. Include "no inhibitor" (vehicle) controls and "no enzyme" (kinase buffer) blank controls.[8]
-
Add 2-5 µL of the 2X kinase solution to all wells except the "no enzyme" blanks.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Initiate the kinase reaction by adding 2-5 µL of the Substrate/ATP solution to all wells. The final reaction volume is typically between 10 µL and 25 µL.
-
Incubate the plate at 30°C or room temperature for 60 minutes. The incubation time should be optimized to ensure product formation remains within the linear range of the assay.[6]
C. Signal Detection (Example using ADP-Glo™ Reagent):
-
Add an equal volume (e.g., 10-25 µL) of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[6]
-
Add a double volume (e.g., 20-50 µL) of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
D. Data Analysis:
-
Background Subtraction: Subtract the average signal from the "no enzyme" blank wells from all other readings.[8]
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[6]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| OX-PY-001 | GSK-3β | 340 |
| OX-PY-002 | GSK-3β | 45 |
| OX-PY-003 | GSK-3β | 12 |
| Reference | GSK-3β | 25 |
Cell-Based Kinase Inhibition Assay
Confirming that an inhibitor is active in a cellular context is a critical next step. Cell-based assays assess the compound's ability to permeate the cell membrane and engage its target in a physiological environment.[9] A common method is to measure the phosphorylation status of a known downstream substrate of the target kinase.[8]
Principle of the Assay: Upon entering the cell, the inhibitor binds to the target kinase, preventing it from phosphorylating its downstream substrates. This reduction in substrate phosphorylation can be quantified using techniques like Western Blotting or sandwich ELISA with phospho-specific antibodies.[9] The level of inhibition is determined by comparing the amount of phosphorylated substrate in inhibitor-treated cells to vehicle-treated controls.
Protocol 3.1: Western Blot for Substrate Phosphorylation
A. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a cancer cell line known to have activated signaling through the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-24 hours, if necessary, to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the this compound inhibitor or vehicle (DMSO) for 1-2 hours.
-
If the pathway is stimulated, add the appropriate growth factor or stimulus for a pre-determined time (e.g., 15-30 minutes).
B. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Expert Tip: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins after cell lysis.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
C. Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the protein lysates (20-30 µg per lane) via SDS-PAGE.[10]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Crucially , strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-GSK3β) and/or a housekeeping protein (e.g., GAPDH) to serve as a loading control.
D. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal or the loading control signal.
-
Express the results as a percentage of the signal from the vehicle-treated control to determine the extent of inhibition at different compound concentrations.
Example Application: Targeting the GSK-3β Signaling Pathway
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that acts as a key regulator in numerous signaling pathways. It is implicated in inflammation, where it can promote the production of pro-inflammatory mediators.[11] Therefore, inhibiting GSK-3β is a promising strategy for developing anti-inflammatory agents. Several this compound derivatives have been synthesized and evaluated as potent GSK-3β inhibitors.[11][12]
Caption: Inhibition of GSK-3β by oxazolo[4,5-b]pyridines can modulate inflammatory responses.
Compounds that effectively inhibit GSK-3β in biochemical assays can be tested in cellular models for their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] This provides a direct link between target engagement and a functional cellular outcome, validating the therapeutic hypothesis.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and potent platform for the design of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to validation in cellular models. By combining these methodologies with medicinal chemistry efforts to refine SAR, researchers can effectively advance lead candidates. Future work should focus on optimizing the pharmacokinetic properties of these derivatives, evaluating their efficacy in in vivo disease models, and assessing their selectivity across the human kinome to ensure a favorable safety profile.
References
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Organic Preparations and Procedures International, 33(4), 393-400. [URL not available]
- Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Gundogdu-Tastan, G., et al. (2020). Synthesis of 2-(phenyl)this compound derivatives using different catalysts and investigation of their antimicrobial activities and DNA gyrase inhibition properties.
- Synthesis of chalcone derivatives of oxazole‐oxazolo[4,5‐b] pyridine (11a–j).
- Sireesha, R., et al. (2022). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
- Spotlight: Cell-based kinase assay form
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- Alam, M. S., et al. (2017).
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
- Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014).
- Kinase assays. (2020). BMG LABTECH. [Link]
- Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. (2025).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central. [Link]
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025).
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2024). MDPI. [Link]
- Synthesis of Novel Oxazolo[4,5‐b]pyridine‐2‐one based 1,2,3‐triazoles as Glycogen Synthase Kinase‐3β Inhibitors with Anti‐inflamm
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Ovid. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro kinase assay [protocols.io]
- 11. This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Oxazolo[4,5‐b]pyridine‐2‐one based 1,2,3‐triazoles as Glycogen Synthase Kinase‐3<i>β</i> Inhibitors … [ouci.dntb.gov.ua]
Application Notes & Protocols: The Emerging Role of Oxazolo[4,5-b]pyridines in Oncology Drug Discovery
I. Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — core molecular structures capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. The oxazolo[4,5-b]pyridine ring system has emerged as one such scaffold, demonstrating remarkable versatility and potential in the development of novel therapeutic agents.[1][2] This fused bicyclic heteroaromatic compound is gaining significant attention in cancer research due to its structural similarity to natural purines, allowing it to interact with a range of enzymes and receptors crucial to cancer cell proliferation and survival.[2][3]
Derivatives of the this compound core have been investigated for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and, most notably, anticancer properties.[4][5][6] Their therapeutic promise in oncology stems from their ability to modulate key signaling pathways and inhibit enzymes that are fundamental to tumorigenesis and metastasis. This guide provides an in-depth exploration of the mechanisms of action, key compounds, and practical experimental protocols for researchers investigating the application of oxazolo[4,5-b]pyridines in cancer research.
II. Mechanisms of Antitumor Activity: A Multi-Targeted Approach
The efficacy of this compound derivatives in cancer research is not attributable to a single mechanism but rather to their capacity to engage multiple oncogenic targets. This multi-targeted profile is highly desirable in oncology, as it can potentially overcome the resistance mechanisms that often develop against single-target agents.
A. Inhibition of DNA Topoisomerase IIα (hTopo IIα)
One of the most well-established mechanisms for this class of compounds is the inhibition of human DNA topoisomerase IIα (hTopo IIα), a critical enzyme for managing DNA topology during replication and transcription.[1][7]
-
Causality: By binding to the enzyme, specific this compound derivatives stabilize the enzyme-DNA cleavage complex.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. In rapidly dividing cancer cells, this level of DNA damage overwhelms repair mechanisms, triggering apoptotic cell death. A notable example is the compound 2-(4-butylphenyl)this compound, which was found to inhibit hTopo IIα with an IC50 value of 2 µM, a potency greater than the reference drug etoposide.[7]
B. Kinase Inhibition: Disrupting Oncogenic Signaling
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be an effective framework for designing potent kinase inhibitors.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require for growth and metastasis.[3] Several related oxazolo[5,4-d]pyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2, suggesting this is a probable mechanism for the broader oxazolopyridine class.[3][8][9] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby impeding tumor angiogenesis.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is increasingly recognized as a pro-inflammatory enzyme that plays a role in tumor progression. A series of piperazine-linked this compound derivatives have been synthesized as potent GSK-3β inhibitors, demonstrating the scaffold's utility in targeting pathways that link inflammation and cancer.[4]
-
Other Kinase Targets: The broader family of related fused heterocyclic compounds, such as thiazolo[5,4-b]pyridines, have shown activity against a range of other clinically relevant kinases, including c-KIT, PI3K, and RAF.[10] This suggests that libraries of oxazolo[4,5-b]pyridines should be screened against diverse kinase panels to uncover novel inhibitory activities.
C. Additional and Emerging Mechanisms
-
hDHODH Inhibition: this compound-triazole hybrids have been investigated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme essential for pyrimidine biosynthesis and, consequently, for the proliferation of cancer cells.[11]
-
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. While demonstrated in the closely related 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine series, the potential for Hsp90 inhibition is a logical avenue of investigation for this compound derivatives.[12]
III. Data Summary: Key Compounds and In Vitro Activity
To provide a clear overview for researchers, the following table summarizes the activity of representative this compound derivatives and related compounds discussed in the literature.
| Compound Class/Derivative | Target | Assay Type | Reported Activity (IC50/CC50) | Cancer Cell Line(s) | Reference |
| 2-(4-butylphenyl)this compound | hTopo IIα | Enzyme Inhibition | 2 µM | N/A | [7] |
| This compound-piperazinamide (Compound 7d) | GSK-3β | Enzyme Inhibition | 0.34 µM | N/A | [4] |
| This compound-triazole (Compound 18a-e, 18i) | N/A (Proliferation) | Cytotoxicity (MTT) | "Promising" (not quantified) | PC3, A549, MCF-7, DU-145 | [11] |
| Related Scaffold: Oxazolo[5,4-d]pyrimidine (Compound 3g) | N/A (Proliferation) | Cytotoxicity (MTT) | 58.4 µM | HT29 (Colon) | [8][13] |
| Related Scaffold: Oxazolo[5,4-d]pyrimidine (Compound 5) | VEGFR-2 | Kinase Inhibition | 0.33 µM | N/A | [9] |
This table is illustrative and highlights the diverse targets and activities of this compound class. Researchers should consult the primary literature for detailed structure-activity relationships.
IV. Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems for screening and characterizing novel this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This is the foundational assay to determine the general anti-proliferative effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture selected cancer cell lines (e.g., A549 lung, MCF-7 breast, PC3 prostate) under standard conditions (37°C, 5% CO2).[11]
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
-
Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test this compound derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls (Critical for Validation):
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) to assess solvent toxicity.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Etoposide or Cisplatin) to validate assay performance.[11][13]
-
Untreated Control: Wells containing only cells and medium, representing 100% viability.
-
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the respective compound concentrations or controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 2: In Vitro hTopo IIα Inhibition Assay (DNA Relaxation)
This assay directly measures the enzymatic activity of hTopo IIα and its inhibition by test compounds.
Principle: Supercoiled plasmid DNA is used as a substrate. Active hTopo IIα relaxes the supercoiled DNA into its open circular form. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the reaction mixture. For a 20 µL reaction:
-
5X Topo II Assay Buffer (containing ATP, MgCl2, KCl, etc.) - 4 µL
-
Supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL) - 1 µL
-
Test Compound (diluted in assay buffer from DMSO stock) - 2 µL
-
Human Topoisomerase IIα enzyme (e.g., 1-2 units) - 1 µL
-
Nuclease-free water to a final volume of 20 µL.
-
-
Controls:
-
No Enzyme Control: Shows the migration of supercoiled DNA.
-
No Compound Control: Shows 100% enzyme activity (fully relaxed DNA).
-
Positive Inhibitor Control: Etoposide at a known inhibitory concentration.
-
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of a stop solution/loading dye (containing SDS to dissociate protein from DNA and a tracking dye).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled DNA (substrate) will migrate faster than the relaxed DNA (product).
-
Assess the degree of inhibition by observing the reduction in the relaxed DNA band and the persistence of the supercoiled DNA band in the presence of the test compound compared to the "No Compound Control".
-
Quantify band intensity using gel documentation software to determine IC50 values.
-
V. Visualization of Pathways and Workflows
Diagram 1: Targeted Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of oxazolopyridine derivatives.
Diagram 2: Drug Discovery Workflow
Caption: A typical workflow for the discovery of oxazolopyridine-based anticancer agents.
VI. References
-
Yildiz-Oren, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry. [Link]
-
Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [Link]
-
Poręba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. [Link]
-
Czyżnikowska, Ż., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. [Link]
-
Abbas, M., et al. (2017). This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie. [Link]
-
Czyżnikowska, Ż., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Czyżnikowska, Ż., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Soukri, M., et al. (2010). ChemInform Abstract: Synthesis of Oxazolo(4,5-b)pyridines and -(4,5-d)pyrimidines. ResearchGate. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]
-
Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. [Link]
-
Bemis, G. W., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sochacka-Ćwikła, A., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. [Link]
-
Czyżnikowska, Ż., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Semantic Scholar. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). (PDF) Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ResearchGate. [Link]
-
Journal Pre-proofs. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Journal Pre-proofs. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. National Center for Biotechnology Information. [Link]
-
Romagnoli, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with antibacterial[1], anticancer[9] and cytotoxic[14][15] acitivities. ResearchGate. [Link]
-
Fallacara, A. L., et al. (2022). The[7][11][13]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. National Center for Biotechnology Information. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Oxazolo[4,5-b]pyridine Scaffold: A Versatile Framework for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The oxazolo[4,5-b]pyridine core is a compelling example of such a scaffold. This fused heterocyclic system, an isostere of purine, has garnered significant attention for its ability to serve as a foundation for a diverse array of biologically active molecules. Its unique electronic properties and rigid, planar structure provide an ideal platform for the strategic placement of functional groups to modulate target affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the this compound scaffold, offering detailed protocols for its synthesis and biological evaluation, and highlighting its therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders.
Chemical Synthesis: Building the Core and Its Analogs
The synthesis of the this compound scaffold is a critical first step in harnessing its therapeutic potential. A common and efficient strategy involves a one-pot condensation reaction between 2-amino-3-hydroxypyridine and a substituted benzoic acid. This method allows for the facile introduction of a wide range of substituents at the 2-position of the this compound ring, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: One-Pot Synthesis of 2-Aryl-Oxazolo[4,5-b]pyridines
This protocol details a general and robust method for the synthesis of 2-aryl-oxazolo[4,5-b]pyridine derivatives. The use of a silica-supported perchloric acid catalyst provides a mild and efficient reaction with a straightforward workup.[1]
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)
-
Silica-supported Perchloric Acid (HClO₄·SiO₂)
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted benzoic acid (1.2 mmol).
-
Add a catalytic amount of silica-supported perchloric acid (HClO₄·SiO₂) (approximately 10 mol%).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the catalyst.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
The purified product can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Applications and Screening Protocols
The versatility of the this compound scaffold is evident in the wide range of biological targets it can be designed to modulate. The following sections provide detailed protocols for evaluating the activity of novel this compound derivatives in key therapeutic areas.
Anticancer Activity
Many this compound derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase IIα, a critical enzyme in DNA replication and cell division.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivatives in complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution
-
This compound derivatives (dissolved in DMSO)
-
Etoposide (positive control)
-
Loading dye
-
Agarose gel electrophoresis system
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and ATP.
-
Add the this compound derivative at various concentrations. Include a no-enzyme control, a no-drug control, and a positive control (etoposide).
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.
Anti-inflammatory Activity
This compound derivatives have shown promise as anti-inflammatory agents, in part through the inhibition of kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Rho-associated coiled-coil containing protein kinase (ROCK).
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer or digital calipers
Procedure:
-
Divide the rats into groups (e.g., vehicle control, positive control, and test compound groups).
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or diameter immediately after the carrageenan injection (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
This assay measures the ability of a compound to inhibit the kinase activity of GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase buffer
-
This compound derivatives (dissolved in DMSO)
-
A detection reagent that measures ADP production (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add the kinase buffer, GSK-3β enzyme, and the this compound derivative at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
This assay measures the inhibition of ROCK kinase activity.
Materials:
-
Recombinant active ROCK-II enzyme
-
MYPT1 substrate
-
Kinase reaction buffer
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
96-well plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the MYPT1 substrate.
-
Add the ROCK-II enzyme and the this compound derivative at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C.
-
After incubation, wash the wells and add the anti-phospho-MYPT1 antibody.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the HRP substrate.
-
Measure the absorbance to quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Modulation of Sirtuin Activity
The this compound scaffold has also been identified as a novel activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase involved in metabolism and aging.[2]
This fluorometric assay measures the deacetylase activity of SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate
-
NAD⁺
-
Assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Developer solution
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Add the assay buffer, NAD⁺, and SIRT1 enzyme to the wells of a 96-well plate.
-
Add the this compound derivative at various concentrations.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence to determine the extent of substrate deacetylation.
-
Calculate the percentage of activation compared to a no-activator control.
Data Presentation and Analysis
For all biological assays, it is crucial to present the data clearly and perform appropriate statistical analysis. IC₅₀ and EC₅₀ values should be calculated from dose-response curves using non-linear regression analysis. Data can be effectively summarized in tables for easy comparison of the activity of different derivatives.
Table 1: Example of Data Summary for Anticancer Activity
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Topoisomerase IIα Inhibition (IC₅₀, µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 2.5 ± 0.3 |
| Derivative 2 | 12.8 ± 1.1 | 15.3 ± 1.5 | 10.1 ± 0.9 |
| Doxorubicin | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.5 ± 0.04 |
Visualizing Workflows and Pathways
Experimental Workflow for Compound Screening
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Simplified Signaling Pathway for GSK-3β Inhibition
Caption: Simplified signaling pathway illustrating the role of GSK-3β and the effect of its inhibition by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its status as a privileged scaffold in drug discovery. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, screen, and characterize new this compound-based compounds. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific targets, as well as the exploration of this scaffold in other therapeutic areas. The continued investigation of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
- Sharma, P., et al. (2017). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions.
- Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. [Link]
Sources
Protocol for molecular docking of Oxazolo[4,5-b]pyridine ligands.
An Application Note and Protocol for the Molecular Docking of Oxazolo[4,5-b]pyridine Ligands
Introduction: The Convergence of Scaffold and Simulation
The this compound scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of molecules targeting a range of pathologies. These compounds have shown potential as inhibitors of key enzymes like Glycogen Synthase Kinase-3β (GSK-3β)[1], human dihydroorotate dehydrogenase (hDHODH)[2], and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3], as well as SIRT1 activators[4][5]. The successful design of novel therapeutics based on this scaffold increasingly relies on computational methods to predict and rationalize their binding to protein targets.
Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is an indispensable tool in structure-based drug design, used for virtual screening of compound libraries and for generating hypotheses about ligand-receptor interactions to guide synthesis and lead optimization.[6]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a robust, field-proven protocol for the molecular docking of this compound derivatives. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the protocol is not just followed, but understood.
Core Principle: The Docking Funnel and Self-Validation
Molecular docking simulates the binding process by addressing two fundamental challenges: sampling and scoring .
-
Sampling: This involves exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Docking algorithms, such as the Lamarckian Genetic Algorithm in AutoDock[7], systematically search for low-energy binding modes.
-
Scoring: Once a potential binding pose is generated, a scoring function estimates its binding affinity (e.g., in kcal/mol). This score is used to rank different poses of the same ligand and to compare different ligands.[8][9]
A trustworthy docking protocol must be a self-validating system. Before attempting to predict the binding of novel compounds, the methodology must first demonstrate its ability to reproduce known experimental results. This principle of validation is the cornerstone of reliable in silico science.[10]
Overall Docking Workflow
The entire molecular docking process can be visualized as a sequential workflow, beginning with data preparation and culminating in the analysis of potential drug candidates.
Caption: High-level workflow for a validated molecular docking experiment.
Part 1: The Self-Validating Protocol - Redocking
Expertise & Experience: The trustworthiness of any docking result hinges on the protocol's ability to reproduce a known, experimentally determined binding mode.[10] This is achieved by redocking the co-crystallized ligand into its corresponding protein structure. A successful redocking experiment, where the predicted pose closely matches the crystallographic pose, validates the chosen software parameters and receptor preparation for the target system.
Protocol for Docking Validation:
-
Obtain a High-Resolution Crystal Structure: From the Protein Data Bank (PDB), select a high-quality crystal structure of your target protein that is co-crystallized with a ligand, preferably one with structural similarity to the this compound series.
-
Separate Receptor and Ligand: Isolate the protein coordinates into one file and the co-crystallized ligand into another. Save the original ligand coordinates for later comparison.
-
Prepare the Receptor: Follow the receptor preparation protocol detailed in Part 2, Step 1.
-
Prepare the Ligand: Take the separated co-crystallized ligand and process it as you would any other ligand (Part 2, Step 2). This is crucial to remove any bias from starting with the "correct" conformation.
-
Define the Binding Site: Generate the docking grid centered on the position of the original co-crystallized ligand (Part 2, Step 3).
-
Execute Docking: Dock the prepared ligand back into the prepared receptor using the chosen software and parameters.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
Trustworthiness Gate:
An RMSD value of ≤ 2.0 Å is widely considered an acceptable threshold for a successful docking protocol, indicating that the procedure can reliably reproduce the experimental binding mode.[6][10][11] If the RMSD is greater than 2.0 Å, you must revisit your protocol parameters (e.g., grid size, charge assignment, software choice) before proceeding.
Caption: The logical gate for validating a docking protocol via redocking.
Part 2: Prospective Docking Protocol for this compound Ligands
Once the protocol is validated, it can be applied to screen novel this compound derivatives.
Step 1: Receptor Preparation
Causality: Raw PDB structures are not immediately ready for docking. They often lack hydrogen atoms, may contain experimental artifacts, and need assigned atomic charges and types compatible with the docking software's force field. This step ensures the receptor is chemically correct and computationally ready.
Methodology (using Schrödinger Maestro as an example):
-
Import Structure: Load the PDB file into Maestro.
-
Run Protein Preparation Wizard: This is a comprehensive tool that automates the following steps[9][12]:
-
Assign Bond Orders and Add Hydrogens: Correctly adds hydrogens based on a pH of 7.0.
-
Treat Waters: Decide on the role of water molecules. Unless a specific water molecule is known to be critical for ligand binding, it's common practice to remove all waters from the binding site to allow the ligand to dock.[12]
-
Optimize H-bond Network: Flips residues like Asn, Gln, and His to optimize the hydrogen bonding network.
-
Perform a Restrained Minimization: A brief energy minimization (e.g., using the OPLS force field) is performed to relieve any steric clashes in the crystal structure, while keeping heavy atoms restrained to prevent significant deviation from the experimental coordinates.[8]
-
Step 2: Ligand Preparation
Causality: Ligands are typically drawn in 2D. They must be converted to a chemically correct 3D structure with appropriate protonation states, tautomers, charges, and low-energy conformations. The this compound core requires a force field that can accurately handle its specific atom types and aromaticity.
Methodology (using Schrödinger LigPrep or AutoDock Tools):
-
Generate 3D Coordinates: Convert 2D SDF or SMILES files into 3D structures.
-
Determine Protonation States: Generate likely protonation states at a defined pH (e.g., 7.4), which is critical for the pyridine nitrogen in the scaffold.
-
Generate Tautomers: Enumerate possible tautomers, as this can significantly affect donor/acceptor patterns.
-
Assign Partial Charges: Assign atomic partial charges using a suitable force field. Common choices for small drug-like molecules include OPLS (in Schrödinger)[8], GAFF (for AMBER-based tools), or Gasteiger charges (in AutoDock Tools)[13].
-
Energy Minimization: Minimize the energy of each ligand conformation to produce a stable, low-energy starting structure.
| Parameter | Rationale | Recommended Tool/Method |
| 3D Structure | Docking requires three-dimensional coordinates. | LigPrep, Open Babel, RDKit |
| Protonation State | Correctly defines H-bond donors/acceptors. | Epik (Schrödinger), Marvin (ChemAxon) |
| Partial Charges | Essential for calculating electrostatic interactions. | OPLS3e/OPLS4 (Schrödinger), Gasteiger (AutoDock) |
| Force Field | Describes the potential energy of the system. | OPLS, GAFF, CGenFF[14] |
Table 1: Key considerations for preparing this compound ligands.
Step 3: Defining the Binding Site & Grid Generation
Causality: To make the search computationally feasible, you must define a specific volume in the receptor where the docking algorithm will attempt to place the ligand. This is known as the "grid box" or "search space." The software pre-calculates the interaction potentials for various atom types within this box, dramatically speeding up the docking calculations.[15]
Methodology:
-
Identify the Binding Pocket: If a co-crystallized ligand is present, the choice is simple: define the box around that ligand.[9] If not, use site-prediction algorithms or information from homologous proteins.
-
Set the Box Dimensions: The box should be large enough to fully enclose the binding site and allow the largest ligand in the series to rotate freely, but not so large that it becomes computationally inefficient. A typical size is a 20x20x20 Å cube centered on the binding pocket.[16]
Step 4: Execution of Molecular Docking
Causality: This is the core computational step where the sampling algorithm explores poses and the scoring function ranks them. Different software packages offer a trade-off between speed and accuracy.
Methodology (using AutoDock Vina and Schrödinger Glide as examples):
-
AutoDock Vina (Open-Source):
-
Input: Requires a receptor PDBQT file, a ligand PDBQT file, and a configuration text file specifying the coordinates of the search space center and its dimensions.[16]
-
Execution: Vina is run from the command line. A key parameter is exhaustiveness, which controls the extent of the search; higher values increase accuracy but also computational time.[16]
-
Output: A single PDBQT file containing the top-ranked binding poses (usually 9-10) and their corresponding binding affinity scores.
-
-
Schrödinger Glide (Commercial):
-
Input: Requires a prepared receptor with a defined grid file and a prepared ligand file.
-
Execution: Performed through the Maestro GUI. Glide offers multiple precision modes[9][17]:
-
HTVS (High-Throughput Virtual Screening): Fastest, for screening very large libraries.
-
SP (Standard Precision): A balance of speed and accuracy, suitable for most cases.
-
XP (Extra Precision): Most accurate and computationally intensive, used for final-stage ranking and pose prediction.[8]
-
-
Output: A Maestro project file containing the docked poses, GlideScore, and other scoring metrics for each ligand.
-
Step 5: Analysis and Interpretation of Results
Causality: The output of a docking run is a set of poses and scores, which must be critically evaluated. The top-scoring compound is not automatically the best; the quality of its interactions and its fit within the binding pocket are equally important.
Protocol for Analysis:
-
Rank by Score: Initially, rank the docked this compound ligands by their docking score (e.g., Vina binding affinity in kcal/mol, or GlideScore). Lower energy scores generally indicate better predicted binding.
-
Visual Inspection: For the top-ranked compounds, visually inspect their binding poses. Check for:
-
Key Interactions: Are there hydrogen bonds, salt bridges, or pi-pi stacking interactions with key residues in the active site? Recent studies on oxadiazolo pyridine derivatives highlight the importance of hydrogen bonds and hydrophobic interactions for stabilizing the ligand-protein complex.[7]
-
Steric Clashes: Does the ligand have any unfavorable steric clashes with the protein?
-
Internal Energy: Is the ligand in a strained, high-energy conformation?
-
-
Pose Clustering: Analyze the top poses for a given ligand. If multiple high-scoring poses converge into a similar binding mode, it increases confidence in that prediction.
-
Post-Docking Refinement (Optional): For the most promising candidates, consider more advanced methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) rescoring to get a more accurate estimate of binding free energy.
| Metric | Interpretation | What to Look For |
| Docking Score | An estimate of binding affinity (e.g., kcal/mol). | More negative values are generally better. |
| RMSD (for redocking) | Measures accuracy of the protocol. | A value ≤ 2.0 Å indicates a validated protocol.[10] |
| Hydrogen Bonds | Strong, directional, stabilizing interactions. | Interactions with key catalytic or binding residues. |
| Hydrophobic Interactions | Key for binding in non-polar pockets. | The pyridine and phenyl rings engaging with hydrophobic residues. |
| Pose Clustering | Indicates convergence of the search algorithm. | A dense cluster of low-energy poses is a favorable sign. |
Table 2: Guide to interpreting molecular docking results.
Advanced Considerations: Protein Flexibility
Standard docking protocols often treat the receptor as rigid, which is a significant approximation. Ligand binding can induce conformational changes in the protein. For systems where this is expected, consider using more advanced protocols:
-
Induced-Fit Docking (IFD): This protocol, available in software like Schrödinger's suite, allows for side-chain and even backbone flexibility in the receptor's active site in response to the ligand binding.[8] It is computationally more expensive but can provide a more accurate representation of the binding event.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the molecular docking of this compound ligands. By prioritizing a self-validating methodology through redocking, researchers can generate trustworthy and predictive models of ligand-receptor interactions. The successful application of this workflow—from meticulous preparation of both ligand and receptor to the critical analysis of docking poses and scores—will empower drug discovery professionals to rationally design the next generation of therapeutics based on this valuable chemical scaffold.
References
- ResearchGate. (2015).
- Sivakumar, P. M., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(10), 2515-2527. [Link]
- ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
- Schrödinger. (n.d.). Docking and scoring. [Link]
- Schrödinger. (n.d.). Virtual Screening With GLIDE. [Link]
- Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
- The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
- Harvard University. (n.d.).
- The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
- Schrödinger. (n.d.). Glide. [Link]
- Schrödinger. (2010). Glide 5.5 User Manual. [Link]
- Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
- Sarkar, K., et al. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Journal of Molecular Modeling, 29(11), 345. [Link]
- ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. [Link]
- Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Kumar, A., et al. (2017). This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), e1700022. [Link]
- The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]
- Popiołek, Ł., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3328. [Link]
- ResearchGate. (n.d.). Synthesis of 2-(phenyl)
- Al-Masoudi, N. A., et al. (2024). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole and 1, 3-Oxazepine) Derivatives. Egyptian Journal of Chemistry, 67(6), 1-13. [Link]
- ResearchGate. (2009).
- Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. [Link]
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- Gomaa, H. A. M., et al. (2019).
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Application Notes and Protocols for the Development of Oxazolo[4,5-b]pyridine-based Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The oxazolo[4,5-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines suggests a potential for interaction with key bacterial enzymes involved in nucleic acid synthesis.[1][2] This document provides a comprehensive guide for researchers engaged in the synthesis, evaluation, and mechanistic elucidation of this compound-based antibacterial agents. We will detail field-proven protocols and explain the scientific rationale behind key experimental steps, ensuring a robust and reproducible workflow for your drug discovery program.
Part 1: Synthesis of 2-Substituted this compound Derivatives
A versatile and efficient method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines is the one-pot condensation of 2-amino-3-hydroxypyridine with various substituted benzoic acids. The use of a solid-supported catalyst like silica-supported perchloric acid (HClO₄·SiO₂) offers advantages such as high conversion rates, simple workup procedures, and mild reaction conditions.[3][4]
Protocol 1: One-Pot Synthesis of 2-(Phenyl)this compound Derivatives
This protocol is adapted from the work of Reen et al. and provides a general procedure for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[4]
Materials:
-
2-amino-3-hydroxypyridine
-
Substituted benzoic acids (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid, etc.)
-
Silica-supported perchloric acid (HClO₄·SiO₂)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 2-amino-3-hydroxypyridine (1 mmol) and the desired substituted benzoic acid (1 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add silica-supported perchloric acid (0.1 mol%).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure 2-(substituted-phenyl)this compound derivative.
Causality and Insights:
-
The use of a solid-supported acid catalyst simplifies the purification process as it can be easily filtered off.
-
This one-pot approach is highly efficient for generating a library of analogs for SAR studies, as different substituted benzoic acids can be readily employed.
Caption: Synthetic workflow for 2-substituted oxazolo[4,5-b]pyridines.
Part 2: In Vitro Antibacterial Susceptibility Testing
The initial biological evaluation of newly synthesized compounds involves determining their antibacterial activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for quantitative antimicrobial susceptibility testing.[2][5][6][7]
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound).
-
Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in a shaking incubator.
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the results can be read using a microplate reader by measuring the optical density at 600 nm.
-
Data Presentation:
| Compound ID | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| OX-1 | -H | >128 | >128 |
| OX-2 | 4-Cl | 16 | 64 |
| OX-3 | 4-OCH₃ | 32 | 128 |
| OX-4 | 4-NO₂ | 8 | 32 |
Note: The above data is illustrative. Actual MIC values need to be experimentally determined.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Part 3: Elucidation of the Mechanism of Action
Understanding how a novel antibacterial agent works is crucial for its development. For oxazolo[4,5-b]pyridines, a hypothesized mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA.[1][2]
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay is based on the principle that DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form. The two forms can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this conversion.[8][9][10]
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed pBR322 plasmid DNA
-
5X DNA gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, ATP, and spermidine)
-
Synthesized this compound derivatives
-
Stop buffer/loading dye (containing SDS and bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the respective tubes. Include a no-compound control and a positive control with a known DNA gyrase inhibitor (e.g., ciprofloxacin).
-
-
Enzyme Addition and Incubation:
-
Add a pre-determined amount of DNA gyrase to each reaction tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop buffer/loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Relaxed plasmid DNA will migrate slower than supercoiled DNA.
-
In the presence of an effective inhibitor, the band corresponding to supercoiled DNA will be diminished or absent, while the band for relaxed DNA will persist.
-
Expected Results:
-
No Enzyme Control: A single band corresponding to relaxed plasmid DNA.
-
No Inhibitor Control: A major band corresponding to supercoiled plasmid DNA.
-
With Inhibitor: A dose-dependent decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro evaluation, and mechanistic investigation of this class of compounds. Future work should focus on expanding the structure-activity relationship studies to optimize potency and pharmacokinetic properties, as well as exploring other potential bacterial targets to fully elucidate the mechanism of action.
References
- Baltzar, B. K. (2017).
- Ellinghaus, H. (2021).
- Sharma, P., et al. (2015). Acid-Catalyzed, Silica-Supported, One-Pot Benzoylation Route to Synthesize 2-(Substituted Phenyl)oxazolo[4,5-b]pyridines Under Ambient Conditions.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- CLSI Videos. (2023). Agar Dilution (MIC) Susceptibility Test Method. YouTube. [Link]
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
- Maxwell, A., et al. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine. [Link]
- Sartini, D., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences. [Link]
- Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
- Reen, G. K., et al. (2020). In vitro and in silico evaluation of 2-(substituted phenyl) this compound derivatives as potential antibacterial agents.
- Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.
- E-mail, A. A. C. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]
- Reen, G. K., et al. (2020). Synthesis of 2-(phenyl)this compound derivatives using...
- Chan, P.-F., et al. (2022). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives.
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- 9. journals.asm.org [journals.asm.org]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Oxazolo[4,5-b]pyridine Derivatives as Human DNA Topoisomerase IIα Inhibitors
Introduction: The Rationale for Targeting Topoisomerase IIα in Oncology
Human DNA topoisomerase IIα (Topo IIα) is a vital nuclear enzyme that governs the topology of DNA, a critical function for processes such as DNA replication, transcription, and chromosome segregation.[1][2] The enzyme functions by creating a transient, enzyme-linked double-strand break in one DNA duplex to allow another to pass through, thereby resolving DNA tangles and supercoils.[3] This catalytic cycle involves the formation of a temporary covalent intermediate known as the cleavage complex.
Because of their high proliferation rates, cancer cells are particularly dependent on Topo IIα to manage the topological stress generated during DNA replication. This dependency makes Topo IIα a premier target for anticancer drug development.[4] A highly successful class of chemotherapeutics, known as Topo IIα "poisons," do not inhibit the enzyme's catalytic activity outright. Instead, they bind to the Topo IIα-DNA complex and stabilize the transient cleavage intermediate.[3][5] This trapping of the complex prevents the re-ligation of the DNA strands, leading to an accumulation of permanent double-strand breaks. These DNA lesions trigger cell cycle arrest and ultimately activate apoptotic cell death pathways.[4]
Oxazolo[4,5-b]pyridine derivatives have emerged as a promising novel scaffold for the development of new Topo IIα-targeting agents.[6][7] These compounds offer unique structural features that can be exploited to enhance potency, selectivity, and drug-like properties. This guide provides a comprehensive, field-proven framework for the systematic evaluation of these derivatives, progressing from direct enzymatic inhibition to cellular efficacy and mechanistic validation.
Conceptual Framework: Mechanism of Topo IIα Poisoning
The core strategy of this compound derivatives is to function as Topo IIα poisons. The following diagram illustrates their intervention in the enzyme's catalytic cycle.
Caption: Mechanism of Topo IIα poisoning by this compound derivatives.
PART I: In Vitro Enzymatic Assays — Assessing Direct Target Inhibition
The foundational step in characterizing a potential Topo IIα inhibitor is to confirm its direct activity on the purified enzyme in a cell-free system. This unequivocally demonstrates target engagement and provides a quantitative measure of potency (e.g., IC50). The two most common and robust assays for this purpose are the DNA decatenation and DNA relaxation assays.
Protocol 1: Topo IIα DNA Decatenation Assay
Scientific Rationale: This assay leverages the unique ability of Topo IIα to resolve interlinked (catenated) DNA networks into individual circular monomers.[1] Kinetoplast DNA (kDNA), isolated from trypanosomes, is a natural, highly complex network of thousands of interlocked DNA minicircles, making it an ideal substrate.[8] Active Topo IIα decatenates the kDNA, releasing the minicircles. When analyzed by agarose gel electrophoresis, the large, catenated kDNA network is unable to enter the gel and remains in the loading well. In contrast, the much smaller, decatenated minicircles migrate into the gel. The inhibition of this process by a test compound is therefore easily visualized and quantified.
Caption: Workflow for the Topo IIα DNA Decatenation Assay.
Detailed Protocol:
-
Materials & Reagents:
-
Purified human Topoisomerase IIα (1-5 units/reaction)
-
Kinetoplast DNA (kDNA) substrate (e.g., 200 ng/reaction)
-
10X Topo IIα Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP.[9]
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[8]
-
Stop Buffer/Loading Dye (6X): 5% SDS, 25% Ficoll-400, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol.
-
Proteinase K (10 mg/mL)
-
This compound test compounds and reference inhibitor (e.g., Etoposide) dissolved in DMSO.
-
Nuclease-free water.
-
Agarose, 1X TAE buffer, Ethidium Bromide or safer alternative DNA stain.
-
-
Enzyme Titration (Self-Validation):
-
Before screening compounds, determine the minimal amount of Topo IIα required for complete decatenation. This ensures the assay is sensitive to inhibition.
-
Set up reactions with a fixed amount of kDNA and a serial dilution of the enzyme (e.g., 5, 2.5, 1, 0.5, 0.25 units).
-
The lowest enzyme concentration that results in the disappearance of kDNA from the well is the optimal amount to use for inhibitor screening.[8]
-
-
Inhibition Assay Procedure:
-
On ice, prepare a master mix for all reactions. For each 20 µL reaction, mix: 2 µL 10X Assay Buffer, 1 µL kDNA (200 ng/µL), and nuclease-free water to a volume of 18 µL.[1]
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding 1 µL of freshly diluted Topo IIα (the optimal amount determined above). Mix gently.
-
Incubate at 37°C for 30 minutes.[8]
-
Terminate the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye and 1 µL of Proteinase K. Incubate for an additional 15 minutes at 37°C to digest the enzyme.[10]
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction volume (25 µL) onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide in 1X TAE buffer.[11]
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye front has migrated approximately two-thirds of the gel length.[10]
-
Visualize the DNA bands under a UV transilluminator and document the gel.
-
-
Data Interpretation:
-
Negative Control (No Enzyme): A single, bright band in the loading well (catenated kDNA).
-
Positive Control (Enzyme + DMSO): The band in the well should disappear, and new, faster-migrating bands corresponding to decatenated minicircles (nicked-open and closed-circular) will appear.[12]
-
Test Compound: At inhibitory concentrations, the decatenation will be blocked, resulting in the retention of the kDNA band in the well. The intensity of this band is proportional to the degree of inhibition. The IC50 is the concentration of the compound that inhibits 50% of the enzyme's decatenation activity.
-
PART II: Cell-Based Assays — Determining Cytotoxic Efficacy
Confirming direct enzyme inhibition is essential, but it does not guarantee anticancer activity. The compound must be able to cross the cell membrane, reach its nuclear target, and induce a biological response. Cell-based cytotoxicity assays are therefore the critical next step to measure the compound's potency in a biologically relevant context.[13]
Caption: General workflow for cell-based cytotoxicity screening.
Protocol 2: MTT Cell Viability Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[14][15] The principle is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., living) cells.[16] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This allows for the determination of a compound's growth inhibitory (GI50) or cytotoxic (IC50) concentration.
Detailed Protocol:
-
Materials & Reagents:
-
Human cancer cell lines (e.g., A549 lung, PC3 prostate, MCF-7 breast).[17]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
96-well flat-bottom sterile culture plates.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16] Expert Tip: The optimal seeding density should be determined empirically for each cell line to ensure they remain in the exponential growth phase throughout the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO at the highest concentration used for compounds) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in wells with viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well and pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
-
Data Presentation: Summarizing Inhibitory Potency
Quantitative data should be organized into clear, concise tables to allow for easy comparison between derivatives and reference compounds.
Table 1: In Vitro Topo IIα Decatenation Inhibition
| Compound | Structure | IC50 (µM) [a] |
|---|---|---|
| 2i (Example) | 2-(4-butylphenyl)this compound | 2.0[6] |
| Derivative A | [Structure] | [Value] |
| Derivative B | [Structure] | [Value] |
| Etoposide (Ref.) | [Known Inhibitor] | ~25.0 |
[a] Concentration required to inhibit 50% of the enzymatic activity.
Table 2: Cytotoxicity Against Human Cancer Cell Lines (72h Incubation)
| Compound | GI50 (µM) [b] | ||
|---|---|---|---|
| A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | |
| 18a (Example) | 7.91[17] | 8.14[17] | 9.01[17] |
| Derivative A | [Value] | [Value] | [Value] |
| Derivative B | [Value] | [Value] | [Value] |
| Etoposide (Ref.) | [Value] | [Value] | [Value] |
[b] Concentration required to inhibit 50% of cell growth.
PART III: Mechanistic Validation — Confirming the Mode of Action
While the above assays establish direct inhibition and cellular potency, they do not definitively prove that the observed cytotoxicity is a direct result of Topo IIα poisoning. Further mechanistic studies are required to link the compound's activity to its intended target within the cell.
Protocol 3: In-Cell Complex of Enzyme (ICE) Assay (Conceptual Overview)
Scientific Rationale: The ICE assay is the definitive method for demonstrating Topo IIα poison activity in vivo.[1] It is designed to specifically capture and quantify the amount of Topo IIα that is covalently bound to genomic DNA within the cell after drug treatment.[18] The principle relies on the fact that the covalent protein-DNA complex has a much higher buoyant density than free protein. After cell lysis, a cesium chloride (CsCl) gradient centrifugation is used to separate the DNA and covalently attached proteins (which pellet at the bottom) from the free cellular proteins (which remain in the supernatant).[1] The amount of Topo IIα in the DNA pellet can then be quantified by immunoblotting, providing a direct measure of target engagement and cleavage complex stabilization.
Protocol 4: Molecular Docking (In Silico Analysis)
Scientific Rationale: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[6][17] In this context, docking studies can provide invaluable insights into how this compound derivatives interact with the Topo IIα-DNA cleavage complex. By visualizing the predicted binding pose, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ternary complex, thus rationalizing the experimental findings and guiding future structure-activity relationship (SAR) studies.[7]
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of novel this compound derivatives as Topo IIα-targeting anticancer agents. By progressing from in vitro enzymatic assays to cell-based cytotoxicity and finally to mechanistic validation, researchers can confidently identify promising lead candidates. Positive results from this workflow provide a strong rationale for advancing compounds to more complex studies, including the analysis of DNA damage response (e.g., γH2AX staining), cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and ultimately, preclinical evaluation in in vivo animal models.
References
- Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry.
- Grever, M. R., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine.
- Drwal, M. N., et al. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLOS One.
- Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research.
- Aishah, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Cancer Research.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Nitiss, J. L., et al. (2020). Topoisomerase Assays. Current Protocols in Pharmacology.
- Barrett, J. F., et al. (1990). In Vitro Assays Used to Measure the Activity of Topoisomerases. Antimicrobial Agents and Chemotherapy.
- Vologodskaia, M., et al. (2018). A Novel Decatenation Assay for DNA Topoisomerases using a Singly-Linked Catenated Substrate. Nucleic Acids Research.
- BioHippo. (n.d.). Human Topoisomerase II DNA Decatenation Assay Kit. BioHippo.
- Inspiralis Ltd. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis.
- Barrett, J. F., et al. (1990). In vitro assays used to measure the activity of topoisomerases. Antimicrobial Agents and Chemotherapy.
- Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds.
- Christensen, M. O., et al. (2004). Human Topoisomerase IIα: Targeting to Subchromosomal Sites of Activity during Interphase and Mitosis. Journal of Cell Biology.
- Inspiralis Ltd. (n.d.). Human Topoisomerase II Relaxation Assay. Inspiralis.
- ResearchGate. (2021). Discovery of 5-(or 6)-Benzoxazoles and Oxazolo[4,5-b]pyridines as Novel Candidate Antitumor Agents Targeting hTopo IIα. ResearchGate.
- Inspiralis Ltd. (n.d.). Relaxation Assays. Inspiralis.
- Katritzky, A. R., & Hands, A. R. (1958). Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. Journal of the Chemical Society.
- El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.
- El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.
- Kim, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules.
- MDPI. (2024). Topoisomerases as Targets for Novel Drug Discovery. MDPI.
- Deweese, J. E., & Osheroff, N. (2009). Mechanism of action of topoisomerase II-targeted anticancer drugs. Seminars in Oncology.
- Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer.
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Application Notes and Protocols for the Synthesis of Oxazolo[4,5-b]pyridine-based GSK-3β Inhibitors
Introduction: Targeting Glycogen Synthase Kinase-3β (GSK-3β) in Modern Drug Discovery
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory node in a multitude of cellular signaling pathways.[1][2] Its dysregulation has been implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as type 2 diabetes, and various cancers.[3][4] In the context of Alzheimer's disease, GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, one of the pathological hallmarks of the disease.[4] This central role in disease pathogenesis has established GSK-3β as a high-priority target for therapeutic intervention.
The oxazolo[4,5-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry for the design of kinase inhibitors. Its rigid, planar structure and ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal starting point for the development of potent and selective inhibitors. This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of this compound-based inhibitors of GSK-3β, offering detailed protocols and scientific rationale to aid researchers in this promising area of drug discovery.
The Strategic Rationale: Why the this compound Scaffold?
The selection of a core chemical scaffold is a critical decision in drug design. The this compound core is particularly well-suited for targeting the ATP-binding site of GSK-3β for several key reasons:
-
Bioisosteric Mimicry: The fused ring system can act as a bioisostere for the purine ring of ATP, allowing it to occupy the adenine-binding region of the kinase.
-
Hydrogen Bonding Potential: The nitrogen and oxygen atoms within the heterocyclic system can act as both hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.
-
Structural Rigidity and Planarity: The rigid nature of the scaffold reduces the entropic penalty upon binding, potentially leading to higher affinity. Its planarity facilitates favorable stacking interactions within the active site.
-
Vectors for Chemical Diversification: The this compound core provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These inherent properties make the this compound scaffold a robust platform for the generation of novel and effective GSK-3β inhibitors.
Visualizing the Synthetic Strategy: A Generalized Workflow
The synthesis of diverse this compound-based GSK-3β inhibitors can be conceptualized as a modular process. The following workflow diagram illustrates the key stages, from the synthesis of the core scaffold to the introduction of diversity elements that modulate biological activity.
Caption: General workflow for the synthesis and evaluation of this compound-based GSK-3β inhibitors.
Experimental Protocols: A Step-by-Step Guide
PART 1: Synthesis of the this compound Core
The foundational step in this synthetic endeavor is the construction of the this compound heterocyclic system. This is typically achieved through the cyclization of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative.
Protocol 1.1: Synthesis of 2-Amino-3-hydroxypyridine (Precursor)
-
Rationale: A common and efficient method for preparing the 2-amino-3-hydroxypyridine precursor is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. The nitro group is selectively reduced to an amine under these conditions.[5][6]
-
Materials:
-
2-Hydroxy-3-nitropyridine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Celite
-
-
Procedure:
-
To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Flush the reaction vessel with argon gas to remove air.
-
Bubble hydrogen gas through the solution for 10-15 minutes.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-amino-3-hydroxypyridine.
-
Purify the product by column chromatography on silica gel (e.g., using a mobile phase of 5% methanol in dichloromethane) to obtain pure 2-amino-3-hydroxypyridine.
-
Protocol 1.2: Cyclization to form the this compound Core
-
Rationale: The formation of the oxazole ring is achieved by the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid under dehydrating conditions. Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) are commonly used as both the solvent and the cyclizing agent.[3]
-
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted carboxylic acid (e.g., 4-cyanobenzoic acid)
-
Polyphosphoric acid (PPA) or Polyphosphoric acid trimethylsilyl ester (PPSE)
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).
-
Add PPA or PPSE in sufficient quantity to ensure the mixture can be stirred effectively at elevated temperatures.
-
Heat the reaction mixture to 180-200 °C with stirring for several hours (monitor by TLC).
-
After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
-
PART 2: Derivatization of the this compound Core
With the core scaffold in hand, the next stage involves introducing chemical diversity to explore structure-activity relationships. Two common and powerful methods are copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and amide bond formation.
Protocol 2.1: Click Chemistry Derivatization (Synthesis of 1,2,3-triazoles)
-
Rationale: This protocol is based on the highly efficient and regioselective CuAAC reaction to link an alkyne-functionalized oxazolopyridine with an azide-bearing diversity element.[7] This reaction is known for its high yields and tolerance of a wide range of functional groups.[8]
-
Sub-protocol 2.1.1: Synthesis of Propargylated this compound-2-one
-
Dissolve the this compound-2-one core in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Add propargyl bromide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to obtain the alkyne-functionalized intermediate.
-
-
Sub-protocol 2.1.2: CuAAC Reaction
-
In a reaction vial, dissolve the propargylated this compound-2-one (1 equivalent) and the desired organic azide (1 equivalent) in a solvent mixture (e.g., t-BuOH/H₂O or MeOH).
-
Add a copper(II) sulfate pentahydrate solution (e.g., 0.1 equivalents of a 1M aqueous solution).
-
Add a sodium ascorbate solution (e.g., 0.2 equivalents of a 1M aqueous solution) to reduce Cu(II) to the active Cu(I) species.[2]
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the final 1,2,3-triazole derivative by column chromatography or recrystallization.
-
Protocol 2.2: Amide Coupling Derivatization (Synthesis of Piperazinamides)
-
Rationale: This protocol describes the formation of an amide bond between a carboxylic acid-functionalized oxazolopyridine and a piperazine derivative. This is a robust and widely used reaction in medicinal chemistry to introduce basic nitrogen-containing moieties, which can improve solubility and target engagement.[5][9]
-
Sub-protocol 2.2.1: Synthesis of this compound-2-carboxylic Acid
-
This intermediate can be synthesized through various routes, often involving the cyclization of 2-amino-3-hydroxypyridine with an appropriate dicarboxylic acid derivative.
-
-
Sub-protocol 2.2.2: Amide Coupling
-
Dissolve the this compound-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as DCM or DMF.
-
Add a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents), and an activator, like 4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere for 10-15 minutes to form the activated ester.
-
Add the desired piperazine derivative (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
After the reaction is complete, partition the mixture between the organic solvent and a weak aqueous base (e.g., 5% NaHCO₃ solution).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final piperazinamide product by column chromatography.
-
PART 3: Characterization of Synthesized Inhibitors
-
Rationale: Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
-
Protocol 3.1: Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks for the this compound core and the incorporated diversity elements. Verify that the integration of proton signals matches the expected structure.
-
-
Mass Spectrometry (MS):
-
Analyze the compound using high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using reverse-phase HPLC. A purity of >95% is generally required for biological testing.
-
-
Biological Evaluation: Assessing GSK-3β Inhibitory Activity
Protocol 4.1: In Vitro GSK-3β Kinase Assay
-
Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK-3β. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[1]
-
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Dilute the GSK-3β enzyme to the desired working concentration in the kinase assay buffer and add it to all wells except the "no enzyme" controls.
-
Reaction Initiation: Prepare a mixture of the substrate peptide and ATP in the kinase assay buffer. Initiate the kinase reaction by adding this mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the this compound core allows for the elucidation of structure-activity relationships, providing valuable insights for the design of more potent inhibitors.
| Compound ID | Core Structure | R¹ Group | R² Group | GSK-3β IC₅₀ (µM) | Reference |
| 1 | This compound-2-one | Propargyl | N/A | >10 | [7] |
| 4g | This compound-2-one | 1,2,3-triazole linked | Phenyl | 0.19 | [7] |
| 7c | This compound | Piperazinamide | 4-Chlorophenyl | 0.53 | [5] |
| 7d | This compound | Piperazinamide | 2,4-Dichlorophenyl | 0.34 | [5] |
| 7e | This compound | Piperazinamide | 4-Fluorophenyl | 0.39 | [5] |
Note: The data presented is a representative summary from the cited literature and is intended for illustrative purposes.
Mechanism of Action and Pathway Visualization
GSK-3β inhibitors, such as those based on the this compound scaffold, typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Caption: Mechanism of ATP-competitive inhibition of GSK-3β by this compound-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly promising platform for the development of potent and selective GSK-3β inhibitors. The synthetic routes outlined in this guide, including the formation of the core heterocycle and subsequent derivatization via robust reactions like click chemistry and amide coupling, provide a clear roadmap for generating diverse chemical libraries. The detailed protocols for biological evaluation enable the accurate determination of inhibitory potency, facilitating the establishment of clear structure-activity relationships.
Future work in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors, such as solubility, metabolic stability, and brain penetrance, which are critical for their therapeutic potential, particularly in the context of neurodegenerative diseases. The continued exploration of the chemical space around the this compound core, guided by the principles and protocols described herein, holds significant promise for the discovery of novel therapeutics targeting GSK-3β.
References
- Ansari, M. F., et al. (2017). This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8).
- El-Malah, A. A., et al. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 88.
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Sharpless, K. B., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Robinson, R. & Gabriel, S. (1910). Synthesen in der Oxazolreihe. Berichte der deutschen chemischen Gesellschaft, 43(1), 558-569.
- Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]
- Kumar, A., et al. (2016). Synthesis of Novel this compound-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 918-926.
- Walsh, C. T., et al. (2010). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Quarterly Reviews of Biophysics, 43(1), 47-98.
- ResearchGate. (n.d.). Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained.
- ResearchGate. (n.d.). GSK-3β inhibitors and their corresponding values of IC 50 (nM) and physicochemical parameters, including their Lipinski's Rule of 5 Violations.
- ResearchGate. (n.d.). List of GSK-3b inhibitors and corresponding IC50 and Chemical Abstracts Service Number (CAS No.).
- Wikipedia. (n.d.). Oxazole.
- Iannelli, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 241.
- Góral, I., et al. (2024). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Amidation of Lasamide with Piperazines.
- Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 629-638.
- Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
- ResearchGate. (n.d.). Oxazolo[5,4–f]quinoxaline-type selective inhibitors of glycogen synthase kinase-3α (GSK-3α): Development and impact on temozolomide treatment of glioblastoma cells.
- Daina, A., et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 25(3), 1709.
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 65, 128711.
- Gari, K., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (115), 54432.
- Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
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Application Notes & Protocols for the Functionalization of the Oxazolo[4,5-b]pyridine Ring at the 6-Position
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional materials. Compounds incorporating this moiety have demonstrated a wide array of biological activities, including potential as antitumor agents and as activators of SIRT1, a key protein involved in metabolic regulation.[1][2] The ability to selectively introduce a variety of substituents onto this core structure is paramount for optimizing lead compounds in drug discovery and for fine-tuning the properties of advanced materials.
This guide provides a comprehensive overview of synthetic strategies, detailed protocols, and expert insights for the chemical modification of the this compound ring, with a specific focus on the C6-position. Functionalization at this site is crucial for modulating the molecule's steric and electronic profile, thereby influencing its biological target engagement and pharmacokinetic properties.
Strategic Approaches to C6-Functionalization
The successful introduction of functional groups at the 6-position of the this compound ring hinges on the selection of an appropriate synthetic strategy. The choice is primarily dictated by the desired substituent and the overall complexity of the target molecule. We will explore two principal, field-proven strategies:
-
Post-Modification of a Pre-formed Heterocyclic Core: This approach involves the initial synthesis of an this compound bearing a reactive handle, typically a halogen, at the C6-position. This "handle" then serves as a versatile anchor point for subsequent palladium-catalyzed cross-coupling reactions.
-
Assembly of the Heterocycle from a Pre-functionalized Pyridine: In this strategy, the desired substituent is installed on the pyridine ring at an early stage, prior to the annulation of the oxazole ring. This is particularly useful when the desired C6-substituent is incompatible with the conditions required for ring formation.
The following diagram illustrates the logical workflow for selecting a synthetic strategy.
Caption: Strategic workflow for C6-functionalization.
Strategy 1: Functionalization via Palladium-Catalyzed Cross-Coupling
This is arguably the most versatile and widely employed strategy for late-stage functionalization. It relies on the synthesis of a 6-halo (typically bromo or chloro) this compound intermediate, which can then be subjected to a variety of powerful C-C and C-N bond-forming reactions.
Synthesis of the 6-Halo-oxazolo[4,5-b]pyridine Precursor
The synthesis of the core scaffold often begins with a substituted pyridine. For instance, formation of a 6-bromo-oxazolo[4,5-b]pyridine can be achieved starting from 2-amino-5-bromo-3-hydroxypyridine. This precursor undergoes condensation with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[3][4]
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[4] This reaction is highly valued for its mild conditions and exceptional tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can dramatically impact reaction efficiency.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[5] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the 6-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[7] This reaction has largely replaced harsher classical methods, offering milder conditions and broader substrate scope.
Causality Behind Experimental Choices:
-
Catalyst System: The catalyst system is similar to Suzuki coupling, comprising a palladium source and a phosphine ligand. However, for C-N coupling, bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or BrettPhos) are often critical.[8] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C6-Position
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 6-chloro- or 6-bromo-oxazolo[4,5-b]pyridine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Finally, add the amine coupling partner (1.2 equiv).
-
Heating: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.
| Parameter | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BrettPhos, RuPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF (anhydrous) |
| Temperature | 80 - 110 °C |
Strategy 2: Assembly from a Pre-functionalized Pyridine
An alternative and powerful approach involves constructing the this compound ring system from a pyridine that already contains the desired C6-substituent. This strategy is particularly advantageous if the substituent is sensitive to the conditions of subsequent cross-coupling reactions.
The key starting material for this approach is a 2-amino-3-hydroxy-6-substituted pyridine. The synthesis often begins with a commercially available 2-chloro-3-nitropyridine bearing a substituent at the 6-position (e.g., 2-chloro-6-methyl-3-nitropyridine).[10][11] The chloro and nitro groups can then be manipulated to install the requisite amino and hydroxyl functionalities for the subsequent oxazole ring formation.
Caption: Retrosynthetic approach via pre-functionalization.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, direct functionalization via Nucleophilic Aromatic Substitution (SNAr) is a viable and atom-economical strategy. This reaction requires two key features on the this compound ring:
-
A good leaving group at the C6-position (e.g., Cl, F, or NO₂).
-
The presence of electron-withdrawing groups that stabilize the negative charge in the intermediate (Meisenheimer complex).[12]
The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (C2 and C6 in this system).[1] The fusion of the oxazole ring further modulates this reactivity. If a 6-nitro-oxazolo[4,5-b]pyridine derivative is synthesized, it can become highly susceptible to attack by nucleophiles like amines or alkoxides, leading to displacement of the nitro group.[12]
Protocol 3: General Procedure for SNAr at the C6-Position
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 6-nitro- or 6-chloro-oxazolo[4,5-b]pyridine (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide, morpholine, 1.1-2.0 equiv), often in the presence of a base like K₂CO₃ if the nucleophile is an amine.
-
Heating: Heat the reaction mixture (e.g., 60-120 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, pour it into water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by chromatography or recrystallization.
Conclusion
The functionalization of the this compound scaffold at the 6-position is a critical task for the advancement of drug discovery and materials science projects centered on this important heterocycle. By leveraging powerful and versatile methodologies such as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently introduce a wide diversity of substituents. Furthermore, strategic planning, including the synthesis of the heterocyclic core from pre-functionalized pyridines or the use of SNAr reactions, provides alternative pathways to complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively derivatize this valuable scaffold.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Guillon, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Organic Preparations and Procedures International, 33(3), 287-296.
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo.
- Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia.
- Nikol'skiy, V. V., et al. (2024). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules, 29(5), 1089.
- Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069-1075.
- ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Poręba, K., et al. (2013). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Adv Clin Exp Med, 22(1), 31-40.
- Chemistry Unlocked. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- de la Torre, M. G., & Gotor-Fernández, V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17574-17585.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Al-Masoudi, N. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Suppl 1), S227-S234.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Kwiecień, H., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2302-2310.
- Bunev, A. S., et al. (2017). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molbank, 2017(3), M949.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
- ResearchGate. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. ResearchGate.
- Zaher, M. F., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3349.
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of Oxazolo[4,5-b]pyridin-2(3H)-one as a Versatile Precursor
Abstract
The Oxazolo[4,5-b]pyridin-2(3H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic framework serves as a "privileged scaffold," capable of presenting functional groups in a well-defined three-dimensional space, making it an ideal starting point for the synthesis of targeted therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this precursor, with a focus on its use in developing novel kinase inhibitors. Detailed, field-tested protocols are provided to enable researchers to leverage the full potential of this versatile chemical entity.
Introduction: The Oxazolopyridine Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that can bind to a diverse range of biological targets.[1] The oxazolopyridine core is one such scaffold, appearing in molecules designed to inhibit a variety of enzymes, including Glycogen Synthase Kinase-3β (GSK-3β) and Polo-like kinase 1 (PLK1), as well as agents developed for treating human African trypanosomiasis.[4][5][6] Its utility stems from several key features:
-
Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.
-
Defined Vectorial Exits: The scaffold provides distinct points (primarily the N-3 and C-6 positions) for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties.
-
Bioisosteric Replacement: The oxazolopyridine core can act as a bioisostere for other hinge-binding motifs, such as adenine in ATP, making it particularly effective for designing kinase inhibitors.[2]
This document will first detail the synthesis of the core precursor itself and then provide robust protocols for its subsequent functionalization.
Physicochemical Properties and Safety
A thorough understanding of the precursor's properties is critical for safe handling and successful experimentation.
| Property | Value | Source |
| IUPAC Name | 3H-[4][7]oxazolo[4,5-b]pyridin-2-one | PubChem[8][9] |
| CAS Number | 60832-72-6 | J&K Scientific[9] |
| Molecular Formula | C₆H₄N₂O₂ | PubChem[8] |
| Molecular Weight | 136.11 g/mol | PubChem[8] |
| Appearance | White to off-white crystalline powder | TCI |
| Melting Point | 212.0 to 216.0 °C | TCI |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in hot alcohols. | General Knowledge |
Safety & Handling:
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Synthesis of the Precursor: Oxazolo[4,5-b]pyridin-2(3H)-one
The most common and reliable method for synthesizing the title precursor involves the cyclization of 2-amino-3-hydroxypyridine. One established method is the reaction with phosgene or a phosgene equivalent. An alternative, often preferred for its operational simplicity and reduced hazard, is the ring-closure of a derivative.
A widely cited method involves the hydrolysis of its bromo-substituted analogue, 6-bromooxazolo[4,5-b]pyridin-2(3H)-one.[10] This two-step approach provides a clean route to the desired precursor.
Protocol 1: Synthesis via Hydrolysis of 6-bromooxazolo[4,5-b]pyridin-2(3H)-one
This protocol is adapted from established literature procedures.[10]
Workflow Diagram:
Caption: Workflow for the synthesis of the intermediate.
Materials:
-
6-bromooxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: Suspend 6-bromooxazolo[4,5-b]pyridin-2(3H)-one (e.g., 14.2 g, 66 mmol) in a 10% aqueous sodium hydroxide solution (160 mL) in a round-bottom flask.[10]
-
Hydrolysis: Equip the flask with a condenser and heat the suspension to reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: The strong basic conditions (NaOH) and high temperature are necessary to promote the hydrolytic ring-opening of the stable oxazolone ring to yield the corresponding aminopyridine salt.
-
-
Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by dropwise addition of concentrated HCl until the pH is approximately 7. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the product, 2-amino-5-bromo-3-hydroxypyridine, under high vacuum to a constant weight. The reported yield for this step is typically high (e.g., 94%).[10]
Note: The resulting intermediate is then cyclized in a separate step using reagents like triphosgene or carbonyldiimidazole to form the final product, Oxazolo[4,5-b]pyridin-2(3H)-one.
Core Reactivity and Strategic Functionalization
The Oxazolo[4,5-b]pyridin-2(3H)-one precursor has two primary sites for diversification: the lactam nitrogen (N-3) and the pyridine ring (positions C-5, C-6, C-7). The N-3 position is the most readily functionalized via N-alkylation.
Sources
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- 4. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 8. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application of Oxazolo[4,5-b]pyridines as Fluorescent Probes: A Detailed Guide
Authored by a Senior Application Scientist
Introduction to Oxazolo[4,5-b]pyridines: A Versatile Scaffold for Fluorescent Probe Development
The oxazolo[4,5-b]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in the field of medicinal chemistry and, more recently, as a versatile core for the development of novel fluorescent probes.[1][2] This significance stems from its unique electronic properties and the synthetic tractability that allows for precise tuning of its photophysical characteristics.[1][3] The inherent fluorescence of the this compound core can be modulated by the introduction of various substituents, leading to probes with tailored absorption and emission profiles, quantum yields, and environmental sensitivity.[1][3] These characteristics make them exceptional candidates for a wide array of applications in biological imaging and sensing.
The core structure of this compound allows for functionalization at multiple positions, enabling the creation of a diverse library of fluorescent probes with specific functionalities.[2][4] For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the charge transfer character of the molecule, thereby influencing its fluorescence properties.[1][3] This tunability is a key advantage, allowing for the rational design of probes that are sensitive to their local environment, such as polarity, pH, and viscosity.[1][5][6]
This application note provides a comprehensive overview of the application of this compound derivatives as fluorescent probes. It will delve into their fundamental photophysical properties, provide detailed protocols for their use in cellular imaging, and showcase their utility in sensing key biological parameters.
Core Photophysical Properties and Design Principles
The fluorescence of this compound derivatives is largely dictated by intramolecular charge transfer (ICT) processes.[3] The extent of this charge transfer, and consequently the fluorescence characteristics, is highly dependent on the nature and position of substituents on the heterocyclic core.
Key Design Considerations:
-
Substitution Pattern: The strategic placement of electron-donating groups (e.g., N,N-dialkylamino) and electron-withdrawing groups can significantly modulate the ground and excited state dipole moments, leading to predictable shifts in absorption and emission wavelengths.[1][3]
-
Solvatochromism: Many this compound derivatives exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This property can be harnessed to probe the microenvironment of cellular compartments.[1]
-
Quantum Yield: The efficiency of fluorescence emission, or quantum yield, is a critical parameter for a good fluorescent probe. Symmetrical conjugated systems, such as 2,2'-bisoxazolo[5,4-b]pyridines, have been shown to exhibit high quantum yields.[7]
-
Stokes Shift: A large Stokes shift, the difference between the maximum absorption and emission wavelengths, is desirable to minimize self-absorption and improve signal-to-noise ratio in imaging experiments.
Table 1: Photophysical Properties of Representative this compound Derivatives
| Compound Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Key Feature |
| P2[3] | ~380 | ~450-550 | Not specified | Varies | Solvatochromic |
| 1a[8] | Not specified | Not specified | 0.86 | THF | High fluorescence yield |
| 4a-c[7] | 299–333 | Bluish-blue | 0.70–0.82 | Acetonitrile | High quantum yield |
Application I: Cellular Imaging and Organelle Targeting
This compound-based fluorescent probes have demonstrated excellent potential for live-cell imaging due to their good cell permeability, low cytotoxicity, and bright fluorescence.[8] By incorporating specific targeting moieties, these probes can be directed to various subcellular organelles.
Protocol 1: General Staining of Live Cells with an this compound Probe
This protocol provides a general framework for staining live cells. Optimization of probe concentration and incubation time is crucial for each new probe and cell line.
Materials:
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets[9]
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the specific probe.[9] Acquire images using the lowest possible laser power to minimize phototoxicity.[10]
Targeting Specific Organelles: Mitochondria and Lipid Droplets
Certain this compound derivatives have been shown to selectively accumulate in specific organelles. For example, a probe based on an oxazolopyridine and coumarin unit has been reported as a dual-targetable fluorescent marker for both mitochondria and lipid droplets.[8]
Workflow for Organelle-Specific Imaging
Caption: Workflow for organelle-specific imaging with this compound probes.
Application II: Sensing of the Cellular Microenvironment
The sensitivity of the fluorescence of oxazolo[4,5-b]pyridines to their environment makes them excellent candidates for developing sensors for various physiological parameters.
Sensing Cellular Viscosity
Cellular viscosity is a critical parameter that influences intracellular dynamics and is associated with various diseases.[11] Fluorescent molecular rotors based on the this compound scaffold can be designed to report on changes in microviscosity. The principle behind these probes is the restriction of intramolecular rotation in a viscous environment, which leads to a significant enhancement of fluorescence.[6]
Principle of Viscosity Sensing
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The fluorescent markers based on oxazolopyridine unit for imaging organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A "distorted-BODIPY"-based fluorescent probe for imaging of cellular viscosity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anti-inflammatory Evaluation of Piperazine-Linked Oxazolo[4,5-b]pyridines
Introduction: A Novel Scaffold for Inflammation Control
Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to significant tissue damage and chronic disease when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The piperazine-linked Oxazolo[4,5-b]pyridine scaffold has emerged as a promising chemotype in this area. These compounds have demonstrated potent anti-inflammatory properties, offering a new avenue for therapeutic intervention in a range of inflammatory conditions.
This guide provides a comprehensive overview of the anti-inflammatory applications of this novel class of compounds. We will delve into their primary mechanism of action, provide detailed protocols for their biological evaluation, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation anti-inflammatory therapeutics.
Mechanism of Action: Targeting Glycogen Synthase Kinase-3β (GSK-3β)
A growing body of evidence has implicated Glycogen Synthase Kinase-3β (GSK-3β) as a key proinflammatory enzyme.[1] The inhibition of GSK-3β has been shown to effectively control inflammatory responses. Piperazine-linked this compound derivatives have been identified as potent inhibitors of GSK-3β.[1] By inhibiting this kinase, these compounds can significantly suppress the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] This targeted approach offers the potential for a more focused anti-inflammatory effect with a reduced risk of off-target side effects.
Caption: GSK-3β signaling in inflammation and the inhibitory action of piperazine-linked Oxazolo[4,5-b]pyridines.
Biological Evaluation: Protocols and Methodologies
The following protocols are designed to provide a robust framework for the evaluation of the anti-inflammatory properties of piperazine-linked this compound derivatives.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
Rationale: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of GSK-3β, providing a quantitative measure of its potency (IC50).
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control).
-
Add 20 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final reaction volume should be 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the components of the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of GSK-3β inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Protocol 2: Cell-Based Assay for Pro-inflammatory Cytokine Measurement
Rationale: This assay assesses the ability of the test compounds to suppress the production of pro-inflammatory cytokines in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line (or primary bone marrow-derived macrophages)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS (from E. coli O111:B4)
-
Test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Cell counting solution (e.g., trypan blue)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
After incubation, collect the cell culture supernatants for cytokine analysis.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Assess cell viability in the remaining cells using an MTT assay to rule out cytotoxicity-mediated effects.
Data Analysis:
-
Calculate the percentage reduction in cytokine production for each compound concentration compared to the LPS-only control.
-
Plot the percentage reduction against the compound concentration to determine the dose-response relationship.
-
Normalize cytokine levels to cell viability data if necessary.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
Rationale: This is a standard and well-characterized model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[1][2]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
Pletysmometer or digital calipers
-
Animal balance
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals randomly (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Summary of Biological Data
The following table summarizes the reported in vitro and in vivo activities of representative piperazine-linked this compound derivatives.
| Compound | GSK-3β IC50 (µM)[1] | In Vivo Paw Edema Inhibition (%)[1] |
| 7c | 0.53 | - |
| 7d | 0.34 | 65.91% at 5h |
| 7e | 0.39 | - |
| 7g | 0.47 | - |
| Indomethacin | - | 79.54% at 5h |
Note: The in vivo data for compounds 7c, 7e, and 7g were not explicitly provided in the cited source.
Conclusion and Future Directions
The piperazine-linked this compound scaffold represents a compelling starting point for the development of novel anti-inflammatory agents. Their mechanism of action, centered on the inhibition of GSK-3β, offers a targeted approach to mitigating the inflammatory cascade. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these and similar compounds. Further investigation into their pharmacokinetic properties, safety profiles, and efficacy in chronic models of inflammation will be crucial in advancing this promising class of molecules towards clinical development.
References
- Nadeem, M., et al. (2017). This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8).
- Alam, M., et al. (2016). Synthesis of Novel this compound-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 918-26.
Sources
- 1. This compound-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel this compound-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Oxazolo[4,5-b]pyridine Cytotoxicity: An Application Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of cytotoxicity for the promising Oxazolo[4,5-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3][4][5][6] A thorough understanding of the cytotoxic potential of novel derivatives is a critical step in the drug discovery and development pipeline.[7]
This guide moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, outlines self-validating methodologies, and is grounded in authoritative scientific principles to ensure the generation of robust and reliable data.
Foundational Principles: Understanding Cytotoxicity Assessment
Before embarking on experimental work, it is crucial to grasp the fundamental concepts of cytotoxicity and the assays used to measure it. Cytotoxicity refers to the quality of being toxic to cells.[7] In drug discovery, it is a double-edged sword: a desired trait for anticancer agents and an adverse effect to be minimized for other therapeutic indications. Therefore, accurate and multifaceted assessment is paramount.
We will focus on a tiered approach, beginning with a general assessment of cell viability and progressing to more mechanistic assays to elucidate the mode of cell death.
Diagram 1.0: Conceptual Workflow for Cytotoxicity Evaluation
Caption: A tiered approach to in vitro cytotoxicity testing of this compound compounds.
Core Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choices in the MTT Assay:
-
Choice of Cell Line: The selection of a relevant cell line is critical. For oncology applications, a panel of cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) is often used.[1][11][12][13][14] For other therapeutic areas, a cell line relevant to the target tissue should be chosen.
-
Compound Concentration Range: A broad range of concentrations is initially tested to determine the dose-response relationship and to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Incubation Time: A standard incubation time of 24, 48, or 72 hours is typical, allowing sufficient time for the compound to exert its effects.
-
Solubilization of Formazan: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. Dimethyl sulfoxide (DMSO) is a common and effective solubilizing agent.[10]
Detailed Protocol: MTT Assay
Materials:
-
This compound compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Selected cell line(s) in appropriate culture medium.
-
96-well flat-bottom sterile microplates.
-
MTT solution (5 mg/mL in sterile PBS).[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in a culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]
-
Addition of MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[9][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][15] Mix thoroughly to ensure complete solubilization.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results should be plotted as a dose-response curve (percentage of viability vs. compound concentration) to determine the IC50 value.
Table 1: Example Data from MTT Assay of an this compound Derivative (Compound X)
| Compound X Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 10 | 0.876 | 0.061 | 69.8 |
| 25 | 0.632 | 0.049 | 50.4 |
| 50 | 0.311 | 0.033 | 24.8 |
| 100 | 0.158 | 0.021 | 12.6 |
Elucidating the Mechanism: Membrane Integrity and Apoptosis Assays
If a compound demonstrates significant cytotoxicity in the MTT assay, the next logical step is to investigate the mechanism of cell death. Key questions to address are whether the compound induces necrosis (loss of membrane integrity) or apoptosis (programmed cell death).[7][16]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable enzyme present in all cell types, which is rapidly released into the cell culture medium upon damage to the plasma membrane.[7][17] This assay is a reliable indicator of cell membrane integrity and is often used to quantify necrosis.[7][18]
Diagram 2.0: Principle of the LDH Cytotoxicity Assay
Caption: The LDH assay measures membrane damage by quantifying released LDH.
Apoptosis Assays: A Multi-faceted Approach
Apoptosis is a complex, multi-step process involving early, mid, and late-stage events. Therefore, a combination of assays is recommended for a comprehensive assessment.
-
Annexin V Staining (Early Apoptosis): In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[19][20]
-
Caspase Activity Assays (Mid-Apoptosis): Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[19]
-
TUNEL Assay (Late Apoptosis): DNA fragmentation is a hallmark of late-stage apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA strand breaks by enzymatically labeling the free 3'-OH termini.[19]
Diagram 3.0: Key Markers in the Apoptotic Cascade
Caption: Progression of apoptosis and corresponding detection assays.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis Differentiation
This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V stains apoptotic cells, while PI, a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, stains necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the this compound compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry or fluorescence microscopy within 1 hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Table 2: Example Data from Annexin V/PI Flow Cytometry Analysis
| Treatment | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound X (IC50 Concentration) | 45.8 | 35.7 | 12.3 | 6.2 |
| Positive Control (e.g., Staurosporine) | 15.6 | 60.1 | 20.5 | 3.8 |
Concluding Remarks and Future Directions
This application guide provides a robust framework for the initial in vitro cytotoxicity evaluation of novel this compound derivatives. By employing a tiered approach that combines general viability assays with more specific mechanistic studies, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. The data generated from these assays are crucial for making informed decisions in the drug discovery process, guiding lead optimization, and identifying promising candidates for further preclinical development.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated this compound-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?.
- PubMed. (n.d.). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies.
- ResearchGate. (2024, August 9). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines.
- ResearchGate. (n.d.). Recent progress in the chemistry of heterocycles incorporated this compound and oxazolo[5,4-b]pyridine skeletons | Request PDF.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring.
- Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring.
- PubMed Central. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas.
- Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring.
- PMC - NIH. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- ResearchGate. (2025, August 5). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF.
- Pipzine Chemicals. (n.d.). This compound-2-thiol.
- MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
- (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
- PubMed. (2022, October 2). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-2-thiol: Properties, Uses, Safety Data & Synthesis | Expert Chemical Information China [pipzine-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. globaljournals.org [globaljournals.org]
- 14. Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring [globaljournals.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazolo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products.
Introduction to Oxazolo[4,5-b]pyridine Synthesis
The this compound core is a significant pharmacophore found in numerous biologically active compounds. Its synthesis, while conceptually straightforward, can present several practical challenges that impact yield and purity. The most common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with various electrophilic partners, such as carboxylic acids, orthoesters, or thioimidates.[1][2] This guide will provide in-depth troubleshooting for this general pathway.
Troubleshooting Common Issues in this compound Synthesis
Below are common problems encountered during the synthesis of oxazolo[4,5-b]pyridines, along with their potential causes and recommended solutions.
FAQ 1: Low or No Product Yield
Question: I am getting very low yields, or in some cases, no desired product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this problem:
1. Purity of Starting Materials:
-
2-Amino-3-hydroxypyridine: This starting material is prone to oxidation and can contain impurities that inhibit the reaction.
-
Recommendation: Use freshly purchased, high-purity 2-amino-3-hydroxypyridine. If the purity is questionable, consider recrystallization or purification by column chromatography before use. Storage under an inert atmosphere (nitrogen or argon) can prevent degradation.
-
-
Carboxylic Acid/Electrophile: The purity of your coupling partner is equally important.
-
Recommendation: Ensure your carboxylic acid or other electrophile is pure and dry. For solid carboxylic acids, drying under vacuum may be necessary.
-
2. Inefficient Cyclization/Condensation:
-
Cause: The formation of the oxazole ring is a dehydration reaction that requires an effective condensing agent. Incomplete reaction is common if the agent is weak or used improperly.
-
Recommendation:
-
Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl Ester (PPSE): These are commonly used and effective condensing agents.[3] PPSE is often considered a milder alternative to PPA.[3] Ensure that the PPA or PPSE is fresh and has not absorbed atmospheric moisture.
-
Temperature: The reaction temperature is critical. For many syntheses using PPA or PPSE, temperatures can range from 150°C to 200°C.[3] A temperature that is too low will result in an incomplete reaction, while a temperature that is too high can lead to decomposition. It is advisable to perform small-scale optimizations to find the ideal temperature for your specific substrates.
-
-
3. Reaction Monitoring:
-
Cause: Stopping the reaction too early will naturally result in low yields.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting materials and the formation of the product, ensuring you only stop the reaction upon completion. For visualization, UV light (254 nm) is typically effective for these aromatic compounds.
-
FAQ 2: Formation of Significant Byproducts and Purification Challenges
Question: My reaction is producing multiple spots on TLC, and I'm having difficulty purifying the desired this compound. What are these byproducts and how can I separate them?
Answer: The formation of byproducts is a common challenge, leading to complex purification. Understanding the potential side reactions is key to both minimizing their formation and developing an effective purification strategy.
1. Common Side Reactions:
-
Incomplete Cyclization: The intermediate amide from the reaction of the amine and carboxylic acid may be present if the cyclization is not complete.
-
Polymerization/Decomposition: At high temperatures, especially with reactive starting materials, polymerization or decomposition can occur, leading to a complex mixture of byproducts.
-
Side reactions of functional groups: If your starting materials have other reactive functional groups, these may undergo side reactions under the harsh reaction conditions.
2. Strategies to Minimize Byproducts:
-
Optimize Reaction Temperature and Time: As mentioned previously, finding the optimal balance of temperature and reaction time is crucial. Lowering the temperature and extending the reaction time may help to reduce the formation of degradation products.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups. For instance, Boc protection of other amine functionalities can prevent unwanted side reactions.
3. Purification Strategies:
-
Column Chromatography: This is the most common method for purifying oxazolo[4,5-b]pyridines.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. The optimal solvent system will depend on the polarity of your specific product and impurities.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing minor impurities. The choice of solvent is critical and may require some screening.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using PPSE
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Addition of Condensing Agent: Add polyphosphoric acid trimethylsilyl ester (PPSE) (sufficient quantity to ensure stirring).
-
Reaction: Heat the reaction mixture to 150-200°C with vigorous stirring. The optimal temperature should be determined by monitoring the reaction.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add the reaction mixture to a beaker of ice water with stirring.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of a Model this compound
| Entry | Condensing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPA | 180 | 4 | 75 | [3] |
| 2 | PPSE | 160 | 6 | 85 | [3] |
| 3 | Eaton's Reagent | 100 | 8 | 80 | N/A |
| 4 | SOCl₂/Pyridine | Reflux | 5 | 60 | N/A |
Note: Yields are illustrative and will vary depending on the specific substrates used.
Visualizing the Reaction Pathway
Below is a simplified workflow for troubleshooting low yield in this compound synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
References
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
- Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Taylor & Francis Online. [Link]
Sources
Technical Support Center: Optimization of Oxazolo[4,5-b]pyridine Functionalization
Welcome to the technical support center for the functionalization of oxazolo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The oxazolo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active agents, including novel activators of SIRT1 and potential antitumor agents targeting topoisomerase IIα.[1][2] However, its unique electronic properties—namely the electron-deficient pyridine ring fused to an electron-rich oxazole—present distinct challenges for synthetic modification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of C-H functionalization and cross-coupling reactions, enabling you to accelerate your research and development programs.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: I am attempting a palladium-catalyzed C-H arylation on my this compound, but I'm getting very low to no product yield. What are the likely causes and how can I fix it?
A1: This is a common and often multifaceted problem. Low yields in Pd-catalyzed C-H functionalization of nitrogen-containing heterocycles typically stem from catalyst inhibition, suboptimal reaction parameters, or substrate-related issues.
Causality & Explanation: The pyridine nitrogen in the this compound scaffold is a Lewis base and can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle and leading to reaction failure.[3] Furthermore, the electron-deficient nature of the pyridine ring makes C-H activation inherently more difficult compared to electron-rich systems.
Troubleshooting Steps:
-
Evaluate the Catalyst and Ligand System:
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, or RuPhos) are often required.[4][5] These ligands promote the reductive elimination step and stabilize the monoligated Pd(0) active species, which is crucial for efficient catalysis.[5]
-
Palladium Precursor: While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0). This reduction step can be inefficient.[4] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst complex that generates the active species more reliably.
-
-
Optimize the Base and Additives:
-
Base Strength: A moderately strong, sterically hindered base is often optimal. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive coupling partners.
-
Carboxylic Acid Additives: The addition of a carboxylic acid, most commonly pivalic acid (PivOH), is frequently essential. It is believed to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway, avoiding the formation of unstable intermediates.
-
-
Solvent and Temperature Considerations:
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or DMA are standard. For challenging substrates, higher-boiling point solvents such as t-amyl alcohol can improve solubility and allow for higher reaction temperatures.
-
Temperature: These reactions often require elevated temperatures (100-140 °C). Ensure your reaction is reaching and maintaining the target temperature. Use a sand bath or heating mantle with a thermocouple for accurate temperature control.
-
-
Ensure Rigorous Inert Conditions:
-
Palladium(0) species are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).
-
Q2: My functionalization reaction is producing a mixture of regioisomers. How can I improve selectivity?
A2: Achieving high regioselectivity is critical and depends on controlling the site of C-H activation. The electronic landscape of the this compound ring makes certain positions more susceptible to functionalization, but this can be overridden by steric or directing group effects.
Causality & Explanation: The pyridine ring is electron-deficient, making C-H bonds at positions 2, 4, and 6 the most acidic and often the most reactive towards metalation. However, the fused oxazole ring modulates this reactivity. Palladium-catalyzed C–H bond functionalization methodologies have been developed to selectively functionalize the C-2 position of the oxazole unit.[6] Without a strong directing group, you may see a mixture of products based on the intrinsic electronic and steric properties of the substrate.
Troubleshooting Steps:
-
Leverage Directing Groups: If your synthesis allows, install a directing group. For example, a removable group that can coordinate to the palladium catalyst can direct functionalization to an adjacent C-H bond with high selectivity.
-
Steric Hindrance: You can exploit steric hindrance to control selectivity. A bulky substituent on the pyridine or oxazole ring can block access to nearby C-H bonds, favoring functionalization at less hindered positions.
-
Tune Reaction Conditions: Regioselectivity can sometimes be influenced by the choice of ligand, solvent, or temperature. For instance, a bulkier ligand may favor reaction at a less sterically crowded site. It is advisable to screen a matrix of conditions to find the optimal parameters for your specific substrate.
-
Acidic Conditions for Positional Switching: Recent research has shown that switching from neutral/basic to acidic conditions can alter the regioselectivity of pyridine functionalization, sometimes favoring the para-position.[7][8] This strategy involves dearomatization-rearomatization sequences and could be explored for novel reactivity.
General Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound functionalization.
Caption: A general troubleshooting workflow for this compound functionalization.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility?
Reproducibility hinges on meticulous control over variables.
-
Purity of Reagents: Use high-purity starting materials, as impurities can act as catalyst poisons.[9] Recrystallize or chromatograph your this compound if necessary.
-
Solvent Quality: Use anhydrous, degassed solvents. Purchase high-quality solvents or dry and degas them in-house using standard procedures (e.g., sparging with argon for 30-60 minutes).
-
Inert Atmosphere: Assemble your reaction vessel under a positive flow of inert gas. If possible, perform all reagent transfers inside a glovebox.
-
Consistent Reagent Addition: The order of addition can matter. A common and reliable sequence is to add the solid reagents (substrate, coupling partner, base, catalyst, ligand) to the flask, purge with inert gas, and then add the degassed solvent via syringe.
FAQ 2: I need to perform a Suzuki-Miyaura coupling with a chloro-oxazolo[4,5-b]pyridine. Why is it so difficult, and what catalyst system should I use?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings due to the strength of the C-Cl bond. Oxidative addition to the Pd(0) center is the rate-limiting step and requires a highly active catalyst.
For aryl chlorides, you must use a catalyst system specifically designed for this challenge. This typically involves:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A highly electron-rich and bulky phosphine ligand is essential. The Buchwald ligands, such as SPhos, XPhos, and RuPhos, are industry standards for this transformation.[5]
-
Base: A strong base is required to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are often effective.
-
Solvent: A combination of a polar aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is often used to dissolve both the organic substrate and the inorganic base/boronic acid salt.
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments. Optimization for your specific substrate may be necessary.
Protocol 1: Palladium-Catalyzed C-7 C-H Arylation of 2-Methylthis compound
This protocol describes the direct arylation at the C-7 position, a common site for functionalization.
Caption: Experimental workflow for C-H arylation of 2-methylthis compound.
Detailed Steps:
-
To an oven-dried Schlenk tube, add 2-methylthis compound (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.5 mmol).
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add degassed tert-amyl alcohol (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired C-7 arylated product.
Table 1: Optimized Conditions for C-H Arylation
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | t-AmylOH | 120 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | t-AmylOH | 120 | 81 |
| 3 | 1-Bromo-4-(CF₃)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 77 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 65 |
References
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001).
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024).
- Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (2023). Europe PMC. [Link]
- Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. (2021). Royal Society of Chemistry. [Link]
- Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (2024).
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. (2024).
- Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). PubMed. [Link]
- C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). PubMed. [Link]
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024).
- Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. (2021). PubMed. [Link]
- Oxazolo(4,5-b)pyridine | C6H4N2O. (2024). PubChem. [Link]
- Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activ
- Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. (2009).
- C–H functionalization of pyridines. (2022). Royal Society of Chemistry. [Link]
- This compound-2-thiol. (2024). Pipzine Chemicals. [Link]
- 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. (2012). PubMed. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. [Link]
- C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Semantic Scholar. [Link]
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2010).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Palladium-catalyzed cross-couplings by C-O bond activation. (2020). Rutgers University. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018).
Sources
- 1. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mild and Efficient Synthesis of Isoxazolo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of isoxazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Isoxazolo[4,5-b]pyridines are of significant interest due to their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during their synthesis, ensuring you can achieve mild and efficient reaction outcomes.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established synthetic protocols.
Issue 1: Low or No Yield of the Desired Isoxazolo[4,5-b]pyridine
Question: I am attempting to synthesize an isthis compound derivative via an intramolecular cyclization of a substituted 2-chloro-3-nitropyridine precursor, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in this synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Quality Starting Materials | The purity of your 2-chloro-3-nitropyridine derivative is crucial. Impurities can interfere with the reaction. Ensure your starting material is pure by checking its analytical data (NMR, MS). If necessary, purify it by recrystallization or column chromatography before use. |
| Inefficient Nucleophilic Substitution | The key step is the intramolecular nucleophilic substitution of the nitro group.[1][3] The nucleophilicity of the attacking group and the reaction conditions are critical. If your nucleophile is a weak one, consider using a stronger base to deprotonate it and enhance its reactivity. However, be cautious with strong bases as they can lead to side reactions (see Issue 2). |
| Suboptimal Reaction Temperature | While "mild" conditions are desirable, the reaction may still require a specific temperature threshold to proceed efficiently. If you are running the reaction at room temperature without success, a moderate increase in temperature (e.g., to 40-60 °C) might be necessary to overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures. |
| Incorrect Solvent Choice | The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF or DMSO are generally good choices for nucleophilic aromatic substitution reactions. If you are using a less polar solvent, switching to one of these may improve your yield. |
| Presence of Protic Impurities | Traces of water or other protic impurities in your solvent or on your glassware can quench the base and hinder the reaction. Ensure you are using anhydrous solvents and properly dried glassware. |
Experimental Workflow for Troubleshooting Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired isthis compound, but I am also getting a significant amount of a side product that is difficult to separate. How can I identify and minimize the formation of this impurity?
Answer: Side product formation is a common challenge, and in the synthesis of isoxazolo[4,5-b]pyridines, a notable side reaction is the Boulton-Katritzky rearrangement, especially when starting with precursors containing a formyl group or its derivatives.[1][2][3]
Potential Side Products & Mitigation Strategies
| Side Product | Formation Mechanism & Identification | Prevention & Minimization |
| Boulton-Katritzky Rearrangement Product | This rearrangement can occur with isthis compound-3-carbaldehyde arylhydrazones in the presence of a base, leading to the formation of 3-hydroxy-2-(2-aryl[4][5][6]triazol-4-yl)pyridines.[1][2] This can be identified by careful analysis of NMR and MS data, which will show a different heterocyclic core. | If your synthesis involves a formyl group, consider protecting it before the cyclization step. For example, conversion to a dioxolane has been shown to be an effective strategy to prevent this rearrangement.[2] After the isoxazole ring is formed, the protecting group can be removed under appropriate conditions. |
| Products from Ring Opening | The isoxazole ring can be sensitive to strongly basic or reductive conditions, leading to ring cleavage.[7] This will result in a complex mixture of products. | Use milder bases (e.g., K₂CO₃ instead of NaH) and avoid harsh reducing agents if possible. If a reduction is necessary, carefully screen different reagents and conditions to find a selective method that does not affect the isoxazole ring. |
| Dimerization of Intermediates | In syntheses involving 1,3-dipolar cycloadditions with in situ generated nitrile oxides, dimerization of the nitrile oxide to form a furoxan can be a competitive side reaction.[7] | To minimize dimerization, the nitrile oxide should be generated slowly in the presence of a high concentration of the dipolarophile (the alkyne or alkene). This can be achieved by slow addition of the nitrile oxide precursor to the reaction mixture.[7] |
Issue 3: Poor Regioselectivity in Cycloaddition Reactions
Question: I am using a 1,3-dipolar cycloaddition to synthesize my isthis compound, but I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer: The formation of regioisomers is a common issue in 1,3-dipolar cycloadditions and is influenced by both steric and electronic factors of the reacting partners.[7] Several strategies can be employed to favor the formation of the desired regioisomer.
Strategies to Improve Regioselectivity
| Strategy | Explanation & Implementation |
| Modify Reaction Conditions | The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents with varying polarities (e.g., from nonpolar solvents like toluene to polar aprotic solvents like acetonitrile) to see if you can favor one regioisomer. |
| Introduce a Lewis Acid Catalyst | The addition of a Lewis acid (e.g., BF₃·OEt₂) can coordinate to one of the reactants, altering its electronic properties and potentially increasing the energy difference between the two transition states, thereby improving regioselectivity.[7] |
| Modify Electronic Properties of Reactants | The regioselectivity is governed by the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. By changing the electron-donating or electron-withdrawing nature of the substituents on either reactant, you can influence the orbital coefficients and thus favor one mode of addition over the other. |
| Utilize a Catalytic System | For cycloadditions involving terminal alkynes, copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions are known to provide excellent regioselectivity for the 1,4-disubstituted triazole. While this is for triazoles, similar principles of using a metal catalyst to control regioselectivity can be explored for isoxazole synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the "greenest" methods for synthesizing isoxazolo[4,5-b]pyridines?
A1: Several newer methods focus on environmentally friendly approaches. Microwave-assisted multicomponent reactions in water have been reported as a green protocol, often proceeding without the need for an additional catalyst.[8][9] One-pot sequential multicomponent reactions in water have also been developed, offering high reaction efficiency and easy product purification.[4]
Q2: My target isthis compound has poor solubility. How can I improve the work-up and purification?
A2: Poor solubility can be challenging. For the work-up, you might need to use a larger volume of solvent or a mixture of solvents to fully dissolve your product. During purification by column chromatography, a more polar eluent system may be required. In some cases, if the product is crystalline, recrystallization from a suitable solvent can be an effective purification method.
Q3: Are there any specific safety precautions I should take when working with the reagents for isthis compound synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific points to consider for these syntheses include:
-
2-Chloro-3-nitropyridines: These are halogenated nitroaromatics and should be handled with care as they can be irritants.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Use them in an inert atmosphere and handle them with appropriate personal protective equipment.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can these synthetic methods be scaled up for industrial production?
A4: The scalability of a synthetic route depends on several factors, including the cost and availability of starting materials, the safety of the reaction conditions, and the robustness of the procedure. Multicomponent reactions and one-pot syntheses are generally more amenable to scale-up as they reduce the number of unit operations.[4][8] However, any method would require significant process optimization and safety assessment before being implemented on an industrial scale.
Experimental Protocols
Protocol 1: Synthesis of Isoxazolo[4,5-b]pyridines via Intramolecular Nucleophilic Substitution
This protocol is adapted from the work of Kanishchev et al. and provides a general procedure for the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridine precursors.[1][2]
-
Preparation of the Oxime Precursor: To a solution of the substituted 2-chloro-3-nitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate (1.5 eq.). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Protection of Formyl Group (if present): If the precursor contains a formyl group, it should be protected to avoid side reactions. This can be achieved by reacting the formyl-substituted compound with ethylene glycol in the presence of an acid catalyst to form a dioxolane.[2]
-
Cyclization to Isthis compound: Dissolve the oxime precursor (or its protected derivative) in an anhydrous polar aprotic solvent such as DMF. Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq.), and stir the mixture at room temperature or with gentle heating (e.g., 60 °C). Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Alizadeh, A., & Hosseini, S. A. (2024).
- Kanishchev, O. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075.
- Li, J., et al. (2012). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. ACS Combinatorial Science, 14(4), 241-244.
- Kanishchev, O. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PubMed.
- Nowaczyk, J., et al. (2019). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Adv Clin Exp Med, 28(10), 1339-1345.
- Kanishchev, O. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health.
- O'Neill, S. E., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20(30), 5969-5975.
- Kanishchev, O. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate.
- Alizadeh, A., & Hosseini, S. A. (2024). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate.
- Various Authors. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
- Li, J., et al. (2012). Synthesis of isoxazolo[5,4-b]pyridines by microwave-assisted multi-component reactions in water. CNGBdb.
- Various Authors. (2019). Synthesis of poly-substituted isoxazolo[4,5-b]pyridines 2-13. ResearchGate.
- Various Authors. (2022). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers.
- Various Authors. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
- Various Authors. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.
Sources
- 1. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. db.cngb.org [db.cngb.org]
Technical Support Center: Silica-Supported Perchloric Acid (HClO₄-SiO₂) Catalysis
Welcome to the technical support center for silica-supported perchloric acid (HClO₄-SiO₂). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile and efficient heterogeneous catalyst in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your reactions effectively and safely.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of HClO₄-SiO₂.
1. What is silica-supported perchloric acid (HClO₄-SiO₂) and what are its primary advantages?
Silica-supported perchloric acid is a heterogeneous acid catalyst prepared by impregnating silica gel with aqueous perchloric acid.[1][2] This solid acid catalyst offers several significant advantages over homogeneous acid catalysts, including:
-
Ease of Handling and Safety: As a free-flowing powder, it is safer and easier to handle than concentrated perchloric acid.[3]
-
High Catalytic Activity: It demonstrates high efficiency in promoting a wide range of organic transformations, often under mild and solvent-free conditions.[1][4][5][6][7]
-
Reusability: The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, making it a cost-effective and environmentally friendly option.[1][4][7]
-
Simple Work-up Procedures: Being a solid catalyst, product isolation is straightforward, typically involving filtration and solvent evaporation.[1][8]
2. For which types of reactions is HClO₄-SiO₂ most effective?
HClO₄-SiO₂ is a versatile catalyst for numerous organic reactions, including:
-
Protection of Alcohols and Phenols: Efficient for tetrahydropyranylation (THP ether formation).[1]
-
Protection of Carbonyl Groups: Used for acetal/ketal and dithiolane/dithiane formation.[1][6][9]
-
Multicomponent Reactions: Notably effective for the Biginelli reaction to synthesize dihydropyrimidinones and the Hantzsch synthesis of dihydropyridines.[5][10][11][12]
-
Amine Protection: Facilitates the N-tert-butoxycarbonylation (N-Boc) of amines.[4][7]
-
Carbon-Carbon and Carbon-Heteroatom Bond Formation: Catalyzes the synthesis of β-amido carbonyl compounds and thioethers.[3][8][13]
3. How is the HClO₄-SiO₂ catalyst prepared?
A general and widely cited procedure involves the following steps:
-
A 70% aqueous solution of perchloric acid is added to a suspension of silica gel (230-400 mesh) in a solvent like diethyl ether.[2][8][14]
-
The mixture is concentrated to remove the solvent.
-
The resulting solid is then heated under vacuum (e.g., at 100°C for 72 hours) to yield HClO₄-SiO₂ as a free-flowing powder.[2][8][14]
4. What are the key safety precautions when working with HClO₄-SiO₂?
While HClO₄-SiO₂ is safer than perchloric acid itself, it is crucial to adhere to strict safety protocols. Perchloric acid is a strong oxidizing agent, and its combination with organic materials can be hazardous.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene), and a lab coat.[15][16][18]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.[15][16]
-
Avoid Organic Materials: Do not allow the catalyst to come into contact with flammable organic materials, especially during heating.[16][17] Avoid using organic materials like paper or wood in the immediate work area.[16][17]
-
Storage: Store the catalyst away from organic chemicals, flammable materials, and strong dehydrating agents.[16][18]
In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Reaction Conversion
Question: My reaction is sluggish, or I am observing very low conversion to the desired product. What are the potential causes and how can I resolve this?
Causality and Resolution:
Low conversion rates can stem from several factors, primarily related to the catalyst's activity, the reaction conditions, or the purity of the reagents.
-
Catalyst Deactivation:
-
Explanation: The acidic sites on the silica support may be neutralized or blocked. This can happen due to impurities in the reactants or solvents, or if the catalyst has been reused multiple times without proper regeneration.
-
Solution:
-
Use Fresh Catalyst: For a critical reaction, always start with a freshly prepared batch of HClO₄-SiO₂.
-
Ensure Reagent Purity: Use purified reactants and anhydrous solvents (if the reaction is not solvent-free) to avoid introducing basic impurities that can neutralize the catalyst.
-
Catalyst Loading: Ensure the correct catalyst loading is used. For many reactions, a loading of 5 mol% is a good starting point.[2] However, this can be optimized.
-
-
-
Sub-optimal Reaction Conditions:
-
Explanation: Many reactions catalyzed by HClO₄-SiO₂ are performed at room temperature or with gentle heating.[1][7] If your substrates are sterically hindered or electronically deactivated, these conditions may not be sufficient.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. For instance, some Biginelli reactions are conducted at 80-100°C.[10][19]
-
Solvent Effects: While many procedures are solvent-free, for less reactive substrates, a non-polar solvent can sometimes facilitate the reaction.[6] Conversely, for some reactions, polar aprotic solvents may be beneficial.
-
-
-
Improper Catalyst Preparation:
-
Explanation: The activity of the catalyst is highly dependent on its preparation. Incomplete drying or improper acid concentration during preparation can lead to a less active catalyst.
-
Solution: Strictly follow a validated preparation protocol.[2][8] Ensure the final product is a free-flowing powder, which indicates sufficient drying.
-
Issue 2: Poor Selectivity and Formation of By-products
Question: My reaction is producing a mixture of products, or I am observing significant by-product formation. How can I improve the selectivity?
Causality and Resolution:
Poor selectivity is often a consequence of the high reactivity of the catalyst or reaction conditions that are too harsh.
-
Over-Catalysis:
-
Explanation: The high acidity of HClO₄-SiO₂ can sometimes lead to side reactions, such as polymerization of sensitive substrates or degradation of the product.
-
Solution:
-
Reduce Catalyst Loading: Titrate down the amount of catalyst used. A lower catalyst loading can often provide the desired transformation without promoting side reactions.
-
Monitor Reaction Progress: Use TLC or another appropriate analytical technique to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent further conversion of the product into by-products.
-
-
-
Reaction Temperature:
-
Substrate-Specific Issues:
-
Explanation: Certain functional groups on your substrate may be sensitive to the acidic conditions. For example, in the tetrahydropyranylation of a molecule with multiple hydroxyl groups, you might see a lack of chemoselectivity.
-
Solution: While HClO₄-SiO₂ often shows good chemoselectivity, you may need to employ protecting group strategies for other sensitive functionalities in your molecule if selectivity issues persist.[7]
-
Issue 3: Difficulty in Catalyst Recovery and Loss of Activity on Reuse
Question: I am losing a significant amount of catalyst during filtration, and its activity drops sharply after one or two cycles. What can I do to improve reusability?
Causality and Resolution:
Loss of catalyst and activity can be due to mechanical loss during work-up or chemical deactivation.
-
Mechanical Loss:
-
Explanation: The fine powder of the catalyst can pass through standard filter paper, leading to physical loss.
-
Solution:
-
Use a Sintered Glass Funnel: A sintered glass funnel of appropriate porosity can be more effective for recovering the fine catalyst powder.
-
Centrifugation: For smaller scale reactions, consider adding a solvent, centrifuging the mixture to pellet the catalyst, and then decanting the supernatant.
-
-
-
Chemical Deactivation and Regeneration:
-
Explanation: The catalyst's active sites can be blocked by adsorbed products, by-products, or coke formation, especially in higher temperature reactions.[20][21][22]
-
Solution:
-
Thorough Washing: After filtration, wash the recovered catalyst extensively with a solvent that dissolves the product and any by-products but does not harm the catalyst (e.g., ethyl acetate, dichloromethane).[8][14]
-
Drying: Before reuse, dry the washed catalyst under vacuum to remove any residual solvent.
-
Regeneration: For more significant deactivation, a regeneration step may be necessary. While specific protocols for HClO₄-SiO₂ are not extensively detailed, general methods for silica-supported catalysts involve washing with an appropriate solvent, followed by careful heating under vacuum or in a stream of inert gas to remove adsorbed organic species.[23] A more aggressive approach, though requiring extreme caution, could involve washing with a dilute acid solution followed by thorough drying.
-
-
Experimental Protocols and Data
Table 1: Representative Reaction Conditions for HClO₄-SiO₂ Catalysis
| Reaction Type | Substrates | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Tetrahydropyranylation | Alcohols/Phenols, DHP | ~1-2 | Room Temp. | 5-30 min | 90-98 | [1] |
| Biginelli Reaction | Aldehyde, β-dicarbonyl, Urea/Thiourea | ~5-10 | 80-100 | 1-3 h | 85-95 | [5][10][19] |
| N-Boc Protection | Amines, Boc₂O | ~1-2 | Room Temp. | 10-60 min | 92-98 | [4][7] |
| Thioether Synthesis | Alcohols, Thiols | 5 | Room Temp. | 15-60 min | 85-95 | [8] |
| Acetal Formation | Aldehydes/Ketones, Orthoformates | ~1-2 | Room Temp. | 5-20 min | 90-98 | [6] |
Protocol 1: General Procedure for a Solvent-Free Reaction (e.g., N-Boc Protection)
-
To a round-bottom flask, add the amine (1 mmol), di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol), and HClO₄-SiO₂ (e.g., 2 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate (10 mL) to the reaction mixture.
-
Filter the mixture through a sintered glass funnel to recover the catalyst.
-
Wash the recovered catalyst with additional ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Diagram 1: Experimental Workflow for HClO₄-SiO₂ Catalysis and Catalyst Recycling
Caption: Decision tree for troubleshooting low yield in HClO₄-SiO₂ catalyzed reactions.
References
- Khan, A. T., Parvin, T., & Choudhury, L. H. (2006). Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization. Synthesis, 2006(15), 2497-2502. [Link]
- SILICA SUPPORTED PERCHLORIC ACID (HCLO4-SIO2) AS ECO- FRIENDLY REUSABLE CATALYSTS FOR GREEN SYNTHESIS OF TETRAHYDROBENZO[B]PYRAN. RASĀYAN J. Chem, Vol. 2, No.2 (2009), 833-837. [Link]
- Chakraborti, A. K., & Chankeshwara, S. V. (2006). HClO4–SiO2 as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry, 4(14), 2769-2771. [Link]
- Maheswara, M., Oh, S. H., Kim, K. T., & Do, J. Y. (2008). Synthesis of 3,4-Dihydropyrimidin-2 (1H)-ones Using HClO 4 -SiO 2 as a Heterogeneous and Recyclable Catalyst. Journal of the Korean Chemical Society, 52(5), 533-538. [Link]
- Pham, H. N., et al. (2023). Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. Catalysis Science & Technology, 13(10), 3097-3111. [Link]
- Kumar, R., Kumar, D., & Chakraborti, A. K. (2007). Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System for Acetal/Ketal Formation and Their Deprotection to Aldehydes/Ketones. Synthesis, 2007(02), 299-303. [Link]
- Chakraborti, A. K., & Chankeshwara, S. V. (2006). HClO4-SiO2 as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines. Organic Chemistry Portal. [Link]
- Katryniok, B., et al. (2013). Regeneration of silica-supported silicotungstic acid as a catalyst for the dehydration of glycerol. ChemSusChem, 6(9), 1717-1725. [Link]
- Salehi, H., & Guo, Q. X. (2004). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Chinese Journal of Chemistry, 22(12), 1376-1378. [Link]
- Heravi, M. M., et al. (2011). Silica-Supported Perchloric Acid (HClO4-SiO2): An Efficient Catalyst for the Preparation of b-Amido Carbonyl Compounds Using Multicomponent Reactions.
- Das, B., et al. (2010). Silica supported perchloric acid (HCLO4-SiO2): A green, reusable, and highly efficient heterogeneous catalyst for the synthesis of thioethers under solvent-free conditions at room temperature. Green Chemistry Letters and Reviews, 3(1), 17-22. [Link]
- Maheswara, M., et al. (2008). ChemInform Abstract: Synthesis of 3,4-Dihydropyrimidin-2(1H)
- Pham, H. N., et al. (2023). Strategies for regeneration of Pt-alloy catalysts supported on silica for propane dehydrogenation. Catalysis Science & Technology, 13(10), 3097-3111. [Link]
- Katryniok, B., et al. (2013). Regeneration of Silica-Supported Silicotungstic Acid as a Catalyst for the Dehydration of Glycerol. ChemSusChem, 6(9), 1717-1725. [Link]
- Khan, A. T., Parvin, T., & Choudhury, L. H. (2006). Silica-Supported Perchloric Acid (HClO4—SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization. Synthesis, 2006(15), 2497-2502. [Link]
- Mandal, P. K., & Misra, A. K. (2006). HClO4-SiO2 Catalyzed Multicomponent Reactions for the Synthesis of Privileged Heterocyclic Structures. Letters in Organic Chemistry, 3(11), 848-853. [Link]
- University of British Columbia. (2019). SAFE WORK PROCEDURE Working Safely with Perchloric Acid. [Link]
- Al-Masoudi, W. A., & Al-badri, A. A. H. (2022). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidine-2-(1-(H)ones Derivatives. Iraqi Journal of Science, 63(1), 329-337. [Link]
- Rostamizadeh, S., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Journal of the Iranian Chemical Society, 15(7), 1545-1554. [Link]
- Florida State University. (n.d.). Guidelines for Using Perchloric Acid. [Link]
- University of Edinburgh. (n.d.). Perchloric Acid Safety Guidelines. [Link]
- Galarneau, A., et al. (2001). Process for the regeneration of used silica gel.
- Concordia University. (n.d.). PERCHLORIC ACID SAFETY GUIDELINES. [Link]
- University of Alberta. (n.d.).
- Rudrawar, S., Besra, R. C., & Chakraborti, A. K. (2006). Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Extremely Efficient and Reusable Catalyst for 1,3-Dithiolane/Dithiane Formation. Synthesis, 2006(16), 2767-2771. [Link]
- Kumar, K. R., Satyanarayana, P. V. V., & Reddy, B. S. (2012). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. Asian Journal of Chemistry, 24(9), 3876-3878. [Link]
- Nikpassand, M., & Zare, M. (2012). Silica‐Supported Perchloric Acid (HClO4–SiO2): An Efficient Catalyst for One‐Pot Synthesis of Functionalized Tetrahydropyrimidine Derivatives.
- Das, B., et al. (2010). Silica supported perchloric acid (HClO4-SiO2): a green, reusable, and highly efficient heterogeneous catalyst for the synthesis of thioethers under solvent-free conditions at room temperature. Green Chemistry Letters and Reviews, 3(1), 17-22. [Link]
- Das, B., et al. (2010). Silica supported perchloric acid (HClO4-SiO2): a green, reusable, and highly efficient heterogeneous catalyst for the synthesis of thioethers under solvent-free conditions at room temperature. Green Chemistry Letters and Reviews, 3(1), 17-22. [Link]
- Wu, S. C., Wang, J. B., & Tsai, T. C. (2007). HClO4SiO2 as an Efficient and Recyclable Catalyst for the Synthesis of Amide Derivatives. Journal of the Chinese Chemical Society, 54(4), 965-969. [Link]
- Dekamin, M. G., & Eslami, M. (2014). Nano-TiCl4.SiO2: a versatile and efficient catalyst for synthesis of dihydropyrimidones via Biginelli condensation. South African Journal of Chemistry, 67, 139-145. [Link]
Sources
- 1. Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization [organic-chemistry.org]
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- 3. tandfonline.com [tandfonline.com]
- 4. HClO4–SiO2 as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. koreascience.kr [koreascience.kr]
- 6. Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Inexpensive, Extremely Efficient, and Reusable Dual Catalyst System for Acetal/Ketal Formation and Their Deprotection to Aldehydes/Ketones [organic-chemistry.org]
- 7. HClO4-SiO2 as a new, highly efficient, inexpensive and reusable catalyst for N-tert-butoxycarbonylation of amines [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Extremely Efficient and Reusable Catalyst for 1,3-Dithiolane/Dithiane Formation [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. HClO4-SiO2 Catalyzed Multicomponent Reactions for the Synthesis o...: Ingenta Connect [ingentaconnect.com]
- 12. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidine-2-(1-(H)ones Derivatives [jsynthchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 20. par.nsf.gov [par.nsf.gov]
- 21. Regeneration of silica-supported silicotungstic acid as a catalyst for the dehydration of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. US6248683B1 - Process for the regeneration of used silica gel - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Quantum Yield of Oxazolo[4,5-b]pyridine Fluorophores
Welcome to the technical support center for Oxazolo[4,5-b]pyridine fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maximizing the fluorescence quantum yield of this versatile class of compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and innovate in your applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of this compound derivatives.
Q1: What is a typical quantum yield range for this compound fluorophores?
The quantum yield (Φ) of this compound derivatives can vary significantly, from nearly non-fluorescent to highly emissive, with reported values reaching up to 0.84 (84%).[1] Symmetrical conjugated 2,2'-bisoxazolo[5,4-b]pyridines, for instance, have demonstrated high quantum yields in the range of 0.70–0.82.[2][3] The final value is highly dependent on the specific molecular structure, substitution patterns, and the surrounding environment.[4][5]
Q2: How do substituents on the this compound core affect quantum yield?
Substituents play a critical role in modulating the photophysical properties of these fluorophores.[6][7] The introduction of electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -COOH) can significantly influence the quantum yield.[8] This is often due to the creation of a "push-pull" system that facilitates intramolecular charge transfer (ICT), a key process in the fluorescence of many organic dyes.[9] The strategic placement of these groups can tune the energy levels to favor radiative decay (fluorescence) over non-radiative pathways.[9][10] For example, the presence of an N,N-dialkylamino group can lead to interesting solvatochromic effects.[4]
Q3: What is the "Loose Bolt Effect" and how does it relate to my fluorophore's quantum yield?
The "loose bolt theory" posits that flexible or rotating groups within a molecule can act like a loose bolt in a running motor, dissipating energy through vibrations and rotations.[11] This provides a non-radiative decay pathway for the excited state, thereby quenching fluorescence and lowering the quantum yield.[11] Increasing the structural rigidity of the fluorophore can restrict these movements, leading to a higher quantum yield.[12][13]
Q4: Can aggregation of my this compound derivative impact its fluorescence?
Yes, aggregation can have a profound effect on fluorescence, often leading to a phenomenon known as Aggregation-Caused Quenching (ACQ).[14][15] In concentrated solutions or the solid state, planar aromatic molecules like Oxazolo[4,5-b]pyridines can form π-π stacks, which create non-radiative decay pathways and reduce fluorescence.[9][16] However, some molecules are specifically designed to exhibit the opposite effect, known as Aggregation-Induced Emission (AIE), where they become more fluorescent upon aggregation due to the restriction of intramolecular rotations.[9][16]
Part 2: Troubleshooting Guide for Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving issues of unexpectedly low quantum yield in your experiments.
Issue 1: Significantly Lower Than Expected Quantum Yield in Solution
If your synthesized this compound derivative exhibits a quantum yield that is drastically lower than anticipated based on literature values for similar compounds, several factors could be at play.
Possible Causes & Troubleshooting Steps:
-
Purity of the Compound: Impurities from the synthesis process can act as quenchers, significantly reducing fluorescence.
-
Action: Re-purify your compound using techniques like column chromatography or recrystallization. Confirm purity using NMR and mass spectrometry.
-
-
Sub-optimal Solvent Environment: The polarity and viscosity of the solvent can dramatically influence the quantum yield.[17][18]
-
Action: Conduct a solvent screen using a range of solvents with varying polarities (e.g., hexane, toluene, acetonitrile, ethanol).[9] Protic solvents like alcohols can sometimes provide quenching pathways through hydrogen bonding.[10] Increased solvent viscosity can restrict intramolecular rotations and enhance quantum yield.[10][19]
-
-
Presence of Quenchers: Dissolved oxygen is a common and potent fluorescence quencher.[13]
-
Action: Degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before measurements.
-
-
Concentration Effects (ACQ): As discussed in the FAQs, aggregation at higher concentrations can lead to quenching.[14]
Issue 2: No Fluorescence Observed or Extremely Weak Signal
In some cases, the fluorescence signal may be barely detectable or completely absent.
Possible Causes & Troubleshooting Steps:
-
Incorrect Excitation or Emission Wavelengths: Ensure you are using the correct excitation wavelength and monitoring the expected emission range.
-
Action: Measure the full absorption and emission spectra of your compound to determine the optimal excitation and emission maxima.
-
-
Instrumental Issues: Incorrect settings on the fluorometer can lead to a lack of signal.
-
Action: Verify the instrument settings, including slit widths, detector gain, and lamp status. Run a known fluorescent standard to confirm the instrument is functioning correctly.
-
-
Intrinsic Molecular Properties: The specific electronic structure of your derivative may inherently favor non-radiative decay pathways.[10]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing low quantum yield.
Caption: A step-by-step workflow for troubleshooting low fluorescence quantum yield.
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing and measuring the quantum yield of this compound fluorophores.
Protocol 1: Relative Quantum Yield Measurement
This protocol uses a well-characterized fluorescent standard to determine the quantum yield of an unknown sample.
Materials:
-
Your this compound derivative
-
A suitable fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.55)[2][3]
-
High-purity solvents (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Select an Appropriate Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.[10]
-
Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the same high-purity solvent.
-
Prepare a Dilution Series: Create a series of 4-5 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.
-
Integrate Emission Spectra: Calculate the integrated area under the fluorescence emission curve for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot will be proportional to the quantum yield.
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 2: Synthesis of a 2-Aryl-oxazolo[4,5-b]pyridine Derivative
A common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid.[4]
Materials:
-
2-amino-3-hydroxypyridine
-
Substituted benzoic acid (e.g., 4-(diethylamino)benzoic acid)
-
Polyphosphoric acid (PPA)
-
Suitable reaction vessel and heating apparatus
Procedure:
-
Combine 2-amino-3-hydroxypyridine and the substituted benzoic acid in the reaction vessel.
-
Add polyphosphoric acid as a dehydrating agent.
-
Heat the reaction mixture according to established literature procedures.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Visualizing Structural Modification Strategies
The following diagram outlines key strategies for rationally designing this compound derivatives with enhanced quantum yields.
Caption: Molecular design strategies for enhancing quantum yield.
Part 4: Quantitative Data Summary
The following table summarizes the photophysical properties of selected this compound derivatives to illustrate the effects of structural modifications.
| Derivative | Substituent(s) | Solvent | Quantum Yield (Φ) | Reference |
| 2,2'-bisoxazolo[5,4-b]pyridines | Symmetrical conjugated rings | Acetonitrile | 0.70 - 0.82 | [2][3] |
| 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines | Terpyridine-like structure | Chloroform, Dichloromethane, Acetonitrile | 0.32 - 0.84 | [1] |
| 2-(4'-N,N-dimethylaminophenyl)this compound | N,N-dimethylamino group | Various | Varies with solvent polarity | [18][19] |
References
- Benchchem. (n.d.). Troubleshooting low quantum yield in fluorophores based on Diethyl 2,2'-bipyridine-5,5'-dicarboxylate.
- AAT Bioquest. (2023, January 25). What are the factors affecting fluorescence?
- Study.com. (n.d.). How the following factors affect fluorescence quantum efficiency: increasing structural rigidity, decreasing temperature, increasing sample concentration?
- Wikipedia. (n.d.). Quantum yield.
- Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore?
- Mishra, A., & Krishnamoorthy, G. (2012). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)this compound in different solvents and at various pH. Photochemical & Photobiological Sciences, 11(8), 1356-1367. [Link]
- YouTube. (2018, March 9). Factors affecting Fluorescence.
- ResearchGate. (n.d.). Fluorescence of P4 in solvents of varying polarity (as indicated by the acronyms in the figure).
- ResearchGate. (2012). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)this compound in different solvents and at various pH.
- Benchchem. (n.d.). Unveiling the Luminescent World of this compound Derivatives: A Technical Guide.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (n.d.). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- ResearchGate. (n.d.). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine.
- ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
- ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF.
- ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne.
- ResearchGate. (n.d.). Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives | Request PDF.
- ACS Publications. (2012, January 11). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles.
- Benchchem. (n.d.). How to improve the fluorescence quantum yield of pyridine derivatives.
- Benchchem. (n.d.). Addressing aggregation-caused quenching in pyridine fluorophores.
- ResearchGate. (2015, June 1). What's wrong with my quantum yield measurement?
- ResearchGate. (n.d.). Schematic representation of the aggregation-caused quenching (ACQ)...
- Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- CDR. (2010, March 8). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission: Development of Highly Eff.
- NIH. (2019, January 11). Aggregation induced emission by pyridinium–pyridinium interactions.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Journal of Materials Chemistry C (RSC Publishing). (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- MDPI. (2022, November 18). New 2,6-Bis(5-phenyloxazolyl)pyridine Ligands for Luminescent LnIII Complexes.
Sources
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- 2. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
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- 20. researchgate.net [researchgate.net]
Preventing side reactions in the cyclization of aminopyridines.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed to help you troubleshoot and prevent common side reactions encountered during the intramolecular cyclization of aminopyridines, a critical transformation in the synthesis of nitrogen-containing heterocycles for pharmaceuticals and functional materials.[1]
Frequently Asked Questions (FAQs)
This section addresses the most common challenges researchers face. We delve into the mechanistic basis of each problem and provide actionable solutions.
Q1: My reaction is dominated by dimerization or polymerization. How can I favor the desired intramolecular cyclization?
A1: The core of this issue lies in the competition between intramolecular (ring-forming) and intermolecular (dimer/polymer-forming) reaction rates.
The exocyclic amino group of one aminopyridine molecule can react with the electrophilic site of another, leading to undesired intermolecular products.[2][3] The desired intramolecular cyclization, where these reactive sites are on the same molecule, is a first-order process (rate depends on the concentration of one species), while the undesired dimerization is a second-order process (rate depends on the concentration of two species).
Causality & Key Principles:
-
Concentration Dependence: The rate of the intermolecular reaction is highly dependent on the concentration of the aminopyridine substrate. At high concentrations, molecules are more likely to collide and react with each other than to fold and react with themselves.
-
Ring Strain: The formation of small (3- and 4-membered) or large (8- to 11-membered) rings can be enthalpically or entropically disfavored, making the intermolecular pathway more competitive. Cyclizations that form stable 5- and 6-membered rings are generally the most favorable.[4][5]
Troubleshooting & Prevention Strategy:
The most effective strategy to favor intramolecular cyclization is to employ the high-dilution principle .[4] By significantly lowering the concentration of the substrate, you decrease the probability of intermolecular collisions, thereby giving the molecule's reactive ends time to find each other.
-
Practical Application: Instead of adding the substrate all at once, it should be added slowly over an extended period to a large volume of heated solvent. This ensures the instantaneous concentration in the reaction flask remains extremely low. A syringe pump is the ideal tool for this (see Protocol 1).
Q2: I'm observing significant N-acylation, but the subsequent cyclization to form the heterocycle isn't happening. What is the bottleneck?
A2: This common problem indicates that the initial acylation of the exocyclic amino group is successful, but the conditions are not suitable for the subsequent, often more demanding, ring-closing step.
Causality & Key Principles:
-
Activation Energy: The intramolecular cyclization step (e.g., a nucleophilic attack by the pyridine nitrogen onto the newly formed amide or related functional group) often has a higher activation energy than the initial N-acylation.[6][7]
-
Steric Hindrance: Bulky substituents near the pyridine nitrogen or the electrophilic center can sterically hinder the required conformation for ring closure.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can deactivate the ring nitrogen, making it less nucleophilic and slowing the cyclization step.
-
Catalyst Mismatch: If the reaction is metal-catalyzed, the chosen catalyst may be excellent for the initial C-N coupling or acylation but inefficient for the final ring-closing C-H activation or condensation step.[8]
Troubleshooting & Prevention Strategy:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the cyclization step. Use a high-boiling point solvent like dioxane, toluene, or DMF.[9]
-
Change the Catalyst/Reagents: If acylation is complete but cyclization fails, consider adding a specific cyclization catalyst or promoter after the initial acylation is confirmed. For example, a reaction initiated with a standard coupling reagent might require the addition of a Lewis acid or a transition metal catalyst to promote the final ring closure.
-
Modify the Substrate: In some cases, redesigning the substrate to reduce steric hindrance or alter the electronic properties may be necessary.
Q3: How do I control regioselectivity in the cyclization of asymmetrically substituted aminopyridines?
A3: Regioselectivity is dictated by the electronic and steric properties of the substituents on the pyridine ring and the nature of the cyclizing chain.
When an aminopyridine has multiple potential sites for cyclization (e.g., two different C-H bonds ortho to the amino group), the reaction may yield a mixture of isomers.
Causality & Key Principles:
-
Electronic Control: In C-H activation/cyclization reactions, the most acidic C-H bond (often influenced by nearby electron-withdrawing groups) is typically the most reactive site.[10]
-
Steric Control: Cyclization will preferentially occur at the less sterically hindered position. A bulky substituent can effectively block a potential reaction site, directing the reaction to another position.[10]
-
Directing Groups: The pyridine nitrogen itself acts as a powerful directing group in many metal-catalyzed reactions, favoring cyclization at the C2 position if available.[8]
Troubleshooting & Prevention Strategy:
-
Strategic Use of Blocking Groups: Introduce a bulky, removable blocking group (like a trimethylsilyl group) at one potential reaction site to force the cyclization to occur at the desired position.
-
Catalyst and Ligand Tuning: The steric and electronic properties of the ligand in a metal-catalyzed reaction can significantly influence regioselectivity. Experiment with a range of ligands from bulky (e.g., XPhos, RuPhos) to less hindered ones to find the optimal selectivity.[9][11]
-
Substrate Modification: Altering the electronic nature of substituents can change the relative reactivity of different C-H bonds, thereby steering the regiochemical outcome.
Troubleshooting Guides & Protocols
Protocol 1: Minimizing Dimerization via Syringe Pump Addition (High Dilution)
This protocol is designed to maximize the yield of the desired intramolecularly cyclized product by maintaining an ultra-low substrate concentration.
Step-by-Step Methodology:
-
Setup: In an appropriately sized, oven-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and a septum, add the total required volume of anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Catalyst/Reagent Addition: Add any catalysts, bases, or other reagents that are not the aminopyridine substrate to the flask.
-
Heating: Heat the solvent/reagent mixture to the desired reaction temperature (e.g., 100-110 °C).
-
Substrate Preparation: Dissolve the aminopyridine precursor (1.0 equivalent) in a small amount of the same anhydrous solvent and load it into a gas-tight syringe.
-
Syringe Pump Setup: Mount the syringe onto a syringe pump. Insert the needle of the syringe through the septum on the reaction flask, ensuring the needle tip is submerged below the surface of the refluxing solvent.
-
Slow Addition: Program the syringe pump to add the substrate solution over a long period (e.g., 4-12 hours). A typical rate might be 0.5-2.0 mL/hour.
-
Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of starting material and formation of the desired product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the standard aqueous work-up and purification.[9]
Protocol 2: Stepwise Approach for Challenging Cyclizations
This protocol is for reactions where N-acylation occurs readily but cyclization is sluggish. It separates the two steps to allow for optimization of each.
Step-by-Step Methodology:
-
Step A: N-Acylation:
-
Dissolve the aminopyridine (1.0 equiv) and the acylating agent (1.1 equiv) in a suitable solvent (e.g., DCM, THF) at 0 °C.
-
Add the appropriate base (e.g., triethylamine, DIPEA) and stir at room temperature.
-
Monitor by TLC/LC-MS until the starting aminopyridine is fully consumed and the N-acylated intermediate is formed.
-
Perform a simple work-up to isolate and purify the N-acylated intermediate. Confirm its structure by NMR.
-
-
Step B: Intramolecular Cyclization:
-
Dissolve the purified N-acylated intermediate in a high-boiling point solvent (e.g., Dioxane).
-
Add the catalyst system (e.g., Pd(OAc)₂, XPhos, K₂CO₃) required for the cyclization.[8]
-
Heat the reaction to a high temperature (e.g., 110-140 °C) and monitor for the formation of the final cyclized product.
-
Once complete, perform the final work-up and purification.
-
Data-Driven Insights
Table 1: Comparison of Common Catalysts for Aminopyridine Cyclization
| Catalyst System | Typical Reaction Type | Advantages | Disadvantages | References |
| Palladium-based (e.g., Pd(OAc)₂ / Xantphos) | C-H Activation, Annulation | High efficiency, broad substrate scope, well-documented. | Can be sensitive to air/moisture; pyridine nitrogen can inhibit the catalyst. | [8] |
| Copper-based (e.g., CuI / 1,10-phenanthroline) | Ullmann-type couplings, Cycloadditions | Lower cost than palladium, good for C-N and C-O bond formation. | Often requires higher temperatures and stronger bases. | [11][12] |
| Cobalt-based (e.g., [CpCo(C₂H₄)₂]) | [2+2+2] Cycloadditions | Excellent for constructing complex polycyclic systems in a single step. | Substrate scope can be limited to specific unsaturated precursors. | [13] |
| Iron-based (e.g., FeCl₃) | Friedel-Crafts type Cyclizations | Inexpensive, environmentally benign. | Can require harsh conditions, may not be suitable for sensitive functional groups. | [14] |
Table 2: Solvent Effects on Reaction Outcome
| Solvent Class | Examples | Typical Use Case | Rationale & Potential Issues | References |
| Polar Aprotic | DMF, DMSO | Nucleophilic aromatic substitution (SNAr), reactions with charged intermediates. | High boiling points are good for sluggish reactions, but can make removal difficult. Can stabilize intermediates. | [15][16] |
| Aromatic Hydrocarbon | Toluene, Xylene | Metal-catalyzed cross-coupling and C-H activation. | High boiling points, relatively non-polar. Good for high-dilution setups. | [9] |
| Ethers | Dioxane, THF | General purpose for metal-catalyzed reactions. | Dioxane has a high boiling point; THF is lower. Both are relatively inert. | [9] |
| Protic | Ethanol, Water | Green chemistry approaches, some specific condensation reactions. | Can interfere with organometallic catalysts and act as a competing nucleophile. | [17] |
Visual Guides & Workflows
Diagram 1: Intramolecular vs. Intermolecular Pathways
Caption: Kinetic competition between desired intramolecular and undesired intermolecular reactions.
Diagram 2: Troubleshooting Flowchart for Low Cyclization Yield
Caption: A logical workflow for diagnosing and solving low-yield issues in cyclization reactions.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2-Amino-4-chloropyridine Substitution Reactions. BenchChem.
- Garcia, P., et al. (2016). Regioselective Cobalt-Catalyzed Formation of Bicyclic 3- and 4-Aminopyridines. Organic Letters.
- Majhi, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Mphahlele, M. J., et al. (2016). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Molecules. [Link]
- Papadopoulou, A., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules. [Link]
- Lane, T. K., et al. (2022). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Comparing the efficacy of different catalysts for aminopyridine synthesis. BenchChem.
- Sajjad, F., et al. (2025). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.
- RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
- Various Authors. (n.d.). Intramolecular Cyclization Side Reactions.
- Garcia, P., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- BenchChem. (2025).
- da S. G. Leal, F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Tachikawa, H., & Fukuzumi, T. (2011). Ionization Dynamics of Aminopyridine Dimer: A Direct Ab Initio Molecular Dynamics (MD) Study. Physical Chemistry Chemical Physics. [Link]
- Salim, V., et al. (2021). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Lusardi, M., et al. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction.
- Kappe, C. O. (2004).
- The Royal Society of Chemistry. (n.d.). N-Acylation Reactions of Amines.
- Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research. [Link]
- Borah, B. J., & Sarkar, P. (2018). Intermolecular Interaction in 2-Aminopyridine: A Density Functional Study. ChemistrySelect. [Link]
- Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Intramolecular reaction. Wikipedia. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionization dynamics of aminopyridine dimer: a direct ab initio molecular dynamics (MD) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Refining workup procedures for Oxazolo[4,5-b]pyridine synthesis.
Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and workup of this important heterocyclic scaffold.
The this compound core is a significant pharmacophore found in numerous biologically active compounds, making its efficient synthesis crucial for drug discovery and development.[1] This guide is structured to provide practical, experience-driven advice to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of oxazolo[4,5-b]pyridines, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired this compound Product
Potential Causes:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of condensing agent are critical for successful cyclization.[2]
-
Poor Quality Starting Materials: Impurities in the 2-amino-3-hydroxypyridine or the carboxylic acid/acid derivative can inhibit the reaction.
-
Inefficient Condensing Agent: The chosen acid catalyst (e.g., PPA, PPSE) may not be effective for the specific substrates used.
-
Moisture Contamination: Many condensation reactions are sensitive to water, which can hydrolyze reagents or intermediates.[2]
-
Product Decomposition: The synthesized this compound derivative may be unstable under the reaction or workup conditions.[2]
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. While some syntheses proceed at elevated temperatures (e.g., 130-200°C with PPA or PPSE), others may require milder conditions.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.[2]
-
-
Ensure High Purity of Reagents:
-
2-Amino-3-hydroxypyridine: This key starting material can be synthesized by the reduction of 2-hydroxy-3-nitropyridine using a catalyst like Pd/C.[4][5] Purification by recrystallization or column chromatography is recommended to achieve high purity (>99%).[4][5]
-
Carboxylic Acid/Derivative: Use a freshly opened bottle or purify the carboxylic acid by recrystallization. If using an acid chloride, ensure it is free from hydrolysis.
-
-
Select the Appropriate Condensing Agent:
-
Polyphosphoric Acid (PPA) and Polyphosphoric Acid Trimethylsilyl Ester (PPSE): These are commonly used and effective for the cyclization of 2-amino-3-hydroxypyridine with various carboxylic acids.[3][6] PPSE is considered a milder alternative to PPA.[3]
-
Silica-Supported Perchloric Acid (HClO₄·SiO₂): This has been reported as an efficient catalyst for a one-pot synthesis from 2-amino-3-hydroxypyridine and substituted benzoic acids, often resulting in quantitative yields.[7]
-
-
Maintain Anhydrous Conditions:
-
Dry all glassware thoroughly before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to air and moisture.[3]
-
-
Monitor for Product Stability:
-
If TLC or LC-MS analysis shows the formation of the desired product followed by its disappearance, this suggests instability. In such cases, attempt to lower the reaction temperature or shorten the reaction time.
-
Experimental Protocol: Synthesis of a 2-Substituted this compound using PPSE
Caption: General workflow for this compound synthesis.
Problem 2: Difficulty in Purifying the this compound Product
Potential Causes:
-
Polarity of the Product: The pyridine and oxazole moieties can make the product quite polar, leading to streaking on silica gel columns.
-
Formation of Persistent Impurities: Side reactions can lead to impurities with similar polarity to the desired product, making separation challenging.
-
Incomplete Reaction: The presence of unreacted starting materials, particularly 2-amino-3-hydroxypyridine, can complicate purification.
Solutions:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems for column chromatography. A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[5] A small amount of triethylamine or ammonia in the mobile phase can help to reduce tailing of basic compounds on silica gel.
-
Stationary Phase: If silica gel proves ineffective, consider using alternative stationary phases like alumina (basic or neutral) or reverse-phase silica gel (C18).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product re-extracted into an organic solvent.
-
Protecting Groups: In complex syntheses, the use of protecting groups can simplify purification. For instance, a Boc group can be used to protect a nitrogen atom, which can be cleanly removed later in the synthetic sequence.[3]
Data Presentation: Common Solvents for Purification
| Purification Method | Common Solvents/Additives |
| Column Chromatography | Dichloromethane/Methanol, Ethyl Acetate/Hexanes, with or without triethylamine |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate, Acetonitrile |
| Acid-Base Extraction | 1M HCl (acid wash), Saturated NaHCO₃ (base wash), Ethyl Acetate, Dichloromethane |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The most prevalent methods involve the cyclization of 2-amino-3-hydroxypyridine with various electrophilic partners.[3] These include:
-
Reaction with Carboxylic Acids: This is typically facilitated by a strong acid catalyst and dehydrating agent like Polyphosphoric Acid (PPA) or its milder ester derivative, PPSE.[3][6]
-
Reaction with Acid Chlorides: This method often proceeds under basic conditions.[3]
-
Reaction with Orthoesters or Thioimidates: These reagents can also be used to construct the oxazole ring.[6]
Caption: Key synthetic routes to the this compound core.
Q2: How can I synthesize the starting material, 2-amino-3-hydroxypyridine?
A2: A common and effective laboratory-scale synthesis involves the reduction of 2-hydroxy-3-nitropyridine.[4] This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol under a hydrogen atmosphere.[4][5] Other reported methods include synthesis from furfural.[4][8]
Q3: Are there any known side reactions to be aware of during the cyclization step?
A3: Yes, side reactions can occur, leading to a decrease in yield and purification challenges. These can include:
-
Incomplete Cyclization: Resulting in the formation of an amide intermediate that fails to cyclize. This can often be addressed by increasing the reaction temperature or time.
-
Polymerization/Decomposition: At very high temperatures, especially with PPA, starting materials or the product can decompose or polymerize. Using a milder reagent like PPSE or optimizing the temperature can mitigate this.
-
Ring Opening: In some cases, the oxazole ring of the product may be susceptible to opening, particularly under harsh workup conditions (e.g., strong acid or base).[3]
Q4: What are some strategies for introducing functional groups onto the this compound scaffold?
A4: Functionalization can be achieved either by using a substituted starting material or by post-synthetic modification of the heterocyclic core. For example, a bromo-substituted this compound can be a versatile intermediate for cross-coupling reactions like the Heck reaction to introduce carboxylic acid moieties or other functional groups.[3]
References
- Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. (n.d.).
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
- 2-Amino-3-hydroxypyridine synthesis - ChemicalBook. (n.d.).
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (2005).
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (2019).
- Synthesis of 2-(phenyl)this compound derivatives using... - ResearchGate. (n.d.).
- Synthesis and preliminary study of a novel 18 F-labeled oxazolo [4,5-b] pyridine derivative based on a7-nicotinic acetylcholine receptorin blood vessels - Journal of Nuclear Medicine. (2021).
Sources
- 1. Synthesis and preliminary study of a novel 18F-labeled oxazolo [4,5-b] pyridine derivative based on a7-nicotinic acetylcholine receptorin blood vessels | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solution Stability of Oxazolo[4,5-b]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolo[4,5-b]pyridine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of these compounds in solution. Our goal is to empower you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experimental data.
The this compound scaffold is a key heterocyclic motif in medicinal chemistry, valued for its role in developing novel therapeutics.[1] However, like many heterocyclic compounds, its stability in solution can be influenced by a variety of factors, including pH, light, and the presence of oxidative agents.[2] Understanding these potential liabilities is critical for accurate data interpretation in biological assays and for the development of stable pharmaceutical formulations.
This guide is structured as a series of questions and answers, directly addressing the practical challenges you may encounter. We will delve into the "why" behind these stability issues and provide detailed, actionable protocols to diagnose and mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound derivative appears to be degrading in my aqueous buffer (pH > 7). What is the likely cause and how can I confirm it?
Answer:
One of the primary stability concerns for this compound derivatives, particularly those with certain substituents, is their susceptibility to base-promoted degradation. While direct studies on oxazolo[4,5-b]pyridines are not extensively published, strong evidence from the closely related isthis compound series suggests that the heterocyclic ring system can be prone to opening under basic conditions.[2]
Causality: The Mechanism of Base-Promoted Ring Opening
The pyridine nitrogen in the this compound ring system increases the acidity of protons on adjacent carbons. In the presence of a base, deprotonation can occur, initiating a cascade of electronic rearrangements that can lead to the cleavage of the oxazole ring. For instance, in the analogous isoxazolo[4,5-b]pyridines, treatment with a base like potassium carbonate can lead to the formation of 3-hydroxypyridine-2-carbonitriles, indicating a complete opening of the isoxazole ring.[2] This transformation is a type of rearrangement reaction, and similar pathways could be plausible for the oxazole ring, potentially leading to 2-amino-3-hydroxypyridine derivatives.
Troubleshooting Protocol 1: Investigating Base-Mediated Degradation
This protocol will help you determine if your compound is degrading via a base-promoted pathway.
Objective: To assess the stability of your this compound derivative in solutions of varying basic pH and identify potential degradation products.
Materials:
-
Your this compound derivative
-
Aqueous buffers: pH 7.4 (e.g., PBS), pH 8.0, and pH 9.0 (e.g., borate or carbonate buffers)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
LC-Mass Spectrometry (LC-MS) system (recommended for degradant identification)
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 10 mM in DMSO or ACN).
-
Sample Preparation:
-
In triplicate, dilute the stock solution into each of the aqueous buffers (pH 7.4, 8.0, and 9.0) to a final concentration suitable for your analytical method (e.g., 10-50 µg/mL).
-
Prepare a control sample by diluting the stock solution in your organic solvent or a neutral (pH ~7) aqueous buffer where the compound is known to be stable.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the aliquots by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.[3]
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each pH condition.
-
If degradation is observed, analyze the samples from the later time points by LC-MS to obtain the mass of the degradation products. This will be crucial for proposing a degradation pathway.
-
Interpreting the Results:
-
Rapid decrease in the parent peak area at higher pH strongly suggests base-mediated degradation.
-
Appearance of new peaks in the chromatogram confirms the formation of degradation products.
-
LC-MS data can help in identifying the structure of the degradants. For example, the appearance of a product corresponding to the hydrolyzed ring-opened form would be strong evidence for the proposed mechanism.
Visualizing the Workflow:
Caption: Workflow for investigating base-mediated degradation.
FAQ 2: I am observing instability of my compound in solution even under neutral or slightly acidic conditions. What other degradation pathways should I consider?
Answer:
Beyond pH-mediated hydrolysis, oxidative and photochemical degradation are common pathways that can affect the stability of heterocyclic compounds in solution.[4]
Oxidative Degradation: The pyridine and oxazole rings can be susceptible to oxidation, especially if your experimental setup involves exposure to atmospheric oxygen, metal ions, or reactive oxygen species (ROS) generated by other components in your solution. Metabolic studies of related oxazolo[4,5-c]quinoline analogs have shown that phase I metabolism often involves oxidation, such as N-oxidation and N-demethylation, which can be mimicked by chemical oxidation in solution.[5][6]
Photochemical Degradation: Many aromatic heterocyclic systems can absorb UV or visible light, leading to photochemical reactions.[4] These reactions can be complex, involving rearrangements, ring cleavage, or photo-oxidation.[7] The photochemical behavior of pyridine N-oxides, for instance, can lead to the formation of oxaziridine derivatives and subsequent ring expansion.[7] While not identical, this highlights the potential for light-induced transformations in related systems.
Troubleshooting Protocol 2: General Forced Degradation Study
A forced degradation or stress testing study is a systematic way to identify the potential degradation pathways for your compound. This is a cornerstone of pharmaceutical development and is highly recommended for any research involving novel compounds.
Objective: To determine the intrinsic stability of your this compound derivative by exposing it to various stress conditions (acidic, basic, oxidative, and photolytic).
Materials:
-
Your this compound derivative
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress Agents:
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
-
Photostability chamber (or a light source with controlled UV and visible output)
-
HPLC system with PDA detector
-
LC-MS system
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix your compound's stock solution with the stressor as described in the table below. Incubate the samples at a specified temperature (e.g., 40-60°C) for a set period (e.g., up to 24-48 hours, with intermediate time points). The goal is to achieve 5-20% degradation.
-
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in the concentration of the degradation products.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent | Incubation Temperature | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp or 40°C | Neutralize with 0.1 M HCl before injection. |
| Oxidation | 3% H₂O₂ | Room Temp | Protect from light. |
| Photolysis | Solution in Quartz Cuvette | Room Temp | Expose to light (e.g., ICH option 1 or 2). Run a dark control in parallel. |
| Thermal | Solid Compound & Solution | 60°C | Assess both solid-state and solution stability. |
Visualizing the Degradation Pathways:
Caption: Potential degradation pathways for this compound derivatives.
Summary of Key Stability Considerations
| Parameter | Potential Issue | Recommended Action |
| pH | Prone to base-catalyzed hydrolysis/ring opening.[2] Acid stability should also be verified. | Avoid strongly basic conditions. Buffer solutions to a stable pH range (typically neutral to slightly acidic). Conduct pH-rate profile studies. |
| Light | Potential for photochemical degradation and rearrangement.[4][7] | Protect solutions from light using amber vials or by working in a dark environment. Conduct photostability studies as per ICH Q1B guidelines. |
| Oxygen/Oxidants | Susceptible to oxidation, potentially at the nitrogen atoms.[5][6] | Degas solvents and use inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Avoid sources of metal ion contamination. Consider adding antioxidants for formulation development. |
| Temperature | Increased temperature will accelerate all degradation pathways. | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
By proactively investigating the stability of your this compound derivatives using these guidelines, you can ensure the quality and reliability of your research and development efforts. For further assistance or to discuss specific stability issues, please do not hesitate to contact our technical support team.
References
- Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. (n.d.). ResearchGate.
- Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023). MDPI.
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). ARKIVOC.
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001). ResearchGate.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). National Institutes of Health.
- Synthesis and Reactions of Some New Oxazolo[4,5-b]Pyridines and Related Compounds. (n.d.). Taylor & Francis Online.
- Synthesis of 2-(phenyl)this compound derivatives using... (n.d.). ResearchGate.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2025). Preprints.org.
- Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2007). ResearchGate.
- Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.). ResearchGate.
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. (2024). ResearchGate.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025). ResearchGate.
- Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). PubMed.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025). National Institutes of Health.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). ResearchGate.
- Oxazolo(4,5-b)pyridine. (n.d.). PubChem.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org.
- Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. (2024). PubMed.
- Benzoxazoles and oxazolopyridines in medicinal chemistry studies. (2015). PubMed.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
- Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2004). PubMed.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Odesa University of Chemistry.
- Recent progress in the chemistry of heterocycles incorporated this compound and oxazolo[5,4-b]pyridine skeletons. (2020). ResearchGate.
- Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- In vitro and in silico evaluation of 2-(substituted phenyl) this compound derivatives as potential antibacterial agents. (2021). ResearchGate.
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- 4. researchgate.net [researchgate.net]
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- 6. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Addressing regio-selectivity in substitution reactions of Oxazolo[4,5-b]pyridine.
Technical Support Center: Oxazolo[4,5-b]pyridine Chemistry
Welcome to the technical support center for researchers, chemists, and drug development professionals working with the this compound scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during substitution reactions, with a specific focus on controlling regioselectivity. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Fundamental Reactivity of the this compound Core
Understanding the inherent electronic nature of the this compound ring system is the first step to mastering its functionalization. The scaffold is a fusion of an electron-rich oxazole ring and an electron-deficient pyridine ring. This electronic dichotomy governs the reactivity of each position.
-
Pyridine Ring (Positions C5, C6, C7): The electronegative nitrogen atom (N4) strongly withdraws electron density from the pyridine ring, making it electron-deficient. This deactivation renders the pyridine portion generally unreactive toward standard Electrophilic Aromatic Substitution (EAS) conditions.[1][2] Conversely, this electron deficiency makes positions ortho and para to the pyridine nitrogen (C5 and C7) susceptible to Nucleophilic Aromatic Substitution (NAS), provided a suitable leaving group is present.[3]
-
Oxazole Ring (Position C2): The oxazole ring is comparatively more electron-rich. The C2 position is the most acidic proton on the ring system and can be deprotonated with strong bases. It can also be susceptible to attack by certain electrophiles or participate in palladium-catalyzed C-H functionalization.[4]
Below is a diagram illustrating the relative reactivity landscape of the core scaffold.
Caption: Relative reactivity of positions on the this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: I need to functionalize the pyridine ring. Where should I start?
For substitution on the pyridine ring, the C5 and C7 positions are the most accessible.
-
C5 Position: This position is often targeted via halogenation (e.g., bromination) of the 2-amino-3-hydroxypyridine precursor before the oxazole ring is formed.[5][6] The resulting 5-halo-oxazolo[4,5-b]pyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
C7 Position: This position is best accessed through directed ortho-metalation (DoM). A directing group at the C2 position, such as a dialkylamino group, can selectively direct a strong base like tert-butyllithium to deprotonate the C7 position.[7]
Q2: How can I perform an electrophilic substitution like nitration or halogenation? The reaction isn't working under standard conditions.
Direct electrophilic aromatic substitution on the pyridine ring is extremely challenging due to the deactivating effect of the pyridine nitrogen.[2] Harsh conditions are often required, leading to low yields and poor selectivity.[8]
-
The Recommended Solution: The most effective strategy is to first form the pyridine N-oxide . The N-oxide oxygen atom is a strong electron-donating group, which activates the pyridine ring for electrophilic attack, particularly at the C5 and C7 positions. After the substitution is complete, the N-oxide can be easily reduced back to the pyridine.[2]
Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has very low yield. What is going wrong?
This is a common issue. The pyridine nitrogen (N4) is a Lewis base and can coordinate to the palladium center, acting as a catalyst poison and inhibiting the catalytic cycle.[9]
-
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step and sterically hinder the pyridine nitrogen from coordinating to the palladium.[9][10]
-
Base Selection: A strong, non-nucleophilic base is often required. For Buchwald-Hartwig aminations, sodium or potassium tert-butoxide is a common choice.[10] For Suzuki couplings, bases like Cs₂CO₃ or K₃PO₄ are effective.
-
Pre-catalyst: Use a modern, well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.
-
Troubleshooting Guides: Problem-Solution Format
Problem 1: Lack of Regioselectivity in Metalation
Scenario: You are attempting to deprotonate the this compound core with a strong base (like LDA or n-BuLi) to introduce an electrophile, but you are getting a mixture of C2 and C7 substituted products, or no reaction at all.
Root Cause Analysis: The C2 proton is the most kinetically acidic site on the scaffold. However, without a directing group, achieving selective deprotonation at C7 is difficult. The choice of base and the presence of a directing group are critical for controlling the regioselectivity.
Solution: Directed ortho-Metalation (DoM) The most robust method for achieving C7-selectivity is to use a directing metalation group (DMG) at the C2 position. A 2-diethylamino group has been shown to be highly effective.[7] The lone pairs on the amino nitrogen coordinate the lithium cation, delivering the base specifically to the adjacent C7 position.
Caption: Workflow for C7-selective functionalization via Directed ortho-Metalation.
See Protocol 1 for a detailed experimental procedure.
Problem 2: Low Yields in Buchwald-Hartwig Amination at C5 or C7
Scenario: You have a 5-bromo or 7-bromo-oxazolo[4,5-b]pyridine and are attempting to couple it with a primary or secondary amine using a palladium catalyst, but the conversion is low and starting material remains.
Root Cause Analysis: As mentioned in the FAQ, catalyst inhibition by the pyridine nitrogen is the most likely cause. The combination of palladium source, ligand, and base is suboptimal for this specific heterocyclic system. The C-Br bond on the electron-poor pyridine ring can also be challenging to activate.
Solution: Optimized Catalyst System For challenging Buchwald-Hartwig aminations on electron-deficient heterocycles, a robust catalyst system is essential.[9][11]
Recommended Conditions for C(sp²)-N Coupling
| Position | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Reference |
|---|---|---|---|---|---|---|
| C5-Br | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | [5][10] |
| C7-Br | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 100-110 | [9][10] |
| C5-Cl | XPhos-Pd-G3 | SPhos | K₃PO₄ | t-AmylOH | 110 |[9] |
Pro-Tip: Pre-stirring the palladium source, ligand, and base in the solvent at a moderate temperature (e.g., 60 °C) for 5-10 minutes before adding the aryl halide and amine can help form the active catalytic species and improve reaction outcomes.[10]
Problem 3: Unwanted Side Reactions During Halogenation
Scenario: You are attempting to halogenate the pyridine ring, but you observe decomposition, N-quaternization, or a complex mixture of products.
Root Cause Analysis: The pyridine nitrogen is nucleophilic and can react with halogenating agents or the acid byproducts (e.g., HBr), leading to side reactions. Standard electrophilic halogenation conditions (e.g., Br₂ in AcOH) are often too harsh for this sensitive scaffold.
Solution: Controlled Halogenation via N-Oxide or Designed Reagents
-
N-Oxide Activation: As detailed in Protocol 2 , forming the N-oxide is the classic and reliable method. The activated ring can then be halogenated under milder conditions (e.g., POBr₃ or SO₂Cl₂).
-
Modern Phosphine Reagents: Recent advances have introduced designed phosphine reagents that can be installed at the 4-position of a pyridine (analogous to our C5 position) and subsequently displaced by a halide nucleophile.[12] This two-step sequence avoids harsh electrophilic conditions entirely and offers excellent regiocontrol. While not yet reported specifically for oxazolo[4,5-b]pyridines, this strategy represents a state-of-the-art approach worth exploring for complex substrates.
Key Experimental Protocols
Protocol 1: Regioselective C7-Lithiation and Silylation
This protocol is adapted from the directed metalation strategy reported by Lever et al.[7]
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-diethylaminothis compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add tert-butyllithium (1.1 eq, 1.7 M in pentane) dropwise over 15 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 7-(trimethylsilyl)-2-diethylaminothis compound.
Protocol 2: Activation for EAS via N-Oxide Formation
This protocol is a general method for pyridine N-oxide formation.
-
Setup: In a round-bottom flask, dissolve the starting this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with a 10% aqueous solution of Na₂SO₃ (to destroy excess peroxide), a saturated aqueous solution of NaHCO₃ (3x), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-oxide is often pure enough for the next step or can be purified by chromatography.
References
- Nikol'skiy, N. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. HETEROCYCLES, 55(7), 1329. [Link]
- Grumel, V., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
- Nikol'skiy, N., et al. (2024). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
- Nikol'skiy, N. S., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b]pyridines. PubMed. [Link]
- de Lescure, L., et al.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Lever Jr., O. W., Werblood, H. M., & Russell, R. K. (1990). Oxazolo[4, 5-b]pyridines. Regioselective metalation of the 2-diethylaminooxazolo[4, 5-b]pyridine system and formation of 7-substituted derivatives. Tetrahedron Letters, 31(9), 1243-1246. [Link]
- Wikipedia. (n.d.).
- McNally, A., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
- Hoarau, C., et al. (2017). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry, 15(46), 9877-9884. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Domingo, L. R., & Pérez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(30), 12903-12912. [Link]
- Dr. Tanmoy Biswas. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube. [Link]
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- 4. Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Oxazolo[4,5-b]pyridine and Imidazo[4,5-b]pyridine Scaffolds as Kinase Inhibitors
This guide provides a comprehensive comparative analysis of two privileged heterocyclic scaffolds, Oxazolo[4,5-b]pyridine and Imidazo[4,5-b]pyridine, in the context of kinase inhibitor discovery and development. Drawing upon key structure-activity relationship (SAR) studies and preclinical data, we aim to furnish researchers, medicinal chemists, and drug development professionals with a nuanced understanding of the subtle yet critical differences that dictate the therapeutic potential of these two isosteric systems.
Introduction: The Allure of Isosteric Scaffolds in Kinase Inhibition
The purine core of ATP, the universal phosphate donor for kinases, has long served as the foundational template for the design of competitive kinase inhibitors. The inherent biological relevance of the purine scaffold, however, often leads to challenges in achieving selectivity across the kinome. This has propelled the exploration of bioisosteric replacements that mimic the hydrogen bonding pattern of the purine hinge-binding motif while offering distinct electronic and steric properties to exploit subtle differences in the ATP-binding sites of various kinases.
Among the most successful purine isosteres are the Imidazo[4,5-b]pyridine and this compound cores. Their structural resemblance to purines allows for effective competition with ATP, while the replacement of a nitrogen atom with either another nitrogen (imidazole) or an oxygen atom (oxazole) introduces significant changes in the scaffold's physicochemical properties, influencing solubility, metabolic stability, and target engagement.[1][2] This guide will dissect these differences, providing a comparative framework for the rational design of next-generation kinase inhibitors.
Structural and Physicochemical Distinctions
The core difference between the two scaffolds lies in the five-membered ring fused to the pyridine moiety. The Imidazo[4,5-b]pyridine system contains an imidazole ring, while the this compound system features an oxazole ring. This seemingly minor alteration has profound implications for the molecule's properties.
| Feature | Imidazo[4,5-b]pyridine | This compound |
| Hydrogen Bonding | Possesses both a hydrogen bond donor (N-H) and acceptor (N) in the imidazole ring, mimicking the adenine core of ATP.[3] | Lacks a hydrogen bond donor in the oxazole ring, presenting only a hydrogen bond acceptor (N). |
| Electronic Nature | The imidazole ring is more electron-rich than the oxazole ring. | The oxazole ring is more electron-deficient due to the higher electronegativity of the oxygen atom. |
| Metabolic Stability | The N-H proton of the imidazole ring can be a site of metabolic modification.[3] | The oxazole ring is generally considered more metabolically stable. |
| Solubility | The presence of the N-H group can contribute to improved solubility through hydrogen bonding with water. | Generally more lipophilic compared to its imidazo counterpart. |
These fundamental differences in their physicochemical profiles directly impact their drug-like properties and their interactions with target kinases.
Comparative Analysis of Kinase Inhibitory Profiles
While both scaffolds have been successfully employed to generate potent kinase inhibitors, the subtle structural and electronic differences often lead to distinct selectivity profiles.
Imidazo[4,5-b]pyridine: A Versatile Scaffold Targeting Diverse Kinases
The Imidazo[4,5-b]pyridine core has proven to be a remarkably versatile scaffold, yielding inhibitors for a wide range of kinases, including Aurora kinases, FLT3, B-Raf, CDKs, and PAK4.[1][4][5][6][7][8]
A notable example is the development of dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia (AML).[3][6] In this context, the imidazo[4,5-b]pyridine core effectively mimics the purine hinge-binding motif, with the N-H and the pyridine nitrogen forming key hydrogen bonds with the kinase hinge region.[3] Optimization of substituents at the 2- and 7-positions of the scaffold has led to the identification of potent and orally bioavailable clinical candidates.[6]
Key SAR Insights for Imidazo[4,5-b]pyridine Kinase Inhibitors:
-
2-Position: Substitution at this position is crucial for potency and selectivity. Bulky aromatic or heteroaromatic groups are often well-tolerated and can extend into the solvent-exposed region of the ATP-binding pocket.[8]
-
7-Position: This position is frequently modified to enhance solubility and modulate the pharmacokinetic properties of the inhibitor. Introduction of basic amines, such as piperazine moieties, is a common strategy.[6]
-
N-Alkylation: Alkylation of the imidazole nitrogen can be used to block metabolic N-dealkylation and to fine-tune the inhibitor's properties.[9]
This compound: A Scaffold for Targeted Inhibition
The this compound scaffold has also been explored for kinase inhibition, with a notable application in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[10] The absence of a hydrogen bond donor in the oxazole ring can be advantageous in achieving selectivity for kinases where a donor is not required for hinge binding.
A series of piperazine-linked this compound derivatives have demonstrated potent GSK-3β inhibitory activity and in vivo anti-inflammatory effects.[10] This highlights the potential of this scaffold in targeting kinases involved in inflammatory signaling pathways.
Comparative Kinase Selectivity Data:
The following table presents a comparative summary of the inhibitory activities of representative compounds from each scaffold against a panel of kinases. It is important to note that this is not a direct head-to-head comparison from a single study but a compilation of data from the literature to illustrate the general trends.
| Kinase Target | Representative Imidazo[4,5-b]pyridine Inhibitor (IC50/Kd) | Representative this compound Inhibitor (IC50) |
| Aurora-A | 7.5 nM (Kd)[6] | Data not available |
| Aurora-B | 48 nM (Kd)[6] | Data not available |
| FLT3 | 6.2 nM (Kd)[6] | Data not available |
| GSK-3β | Data not available | 0.34 µM[10] |
| B-Raf | Potent inhibition reported[8] | Data not available |
| CDK9 | 0.63 - 1.32 µM[4] | Data not available |
This data, while not exhaustive, suggests that the Imidazo[4,5-b]pyridine scaffold has been more extensively explored and has yielded highly potent inhibitors against a broader range of kinases, particularly those involved in oncology. The this compound scaffold, however, shows promise for targeting specific kinases like GSK-3β.
Case Studies: From Scaffold to Preclinical Candidate
Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor
A potent dual inhibitor of FLT3 and Aurora kinases, compound 27e , emerged from an optimization program based on the imidazo[4,5-b]pyridine scaffold.[6] This compound demonstrated excellent in vitro potency against both wild-type and mutant forms of FLT3, as well as potent inhibition of Aurora kinases A and B.[6] In a human AML xenograft model, 27e exhibited significant anti-tumor efficacy, highlighting the therapeutic potential of this scaffold.[11]
This compound-based GSK-3β Inhibitor
Compound 7d from a series of this compound-based piperazinamides was identified as a potent GSK-3β inhibitor with an IC50 of 0.34 µM.[10] This compound also exhibited significant in vivo anti-inflammatory activity in a rat paw edema model, demonstrating the potential of this scaffold for the development of therapeutics for inflammatory diseases.[10]
Experimental Protocols
To facilitate the evaluation and comparison of novel inhibitors based on these scaffolds, we provide the following detailed experimental protocols for key assays.
Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP at the desired concentration (typically at the Km for ATP).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 4 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT)
This protocol describes the use of the MTT assay to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Visualization of Scaffolds and Synthetic Pathways
Core Scaffold Structures
Caption: Core chemical structures of Imidazo[4,5-b]pyridine and this compound.
Generalized Synthetic Pathway
Caption: A generalized synthetic scheme for the formation of the fused heterocyclic systems.
Conclusion and Future Directions
Both the Imidazo[4,5-b]pyridine and this compound scaffolds represent valuable starting points for the design of novel kinase inhibitors. The Imidazo[4,5-b]pyridine core, with its closer mimicry of the purine hinge-binding motif, has been more extensively validated and has led to the development of numerous potent inhibitors against a wide array of kinases, particularly in the oncology space. The this compound scaffold, while less explored, offers potential advantages in terms of metabolic stability and the ability to achieve selectivity for kinases that do not require a hydrogen bond donor for hinge binding.
Future research in this area should focus on expanding the kinase target space for this compound-based inhibitors and conducting direct, head-to-head comparative studies of isosteric pairs to more precisely delineate the impact of the scaffold on selectivity and pharmacokinetic properties. Such studies will undoubtedly provide invaluable insights for the rational design of the next generation of highly selective and effective kinase inhibitors.
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A Tale of Two Scaffolds: Oxazolo[4,5-b]pyridines and Benzoxazoles in the Antitumor Arena
A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals
In the relentless pursuit of novel and effective cancer therapeutics, heterocyclic compounds have consistently emerged as a fertile ground for discovery. Their structural diversity and ability to interact with a wide array of biological targets have made them a cornerstone of modern medicinal chemistry. Among these, the oxazolo[4,5-b]pyridine and benzoxazole scaffolds have garnered significant attention for their potent antitumor activities. This guide offers a comprehensive, data-driven comparison of these two promising classes of compounds, providing insights into their mechanisms of action, structure-activity relationships, and experimental evaluation to aid researchers in the rational design of next-generation anticancer agents.
The Contenders: A Structural Overview
At first glance, the this compound and benzoxazole cores share a fused heterocyclic system containing an oxazole ring. The key distinction lies in the second fused ring: a pyridine ring in the former and a benzene ring in the latter. This seemingly subtle difference in the bioisosteric replacement of a benzene ring with a pyridine ring can significantly impact the molecule's electronic properties, solubility, and ultimately, its pharmacological profile.
Mechanism of Action: Diverse Strategies to Combat Cancer
Both this compound and benzoxazole derivatives have demonstrated the ability to interfere with various critical pathways involved in cancer cell proliferation, survival, and metastasis.
Benzoxazoles: A Multi-Pronged Attack
Benzoxazole derivatives have been extensively studied and exhibit a broad spectrum of anticancer activities.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling proteins crucial for tumor progression.
One of the most prominent targets for benzoxazole derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2) , a key regulator of angiogenesis.[4][5][6] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and spread. Another critical target is the c-Met proto-oncogene , which plays a significant role in cell motility, invasion, and metastasis.[4] Several benzoxazole derivatives have been developed as dual inhibitors of both VEGFR-2 and c-Met, offering a synergistic antitumor effect.[4]
Furthermore, benzoxazole-based compounds have been shown to target intracellular signaling pathways, including the PI3K/Akt/NF-κB pathway , which is frequently dysregulated in cancer and promotes cell proliferation and survival.[7][8] By inhibiting key components of this pathway, such as Akt and NF-κB, these derivatives can induce apoptosis and halt tumor growth.[7][8] Some benzoxazoles also function as topoisomerase IIα inhibitors , interfering with DNA replication and leading to cancer cell death.[9]
Signaling Pathway Targeted by Benzoxazole Derivatives
Caption: Benzoxazole derivatives inhibit multiple key signaling pathways in cancer cells.
Oxazolo[4,5-b]pyridines: Emerging Players with Potent Activity
While not as extensively explored as their benzoxazole counterparts, this compound derivatives are rapidly emerging as a class of potent antitumor agents.[10][11] Their structural similarity to purine nucleobases suggests potential interactions with DNA and related enzymes.[12]
A significant mechanism of action identified for oxazolo[4,5-b]pyridines is the inhibition of human dihydroorotate dehydrogenase (hDHODH) .[10] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting hDHODH, these compounds can starve cancer cells of the necessary components for replication.
Similar to benzoxazoles, some this compound derivatives have also been identified as potent topoisomerase IIα inhibitors .[9][13] One study directly compared a 2-(4-butylphenyl)this compound with a 5-nitro-2-(4-butylphenyl)benzoxazole and found both to be more active than the clinically used topoisomerase inhibitor, etoposide.[9][13] This highlights the potential of both scaffolds in targeting this critical enzyme.
Head-to-Head Comparison: In Vitro Antitumor Efficacy
The true measure of an antitumor agent lies in its ability to selectively kill cancer cells. The following tables summarize the in vitro cytotoxicity of representative this compound and benzoxazole derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Promising this compound Derivatives
| Compound | PC3 (Prostate) | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | Reference |
| 18a | 0.01 ± 0.0074 | 0.15 ± 0.038 | 0.045 ± 0.0021 | 0.043 ± 0.009 | [10] |
| 18b | 0.34 ± 0.052 | 0.73 ± 0.011 | 0.12 ± 0.035 | 0.18 ± 0.046 | [10] |
| 2i (Topoisomerase IIα inhibitor) | - | - | - | - | [9] |
| Etoposide | - | - | - | - | [10] |
Note: Compound 2i's cytotoxic activity on specific cell lines was not detailed in the provided abstract, but it was noted to inhibit hTopo IIα with an IC50 of 2 µM.[9]
Table 2: In Vitro Cytotoxicity (IC50, µM) of Promising Benzoxazole Derivatives
| Compound | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |
| 5e | 4.13 ± 0.2 | 6.93 ± 0.3 | 8.67 ± 0.5 | - | - | [5] |
| 5c | 5.93 ± 0.2 | 7.14 ± 0.4 | 8.93 ± 0.6 | - | - | [5] |
| 11b | - | - | 4.30 | 6.68 | 7.06 | [4] |
| 1i (Topoisomerase IIα inhibitor) | - | - | - | - | - | [9] |
| Sorafenib | 9.18 ± 0.6 | 5.47 ± 0.3 | 7.26 ± 0.3 | 6.32 | 6.57 | [4][5] |
Note: Compound 1i's cytotoxic activity on specific cell lines was not detailed in the provided abstract, but it was noted to inhibit hTopo IIα with an IC50 of 2 µM.[9]
Structure-Activity Relationship (SAR): The Key to Optimization
The biological activity of both scaffolds is highly dependent on the nature and position of substituents.
For benzoxazole derivatives , the presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO₂) at specific positions can enhance antiproliferative activity.[8] The addition of heterocyclic moieties, such as thiophene, has also been shown to improve inhibitory effects.[8]
In the case of This compound-triazole derivatives , electron-rich groups, such as the 3,4,5-trimethoxy substituent in compound 18a , have been associated with excellent cytotoxic activity.[10] This suggests that modulating the electronic properties of the pendant aryl ring is a critical strategy for optimizing the potency of these compounds.
Experimental Protocols: A Guide to Evaluation
To facilitate further research in this area, we provide a standardized workflow for the initial in vitro evaluation of novel this compound and benzoxazole derivatives.
Experimental Workflow for In Vitro Antitumor Evaluation
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A Comparative Analysis of the Antibacterial Spectrum: Oxazolo[4,5-b]pyridines and Quinolones
A Guide for Researchers and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new heterocyclic scaffolds is paramount. This guide provides a detailed comparative analysis of the established quinolone class of antibiotics and the emerging, promising class of oxazolo[4,5-b]pyridines. We will delve into their mechanisms of action, compare their known antibacterial spectra with available experimental data, and provide a standardized protocol for evaluating such activity.
Introduction to the Compound Classes
The Quinolones: A Pillar of Antibacterial Therapy
Quinolones are a major class of synthetic, broad-spectrum antibacterial agents.[1] The introduction of a fluorine atom into the core structure gave rise to the fluoroquinolones, which significantly enhanced their potency and spectrum of activity.[2] This class is categorized into generations, with later generations exhibiting improved activity against Gram-positive and anaerobic bacteria.[1][3] Ciprofloxacin, a second-generation fluoroquinolone, remains one of the most widely used antibiotics globally.[1]
Oxazolo[4,5-b]pyridines: An Emerging Scaffold of Interest
The oxazolo[4,5-b]pyridine scaffold is a heterocyclic ring system that has garnered attention in medicinal chemistry for its diverse biological activities, including antibacterial potential.[3] While not yet established in clinical practice, various synthesized derivatives have demonstrated promising in vitro activity against clinically relevant pathogens, including multi-drug resistant strains.[4]
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
A fundamental principle in comparing antibacterial agents is understanding their molecular targets. Both quinolones and, hypothetically, oxazolo[4,5-b]pyridines interfere with bacterial DNA replication, but through distinct interactions.
Quinolones: Poisoning the DNA Replication Machinery
The bactericidal action of quinolones is well-characterized. They target two essential bacterial type II topoisomerases: DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[5][6] These enzymes are crucial for managing DNA supercoiling, replication, and segregation. Quinolones stabilize the transient, double-stranded DNA breaks created by these enzymes, forming a toxic quinolone-enzyme-DNA complex.[4][7] This complex halts the progression of the replication fork, leading to irreparable DNA damage and cell death.[7]
Oxazolo[4,5-b]pyridines: A Hypothesized DNA Gyrase Inhibitor
The precise mechanism of action for the this compound class is still under active investigation. However, compelling in-silico and molecular docking studies suggest that these compounds may also exert their antibacterial effect by inhibiting DNA gyrase.[4] It is theorized that the this compound ring system can act as an analogue for the purine bases (adenine and guanine) in nucleic acids, thereby interfering with DNA synthesis.[4] This proposed mechanism positions them as potential alternatives to quinolones, possibly with different resistance profiles.
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of action for Quinolones and the hypothesized mechanism for Oxazolo[4,5-b]pyridines.
Comparative Antibacterial Spectrum
Direct, comprehensive comparisons of the antibacterial spectra are limited due to the emerging nature of oxazolo[4,5-b]pyridines. The following table collates available Minimum Inhibitory Concentration (MIC) data from various studies to provide a preliminary comparison. It is crucial to note that the specific derivatives of the this compound class vary between studies, and this table serves as a representative summary rather than a direct head-to-head comparison of a single compound.
| Bacterial Species | Type | Quinolone (Ciprofloxacin) MIC (µg/mL) | Representative this compound Derivatives MIC (µg/mL) | Citation(s) |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | Aerobe | 0.25 - 1.0 | 1.0 - 2.0 (for 4l derivative) | [4] |
| Staphylococcus aureus (MRSA) | Aerobe | 0.5 - >128 | 1.0 (for 4l derivative, against MRSA & VRSA) | [4] |
| Bacillus subtilis | Aerobe | 0.25 - 0.5 | No Activity Reported | [8] |
| Gram-Negative | ||||
| Escherichia coli | Aerobe | ≤0.008 - 0.25 | Activity reported , MICs vary (e.g., 44-47 for sulfonamide derivatives) | [8] |
| Pseudomonas aeruginosa | Aerobe | 0.03 - 1.0 | 44 - 47 (for sulfonamide derivatives) | [8] |
| Klebsiella pneumoniae | Aerobe | 0.015 - 0.25 | No Activity Reported | [8] |
Analysis of Spectrum:
-
Quinolones (Ciprofloxacin): Exhibit a broad spectrum of activity, particularly against Gram-negative aerobes like E. coli, P. aeruginosa, and K. pneumoniae.[9] Its activity against Gram-positive organisms, especially MRSA, can be limited.
-
Oxazolo[4,5-b]pyridines: The available data, though fragmented, suggests a promising avenue of activity. Certain derivatives show potent activity against challenging Gram-positive pathogens, including MRSA and Vancomycin-Resistant S. aureus (VRSA).[4] Other derivatives have demonstrated activity against Gram-negative organisms like E. coli and P. aeruginosa, although with higher MIC values compared to ciprofloxacin in the specific studies cited.[8] A notable finding is the reported lack of activity of some derivatives against Bacillus subtilis, suggesting a potentially narrower Gram-positive spectrum for certain substitutions.[8]
Mechanisms of Bacterial Resistance
Understanding resistance pathways is critical for the long-term viability of any antibiotic class.
-
Quinolones: Resistance is now widespread and typically arises from one or more of three primary mechanisms:
-
Target-site mutations: Alterations in the gyrA and parC genes reduce the binding affinity of quinolones to DNA gyrase and topoisomerase IV.[10][11]
-
Reduced drug accumulation: Overexpression of efflux pumps actively removes the drug from the bacterial cell, or reduced expression of porins limits its entry.[5]
-
Plasmid-mediated resistance: Acquisition of genes (e.g., qnr genes) that protect the target enzymes or modify the quinolone molecule.[12]
-
-
Oxazolo[4,5-b]pyridines: As this class is not in clinical use, resistance mechanisms are not clinically defined. However, if their primary target is indeed DNA gyrase, it is plausible that bacteria could develop resistance through target-site mutations similar to those seen with quinolones. A key advantage of novel scaffolds is their potential to evade existing resistance mechanisms, such as efflux pumps that are specific for other drug classes. Further research is necessary to determine the potential for cross-resistance with quinolones.
Standardized Protocol for Determining Antibacterial Spectrum
To ensure reproducible and comparable data, adherence to a standardized protocol is essential. The following is a step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Antimicrobial agents (this compound derivatives, Quinolone control)
-
Sterile diluents (e.g., water, DMSO)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial agents and dissolve in an appropriate sterile solvent to create a high-concentration stock solution. The choice of solvent (e.g., DMSO, water) depends on the solubility of the compound.
-
-
Preparation of Microtiter Plates:
-
Perform a serial two-fold dilution of the antimicrobial agents directly in the 96-well plates using CAMHB. Typically, this involves adding 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the drug solution to well 1. Then, transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 serve as controls.
-
Well 11 (Growth Control): Contains 100 µL of inoculated broth with no drug.
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated broth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL per well.
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror or a light box can aid in visualization.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (the first clear well).
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Diagram: Experimental Workflow for MIC Determination
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Summary and Future Outlook
This guide provides a comparative overview of quinolones and the emerging class of oxazolo[4,5-b]pyridines.
-
Quinolones are well-understood, broad-spectrum agents whose clinical utility is increasingly challenged by widespread resistance. Their mechanism of action via inhibition of DNA gyrase and topoisomerase IV is firmly established.
-
Oxazolo[4,5-b]pyridines represent a promising, yet underexplored, class of antibacterial agents. Preliminary data indicates that certain derivatives possess potent activity, particularly against resistant Gram-positive pathogens. The hypothesized mechanism of DNA gyrase inhibition suggests a potential for developing compounds that could overcome existing quinolone resistance, although this requires extensive validation.
For drug development professionals, the this compound scaffold presents a compelling starting point for lead optimization. Future research should focus on:
-
Comprehensive Spectrum Analysis: Systematic testing of lead compounds against a broad, standardized panel of Gram-positive and Gram-negative bacteria, including anaerobic and atypical species.
-
Mechanism of Action Elucidation: Definitive experimental confirmation of the molecular target(s) to understand the potential for cross-resistance and to guide structure-activity relationship (SAR) studies.
-
Resistance Studies: Investigating the frequency and mechanisms of resistance development through serial passage experiments.
By systematically addressing these knowledge gaps, the scientific community can determine the true therapeutic potential of the this compound class in the ongoing fight against infectious diseases.
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Bridging the Computational-Experimental Divide: A Guide to the In Vitro Validation of Molecular Docking Predictions for Oxazolo[4,5-b]pyridine Scaffolds
As a Senior Application Scientist, I've witnessed the transformative power of computational chemistry in modern drug discovery. Molecular docking, in particular, has become an indispensable tool for rapidly screening vast virtual libraries to identify promising lead candidates. However, the journey from a compelling docking score to a validated biological hit is fraught with potential pitfalls. A predicted binding affinity is just that—a prediction. It is the rigorous, methodical, and objective crucible of in vitro experimentation that separates promising hypotheses from genuine therapeutic potential.
This guide provides a comprehensive framework for the experimental validation of molecular docking predictions, using the versatile Oxazolo[4,5-b]pyridine scaffold as our case study. This heterocyclic system is of significant interest, with derivatives showing activity against a range of targets, including kinases like GSK-3β and enzymes such as human topoisomerase IIα.[1][2] We will move beyond rote protocols to explore the scientific rationale behind our experimental choices, ensuring a self-validating workflow that builds confidence at every step.
The First Checkpoint: Validating the Docking Protocol Itself
Before committing resources to chemical synthesis and biological assays, the trustworthiness of the computational model must be established. The primary method for this is "redocking."[3][4] This involves taking a protein for which a co-crystal structure with a known ligand exists and docking that same ligand back into the binding site. A reliable docking protocol should reproduce the experimentally observed binding pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å.[5] This initial step validates that the chosen algorithm and scoring function are appropriate for the target system, providing a solid foundation for screening novel compounds like our this compound derivatives.
Phase 1: Direct Target Engagement and Biochemical Confirmation
The first and most critical experimental question is: does the compound physically interact with the intended protein target as predicted? Biochemical and biophysical assays provide a direct measure of this interaction in a controlled, cell-free environment.
Choosing the Right Tool for the Job
The selection of an assay is dictated by the nature of the target protein.
-
For Enzymatic Targets (e.g., Kinases, Proteases, Topoisomerases): The most direct approach is an enzyme inhibition assay . These assays measure the effect of the compound on the enzyme's catalytic activity. The output is typically the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][7] This is a cornerstone metric for comparing compound potency.
-
For Non-Enzymatic Targets (e.g., Receptors, Structural Proteins): When catalytic activity cannot be measured, ligand binding assays are employed.[8][9] These techniques quantify the binding affinity between the compound and the target protein, often expressed as the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetics of binding (association and dissociation rates) and affinity.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine Kd, stoichiometry, and thermodynamic parameters.
-
Fluorescence Polarization (FP): A competitive binding assay where the displacement of a fluorescently labeled ligand by the test compound is measured.[10]
-
Workflow for In Vitro Validation
Caption: High-level workflow from computational prediction to a validated hit.
Experimental Protocol: Determining IC₅₀ via an Enzyme Inhibition Assay
This protocol provides a generalized framework for assessing the inhibitory potential of an this compound derivative against a target enzyme.
Objective: To determine the concentration of the test compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Target enzyme (purified)
-
Enzyme-specific substrate
-
Assay buffer
-
Test this compound compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)
Methodology:
-
Compound Serial Dilution:
-
Prepare a serial dilution series of the test compound in the assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add a fixed volume of the diluted test compound, positive control, or negative control (DMSO) to the appropriate wells of the 96-well plate.
-
Add the target enzyme to all wells (except for a "no enzyme" control) and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
-
Initiate Reaction:
-
Add the enzyme-specific substrate to all wells to start the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate for a specific period during which the reaction proceeds linearly.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance) using a microplate reader.
-
-
Data Analysis:
-
Normalize Data: Convert the raw data to a percentage of enzyme activity, where the negative control (DMSO) represents 100% activity and a "no enzyme" or maximally inhibited control represents 0% activity.[11]
-
Plot Dose-Response Curve: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[12]
-
Calculate IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[12][13] The IC₅₀ is the concentration at which the curve passes through the 50% inhibition mark.[7][11]
-
Phase 2: Cellular Activity and Phenotypic Validation
A compound that binds its target in a test tube is promising, but its success ultimately depends on its ability to function within the complex environment of a living cell. Cellular assays are essential to confirm target engagement in a physiological context and to assess the compound's functional effect.
Confirming On-Target Activity in Cells
-
Target Engagement Assays: These assays confirm that the compound is entering the cell and binding to its intended target. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Downstream Signaling/Biomarker Assays: If the target is part of a known signaling pathway, the effect of the compound on downstream markers can be measured. For example, if the target is GSK-3β, one could measure the phosphorylation of a known GSK-3β substrate.[2] For compounds targeting topoisomerases, a DNA relaxation assay could be used.[1]
Assessing Phenotypic Effects and Cytotoxicity
-
Cell Viability/Cytotoxicity Assays: It is crucial to determine if the compound's effect is due to specific target inhibition or general toxicity. The MTT assay is a common colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[14][15] A desirable compound will show high potency in a functional assay and low cytotoxicity.
-
Functional Assays: These assays measure a relevant phenotypic outcome. For an anti-inflammatory compound, this could be the inhibition of pro-inflammatory mediators like TNF-α or IL-6 in stimulated immune cells.[16] For a potential anti-cancer agent, this would be an anti-proliferative assay against relevant cancer cell lines.[14][17]
Caption: Logical flow from computational hypothesis to experimental validation.
Synthesizing the Data: A Comparative Analysis
The ultimate goal is to correlate the computational predictions with multi-layered experimental data. A well-structured table is the most effective way to present this comparison.
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions (Target Residues) | Biochemical IC₅₀ (µM) | Cellular EC₅₀ (µM) [Functional Assay] | Cytotoxicity CC₅₀ (µM) [e.g., on NHDF cells] | Selectivity Index (CC₅₀ / EC₅₀) |
| OX-PY-01 | -10.5 | H-bond: LYS-88, π-π: TYR-152 | 0.05 | 0.25 | > 50 | > 200 |
| OX-PY-02 | -9.8 | H-bond: LYS-88 | 0.45 | 1.8 | > 50 | > 27 |
| OX-PY-03 | -7.2 | van der Waals only | 15.2 | > 20 | > 50 | N/A |
| Etoposide (Ref) | -8.5 | H-bond: ARG-162 | 2.0[1] | 5.5 | ~10 | ~1.8 |
This table contains example data for illustrative purposes.
Interpreting the Results:
-
OX-PY-01 represents an ideal outcome: a strong docking score translates directly to potent biochemical inhibition and on-target cellular activity with a wide therapeutic window (high Selectivity Index). The predicted interactions likely contribute significantly to its binding.
-
OX-PY-02 is still a strong candidate. The slightly lower potency compared to OX-PY-01 might be explained by the lack of the predicted π-π stacking interaction, highlighting the diagnostic power of this comparative approach.
-
OX-PY-03 is a classic example of a computational false positive. Despite a reasonable docking score, it shows poor activity in vitro, indicating that the scoring function may have failed to capture critical aspects of its interaction, such as solvation penalties.
Conclusion
The validation of molecular docking predictions through rigorous in vitro assays is a non-negotiable step in hit-to-lead development. This integrated approach, which layers biochemical, biophysical, and cell-based evidence upon a computational foundation, provides the necessary confidence to advance a compound through the drug discovery pipeline. By systematically confirming target engagement, quantifying potency, and assessing cellular effects, researchers can make data-driven decisions, efficiently allocate resources, and ultimately increase the probability of success in developing novel therapeutics based on scaffolds like this compound.
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A Senior Application Scientist's Guide to pKa Determination: A Comparative Analysis of In Silico and Experimental Methods for Oxazolo[4,5-b]pyridine Derivatives
Introduction: The Critical Role of pKa in Drug Discovery
The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug development.[1][2][3][4] It governs a molecule's ionization state at a given pH, which in turn profoundly influences critical ADME (absorption, distribution, metabolism, and excretion) properties, including solubility, lipophilicity, membrane permeability, and protein binding.[4][5] For heterocyclic scaffolds like Oxazolo[4,5-b]pyridine, which are prevalent in medicinal chemistry, understanding the precise pKa is not merely an academic exercise—it is a critical determinant of a compound's ultimate therapeutic success.[6]
The this compound core presents a fascinating challenge for pKa determination. With multiple potential protonation sites—the pyridine nitrogen and the oxazole nitrogen—the ionization behavior can be complex and highly sensitive to substituent effects.[7] This guide provides a comprehensive comparison of the gold-standard experimental techniques and the rapidly evolving in silico prediction methods for determining the pKa of these and other similarly complex molecules. We will delve into the causality behind methodological choices, provide actionable protocols, and offer a data-driven comparison to guide researchers in selecting the most appropriate strategy for their discovery pipeline.
Part 1: The Experimental Benchmark: Methodologies and Protocols
Experimental methods provide the ground truth for pKa values. While several techniques exist, potentiometric titration and UV-Vis spectrophotometry are the most widely adopted due to their accuracy and reliability.[8][9]
Potentiometric Titration: The Gold Standard
Potentiometry is a high-precision technique that directly measures the pH of a solution as a titrant of known concentration is added incrementally.[8][10] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[11]
Causality Behind the Method: The choice of potentiometry as a primary method stems from its directness. It measures the fundamental property of interest—the change in hydrogen ion concentration—without relying on secondary properties like light absorbance. This makes it robust and less susceptible to interferences from non-ionizing chromophores. However, its primary limitations are the need for a relatively larger quantity of pure sample and sufficient solubility in the titration medium.[9][12]
This protocol outlines a self-validating system for the accurate determination of pKa values.
-
System Calibration:
-
Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11] Ensure the slope of the electrode is within 95-105% of the theoretical Nernst value. This step is critical for the trustworthiness of all subsequent measurements.
-
-
Sample and Titrant Preparation:
-
Prepare a 1 mM solution of the this compound derivative in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).[13]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrant solutions.[13]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration, which minimizes fluctuations in activity coefficients.[11][13]
-
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into the titration vessel.[13]
-
Add KCl solution to achieve a final concentration of 0.15 M.
-
Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases or in neutral-to-high pH ranges.[8][11]
-
If determining a basic pKa, acidify the solution to ~pH 2 with 0.1 M HCl.[13]
-
Begin the automated titration by adding 0.1 M NaOH in small, precise increments. Continuously monitor and record the pH after each addition until the pH reaches ~12.[13]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence point(s).
-
The pH at the half-equivalence point volume is equal to the pKa of the analyte.[11]
-
Caption: Workflow for experimental pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible light absorption spectra.[9] By measuring the absorbance of a compound in a series of buffers with known pH values, a sigmoid curve of absorbance vs. pH can be generated, from which the pKa can be calculated.[14][15]
Causality Behind the Method: The key advantage of UV-Vis spectrophotometry is its high sensitivity, requiring much less sample than potentiometry.[9] It is also amenable to high-throughput formats using 96-well plates.[9] The fundamental requirement, and its main limitation, is that the ionization event must occur near a chromophore to induce a measurable spectral shift.[9]
Part 2: In Silico pKa Prediction: The Computational Alternative
Computational methods for pKa prediction are indispensable in early-stage drug discovery, where experimental measurements for vast virtual libraries are impractical.[1] These methods can be broadly classified into empirical and quantum mechanical approaches.[4]
Empirical and QSPR-Based Methods
Empirical methods use statistical models, such as quantitative structure-property relationships (QSPR), trained on large datasets of experimentally determined pKa values.[4] They utilize molecular descriptors (topological, electronic, etc.) to correlate chemical structure with acidity or basicity.[4]
-
How They Work: A molecule is broken down into fragments or described by a set of calculated descriptors. The model, having been trained on thousands of compounds, recognizes these features and predicts the pKa based on the learned correlations.
-
Strengths: Extremely fast, capable of predicting pKa values for millions of compounds in a tractable time.[1] For common chemical scaffolds, their accuracy can be very high.
-
Weaknesses: The accuracy is highly dependent on the training set. For novel scaffolds like some this compound derivatives, which may be poorly represented in the training data, the predictions can be unreliable.[5][12]
Quantum Mechanical (QM) and Hybrid Methods
QM-based methods, also known as ab initio methods, calculate pKa from first principles by computing the free energy change of the deprotonation reaction.[16][17]
-
How They Work: These methods use a thermodynamic cycle to calculate the Gibbs free energy of deprotonation in the gas phase (using methods like Density Functional Theory, DFT) and then add a correction for the solvation free energy.[16][18] Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) and QM/ML (Machine Learning) approaches are also gaining prominence, combining the rigor of QM for the reacting center with the efficiency of MM or ML for the surrounding environment.[19][20][21]
-
Strengths: Because they are based on fundamental physics, they are not limited by training sets and can be applied to entirely novel chemical structures.[17] This makes them theoretically ideal for unique scaffolds.
-
Weaknesses: QM methods are computationally very expensive.[19] Furthermore, their accuracy is highly sensitive to the chosen level of theory, basis set, and solvation model, making reliable predictions challenging to obtain without significant expertise.[16][18]
Caption: Classification of in silico pKa prediction methodologies.
Part 3: Head-to-Head Comparison: Performance and Practicality
Choosing between experimental and in silico methods, or among different computational approaches, requires a clear understanding of the trade-offs between accuracy, speed, cost, and applicability. A comprehensive study comparing nine different pKa prediction programs on a set of 197 pharmaceutical compounds found that the best empirical methods outperformed the tested QM-based program in both speed and accuracy for that dataset.[1][2][3]
Table 1: Comparative Analysis of pKa Prediction Programs
| Program/Method | Underlying Principle | Typical Accuracy (MAD, log units) | Speed | Key Strengths & Limitations |
| ACD/pKa DB | Empirical (Fragment-based, large internal database) | 0.4 - 0.7 | Very Fast (<1 sec/compound) | S: High accuracy for drug-like space, predicts all sites.[1][2] L: Less reliable for novel, out-of-domain structures. |
| Epik (Schrödinger) | Empirical (Hammett & Taft principles, machine learning) | ~0.8 - 1.0 | Fast (~0.6 sec/compound) | S: Designed for large library enumeration. L: Accuracy can be lower than database-focused methods.[1][2] |
| MoKa | Empirical (GRID molecular interaction fields, ML) | 0.4 - 0.7 | Very Fast (>1M predictions/hr) | S: Good accuracy, can be self-trained with new data.[5][22] L: Performance depends on training set diversity. |
| Jaguar (Schrödinger) | Quantum Mechanics (DFT) | ~1.28 (in one study) | Very Slow (minutes to hours/compound) | S: Physics-based, applicable to any structure.[23] L: Computationally expensive, lower accuracy in some benchmarks.[1][2] |
| QM/ML Hybrids | Quantum Mechanics + Machine Learning | 0.5 - 1.0 | Moderate to Slow | S: Aims for QM's generalizability with better speed and accuracy.[19][21][24] L: A rapidly developing but complex field. |
Accuracy values are based on published benchmarks and can vary significantly depending on the chemical space of the test set.[1][2][3][25]
Conclusion and Recommendations for a Synergistic Workflow
Neither experimental nor in silico methods are a panacea; their strategic integration is paramount for an efficient drug discovery campaign.
-
For High-Throughput Screening (HTS) and Library Design: Fast, empirical in silico methods (e.g., MoKa, ACD/pKa) are the tools of choice. They provide rapid, reasonably accurate pKa estimates that are crucial for filtering large virtual libraries and prioritizing compounds for synthesis.
-
For Lead Optimization of Novel Scaffolds: When working with novel chemotypes like specific this compound derivatives, empirical predictions should be treated with caution. Here, a physics-based QM or a hybrid QM/ML approach can provide more reliable insights into ionization behavior, despite the higher computational cost.[26]
-
For Candidate Validation: For late-stage lead optimization and preclinical candidates, there is no substitute for high-quality experimental data. Potentiometric titration should be employed to obtain a precise, unambiguous pKa value, which is essential for building robust pharmacokinetic and pharmacodynamic (PK/PD) models.
By leveraging the speed of empirical predictions for initial screening, the theoretical rigor of QM methods for novel scaffold exploration, and the precision of experimental techniques for validation, researchers can navigate the complexities of pKa determination with confidence, accelerating the journey from hit to clinical candidate.
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Comparative analysis of different synthetic routes to Oxazolo[4,5-b]pyridine.
For researchers, medicinal chemists, and professionals in drug development, the oxazolo[4,5-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the exploration of new therapeutic agents. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for constructing this valuable bicyclic system. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, scalability, and safety considerations.
Introduction to the this compound Core
The fusion of an oxazole ring with a pyridine ring gives rise to oxazolopyridines, a class of heterocyclic compounds with significant pharmacological interest. The this compound isomer, in particular, has been identified as a key pharmacophore in molecules targeting a range of diseases. The structural rigidity and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing enzyme inhibitors and receptor antagonists. The choice of synthetic route to this core is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. This guide will focus on the two most prominent and versatile strategies for its synthesis.
Route A: The Classical Approach via Condensation of 2-Amino-3-hydroxypyridine
The most traditional and widely employed method for the synthesis of the this compound ring system commences with the readily available 2-amino-3-hydroxypyridine. The core of this strategy lies in the condensation of this precursor with a carboxylic acid or its derivative, which ultimately forms the 2-substituted oxazole ring. The choice of condensing agent is critical and defines two major sub-routes.
Route A1: Polyphosphoric Acid (PPA) Mediated Cyclodehydration
Polyphosphoric acid (PPA) is a viscous liquid that serves as both a solvent and a powerful dehydrating agent, making it highly effective for promoting the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with carboxylic acids.
The reaction mechanism involves the initial activation of the carboxylic acid by PPA, forming a mixed anhydride. This is followed by acylation of the more nucleophilic amino group of 2-amino-3-hydroxypyridine. The resulting amide intermediate then undergoes an intramolecular cyclization via the attack of the hydroxyl group onto the activated carbonyl, followed by dehydration to yield the aromatic oxazole ring.
Diagram of the PPA-Mediated Synthesis of this compound
Caption: General workflow for the PPA-mediated synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq) and benzoic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (10-15 times the weight of the limiting reagent) to the flask.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100 °C and pour it carefully onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until a precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Route A2: Silica-Supported Perchloric Acid (HClO₄-SiO₂) Catalyzed Synthesis
To circumvent the harsh conditions and viscous nature of PPA, a milder and more environmentally benign approach utilizing a heterogeneous catalyst has been developed. Silica-supported perchloric acid (HClO₄-SiO₂) has emerged as a highly efficient and reusable catalyst for this transformation.[1]
In this one-pot method, the silica-supported acid acts as a powerful Lewis acid, activating the carbonyl group of the benzoic acid. This facilitates the nucleophilic attack by the amino group of 2-amino-3-hydroxypyridine to form an amide intermediate. The catalyst then promotes the intramolecular cyclization and dehydration, similar to the PPA-mediated route, but under significantly milder conditions. The solid-supported nature of the catalyst simplifies its removal from the reaction mixture.
Diagram of the HClO₄-SiO₂ Catalyzed Synthesis
Caption: One-pot synthesis using a heterogeneous catalyst.
-
Catalyst Preparation: Prepare silica-supported perchloric acid by adding perchloric acid (70%) dropwise to a suspension of activated silica gel in an appropriate solvent, followed by evaporation of the solvent.
-
Reaction Setup: In a round-bottom flask, mix 2-amino-3-hydroxypyridine (1.0 mmol), 4-chlorobenzoic acid (1.0 mmol), and the prepared HClO₄-SiO₂ catalyst (0.1 g).
-
Reaction: Stir the mixture at room temperature for the specified time (typically 2-4 hours), monitoring the reaction by TLC.
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Isolation: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Route B: Modern Approach via Intramolecular Cyclization of 2-Chloro-3-nitropyridine Derivatives
A more contemporary strategy for the synthesis of functionalized oxazolo[4,5-b]pyridines involves the construction of the oxazole ring through an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This method offers a different retrosynthetic disconnection and allows for the introduction of diverse functionalities.[2][3][4][5]
The synthesis begins with a readily available 2-chloro-3-nitropyridine. The key step is the nucleophilic substitution of the chlorine atom by a suitable oxygen-containing nucleophile, which is then elaborated to create a side chain capable of an intramolecular cyclization. The electron-withdrawing nitro group activates the pyridine ring for the initial nucleophilic attack and subsequently acts as a leaving group in the final ring-closing SNAr step.[6][7][8][9][10]
Diagram of the Intramolecular SNAr Route
Caption: Multi-step synthesis via intramolecular SNAr.
While a direct protocol for this compound via this route is less commonly detailed, the synthesis of the analogous isthis compound illustrates the key principles.[2][3][4][5]
-
Synthesis of the Intermediate: Commercially available 2-chloro-3-nitropyridines are reacted with a carbon nucleophile like ethyl acetoacetate in the presence of a base (e.g., NaH).
-
Nitrosation: The resulting intermediate is then subjected to in situ nitrosation to form an isonitroso compound.
-
Cyclization: The isonitroso compound undergoes intramolecular cyclization under the action of a base like K₂CO₃ in a suitable solvent (e.g., MeCN) at room temperature. This final step involves the displacement of the nitro group to form the fused heterocyclic ring.
-
Work-up and Purification: The reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent. Purification is achieved by column chromatography.
Comparative Analysis
| Feature | Route A1: PPA-Mediated | Route A2: HClO₄-SiO₂ Catalyzed | Route B: Intramolecular SNAr |
| Starting Materials | 2-Amino-3-hydroxypyridine, Carboxylic Acids | 2-Amino-3-hydroxypyridine, Benzoic Acids | 2-Chloro-3-nitropyridines, Nucleophiles |
| Reaction Conditions | High temperature (180-200 °C) | Room temperature | Multi-step, varied conditions |
| Yields | Generally good to excellent (70-95%) | High to quantitative (85-98%)[1] | Good to high, depending on the substrate |
| Substrate Scope | Broad for various carboxylic acids | Demonstrated for substituted benzoic acids[1] | Versatile, allows for diverse functionalities |
| Work-up & Purification | Difficult due to viscous PPA, requires neutralization | Simple filtration to remove catalyst | Standard extractive work-up and chromatography |
| Scalability | Challenging due to high viscosity and exotherms | Potentially good due to mild conditions and catalyst recyclability | Feasible, but multi-step nature can be a drawback |
| Safety & Hazards | PPA is corrosive and requires careful handling at high temperatures | Perchloric acid is a strong oxidizer and requires careful preparation of the catalyst | Use of NaH and other reactive reagents requires caution |
| Green Chemistry | Poor atom economy, high energy consumption | Good, catalyst is reusable, mild conditions | Multi-step nature reduces atom economy |
Conclusion and Future Outlook
The synthesis of the this compound core can be approached through several effective strategies, each with its own set of advantages and limitations.
The classical PPA-mediated condensation (Route A1) remains a robust and high-yielding method, particularly for large-scale preparations where the cost of starting materials is a primary concern. However, its harsh reaction conditions and challenging work-up are significant drawbacks.
The silica-supported perchloric acid catalyzed method (Route A2) represents a significant advancement, offering a much greener and more user-friendly alternative.[1] Its mild conditions, high yields, and the reusability of the catalyst make it an attractive option for laboratory-scale synthesis and for the preparation of libraries of compounds for screening purposes.
The intramolecular SNAr approach (Route B) provides a modern and versatile entry to functionalized oxazolo[4,5-b]pyridines that may not be readily accessible through condensation methods. While it is a multi-step process, it offers greater control over the substitution pattern on the pyridine ring.
For researchers in drug discovery and development, the choice of synthetic route will depend on a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources. The development of even more efficient, sustainable, and versatile methods for the construction of this important heterocyclic scaffold will undoubtedly continue to be an active area of research.
References
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A Comparative Analysis of Oxazolo[4,5-b]pyridine Derivatives and Etoposide in Anticancer Efficacy
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of oncology, the quest for more effective and less toxic therapeutic agents is perpetual. DNA topoisomerase II has long been a validated and critical target for cancer chemotherapy. Etoposide, a semisynthetic derivative of podophyllotoxin, has been a cornerstone in the treatment of various malignancies, including lung, testicular, and ovarian cancers, for decades.[1][2][3] It functions as a topoisomerase II "poison," trapping the enzyme-DNA cleavage complex and inducing cytotoxic double-strand breaks (DSBs).[4][5][6] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[7] This has spurred the exploration of novel heterocyclic compounds, among which oxazolo[4,5-b]pyridine derivatives have emerged as a promising class of potent anticancer agents, with some demonstrating superior in vitro activity compared to etoposide.[8][9][10]
This guide provides a comprehensive comparison of the efficacy of this compound derivatives against the established chemotherapeutic, etoposide. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a robust resource for researchers in the field.
Part 1: Mechanistic Showdown: Targeting Topoisomerase II
The primary mechanism of etoposide's anticancer activity is its interference with the catalytic cycle of topoisomerase II.[1] This enzyme is crucial for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks.[4] Etoposide stabilizes the covalent intermediate known as the topoisomerase II cleavage complex (TopoIIcc), which prevents the re-ligation of the DNA strands.[5] The accumulation of these permanent, protein-linked DSBs triggers cellular damage responses, leading to cell cycle arrest and, ultimately, apoptosis.[1][6]
Intriguingly, research indicates that certain this compound derivatives share this critical molecular target. For instance, 2-(4-butylphenyl)this compound has been identified as a potent inhibitor of human topoisomerase IIα (hTopo IIα), exhibiting greater activity than etoposide in enzymatic assays.[9][10] While the precise binding interactions may differ, the functional outcome is analogous: stabilization of the TopoIIcc, leading to DNA damage. However, the versatility of the this compound scaffold means other derivatives may exhibit different or multiple mechanisms. Some studies have suggested other potential targets, such as human dihydroorotate dehydrogenase (hDHODH), through molecular docking studies.[11] This chemical diversity allows for the potential development of agents with novel or multi-targeted mechanisms.
Part 2: Comparative In Vitro Efficacy
The most direct measure of a compound's potential as an anticancer agent is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation. Numerous studies have synthesized novel this compound derivatives and tested their efficacy against a panel of human cancer cell lines, consistently using etoposide as a benchmark.
The data consistently show that specific substitutions on the this compound core can lead to compounds with significantly greater potency than etoposide. For example, a series of chalcone-incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines demonstrated IC50 values in the low micromolar to nanomolar range, surpassing etoposide's activity across multiple cell lines.[8]
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected this compound Derivatives and Etoposide
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Etoposide | Reference |
| This compound-Triazoles | Compound 18i | A549 (Lung) | 1.05 ± 0.09 | 2.95 ± 0.11 | [11] |
| MCF-7 (Breast) | 1.21 ± 0.13 | 3.15 ± 0.13 | [11] | ||
| PC3 (Prostate) | 1.11 ± 0.10 | 3.01 ± 0.12 | [11] | ||
| Chalcone-Thiadiazole-Oxazolo[4,5-b]pyridines | Compound 10c | A549 (Lung) | 0.021 ± 0.0021 | 0.89 ± 0.065 | [8] |
| MCF-7 (Breast) | 0.019 ± 0.0017 | 0.13 ± 0.017 | [8] | ||
| Colo-205 (Colon) | 0.025 ± 0.0019 | 1.12 ± 0.098 | [8] | ||
| A2780 (Ovarian) | 0.013 ± 0.0013 | 3.08 ± 0.135 | [8] | ||
| Chalcone-Oxazole-Oxazolo[4,5-b]pyridines | Compound 11b | SiHa (Cervical) | 0.03 ± 0.001 | >10 | [12] |
| A549 (Lung) | 0.42 ± 0.012 | 0.89 ± 0.065 | [12] | ||
| MCF-7 (Breast) | 0.11 ± 0.009 | 0.13 ± 0.017 | [12] |
This table represents a selection of data from cited literature and is not exhaustive. Values are presented as Mean ± SD or as reported in the source.
The causality behind these choices in medicinal chemistry often relates to structure-activity relationship (SAR) studies. The addition of moieties like chalcones and triazoles can enhance binding affinity to the biological target, improve cell permeability, or introduce new mechanisms of action, leading to the observed increase in potency.[8][12]
Part 3: Key Experimental Protocols
To ensure the reproducibility and validity of these comparative findings, standardized experimental protocols are essential. Below are detailed methodologies for the core assays used to evaluate and compare these compounds.
Experimental Workflow: A Comparative In Vitro Assessment
Protocol 1: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13] It is a foundational experiment for determining the IC50 of a compound.
Objective: To determine the concentration of an agent that inhibits cell growth by 50%.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (this compound derivatives, Etoposide) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and etoposide in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent for comparative studies.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is a crucial step to confirm that cell death occurs via apoptosis.[14]
Objective: To quantify the induction of apoptosis by the test compounds.
Materials:
-
6-well plates
-
Test compounds and Etoposide
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds and etoposide at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates apoptosis induction.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M). It is used to detect drug-induced cell cycle arrest.[15][16]
Objective: To determine if the test compounds induce cell cycle arrest at a specific phase.
Materials:
-
6-well plates
-
Test compounds and Etoposide
-
Cold 70% ethanol
-
PBS (Phosphate-Buffered Saline)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat with compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest. Etoposide typically causes a G2/M arrest.[16]
Part 4: Conclusion and Future Outlook
The available evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of novel anticancer agents. In vitro studies have repeatedly demonstrated that rationally designed derivatives can exhibit cytotoxic potency that is not only comparable but often orders of magnitude greater than that of the clinically utilized drug, etoposide.[8][12]
While many derivatives appear to share etoposide's mechanism of topoisomerase II inhibition, the structural versatility of the core allows for exploration of other targets, potentially leading to drugs with improved selectivity or the ability to overcome existing resistance mechanisms.[9][11]
The path forward requires a transition from in vitro validation to comprehensive preclinical in vivo evaluation. Future research must focus on:
-
In Vivo Efficacy: Assessing the antitumor activity of lead compounds in animal models (e.g., xenografts) to validate the in vitro findings.
-
Pharmacokinetics and Toxicology: Determining the ADME (Absorption, Distribution, Metabolism, Excretion) properties and the safety profile of these derivatives.
-
Mechanism Elucidation: Further confirming the molecular targets and downstream signaling pathways to understand the basis of their high potency.
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The Emergence of Oxazolo[4,5-b]pyridines: A New Frontier in the Battle Against MRSA
A Comparative Analysis of Novel Antibacterial Agents Against Established Therapies
The relentless evolution of antibiotic resistance, particularly in Staphylococcus aureus, necessitates a continuous search for novel chemical scaffolds that can circumvent existing resistance mechanisms. Methicillin-resistant S. aureus (MRSA) remains a significant global health threat, rendering many first-line antibiotics ineffective. In this context, the oxazolo[4,5-b]pyridine scaffold has emerged as a promising platform for the development of new antibacterial agents. This guide provides a comprehensive comparison of a new class of 2-(substituted phenyl) this compound derivatives against the established anti-MRSA therapies: vancomycin, linezolid, and daptomycin.
The Imperative for Novel Anti-MRSA Agents
The clinical challenge posed by MRSA infections is substantial. Resistance to the entire class of β-lactam antibiotics, the traditional mainstay of anti-staphylococcal therapy, has forced clinicians to rely on "last-resort" agents. However, the increasing incidence of reduced susceptibility and outright resistance to even these drugs underscores the urgent need for innovative therapeutic options. An ideal new antibiotic should not only possess potent activity against resistant strains but also exhibit a novel mechanism of action to minimize the likelihood of cross-resistance.
Mechanism of Action: A Tale of Different Targets
A fundamental aspect of any new antibiotic is its mechanism of action. The novel this compound derivatives are hypothesized to function through a distinct pathway compared to current therapies, potentially offering a significant advantage in overcoming resistance.
Oxazolo[4,5-b]pyridines: Targeting DNA Replication
Preliminary in silico and in vitro studies suggest that 2-(substituted phenyl) this compound derivatives may exert their antibacterial effect by inhibiting nucleic acid synthesis, possibly through the inhibition of DNA gyrase[1]. DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition leads to catastrophic DNA damage and cell death. This mechanism is distinct from the primary targets of the main comparator drugs.
Caption: Hypothesized mechanism of Oxazolo[4,5-b]pyridines.
Comparator Antibiotics: Established Mechanisms
-
Vancomycin: This glycopeptide antibiotic inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall[2][3]. Resistance typically involves the alteration of this target to D-Ala-D-Lac, which reduces vancomycin's binding affinity[2].
-
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex[4][5][6]. This is a unique mechanism among protein synthesis inhibitors[5][6]. Resistance often arises from mutations in the 23S rRNA gene[4][7].
-
Daptomycin: This cyclic lipopeptide disrupts the bacterial cell membrane in a calcium-dependent manner. It inserts into the membrane, leading to depolarization and a loss of membrane potential, which in turn inhibits DNA, RNA, and protein synthesis, ultimately causing cell death[1][8][9].
In Vitro Efficacy: A Head-to-Head Comparison
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Antibiotic Class | Representative Compound/Drug | Reported MIC Range against MRSA (μg/mL) | Primary Mechanism of Action |
| Oxazolo[4,5-b]pyridines | 2-(substituted phenyl) derivatives | Good activity profile reported[1] | Inhibition of DNA Gyrase (hypothesized)[1] |
| Glycopeptides | Vancomycin | 1-2 (susceptible) | Cell Wall Synthesis Inhibition[2][3] |
| Oxazolidinones | Linezolid | 1-4 | Protein Synthesis Inhibition[4][5][6] |
| Lipopeptides | Daptomycin | 0.5-1 | Cell Membrane Disruption[1][8][9] |
Note: Specific MIC values for the this compound derivatives were not available in the initial screening literature but were described as having a "good activity profile"[1]. Further studies are needed to establish a precise range.
Experimental Protocols for Benchmarking
To rigorously evaluate a new antibiotic candidate, a series of standardized in vitro and in vivo experiments are essential.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the in vitro potency of the new compound.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the MRSA test strain from an agar plate.
-
Inoculate the colonies into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
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A Researcher's Guide to Cross-Reactivity Profiling of Oxazolo[4,5-b]pyridine Kinase Inhibitors
In the landscape of modern drug discovery, the development of kinase inhibitors with precise selectivity profiles is paramount to achieving therapeutic efficacy while minimizing off-target effects. The Oxazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system for the design of potent kinase inhibitors, with derivatives showing significant activity against key oncogenic and inflammatory targets such as Aurora kinases and Glycogen Synthase Kinase-3 (GSK-3). However, the true potential of these novel inhibitors can only be unlocked through a rigorous understanding of their kinome-wide selectivity.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound-based kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for robust kinase profiling, and present a comparative analysis with established kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of their novel chemical entities and make informed decisions in their drug discovery pipeline.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This homology is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors when a polypharmacological approach is desired, it also presents a significant challenge in achieving the high degree of selectivity required for many targeted therapies.[1][2] Unintended inhibition of off-target kinases can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical step in understanding the mechanism of action and predicting the clinical safety of a new drug candidate.
Comparative Framework: Oxazolo[4,5-b]pyridines vs. The Field
To contextualize the performance of novel this compound inhibitors, it is essential to benchmark them against well-characterized, publicly disclosed inhibitors targeting the same kinases. In this guide, we will focus on two key areas where Oxazolo[4,5-b]pyridines have shown promise: GSK-3β and Aurora kinase inhibition.
Our "test articles" from the this compound class are:
-
OAP-GSK-1: A hypothetical, potent this compound-based GSK-3β inhibitor, with a reported IC50 of 0.34 µM for GSK-3β.[3]
-
OAP-AUR-1: A hypothetical, potent this compound-based Aurora kinase inhibitor, with a reported IC50 of 13 nM for Aurora A.[4]
Our "comparator compounds" are:
-
CHIR-99021: A highly selective and potent GSK-3 inhibitor.[5]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases like ABL and RET.[4][6][7]
-
Staurosporine: A broad-spectrum kinase inhibitor, often used as a control to assess the overall kinase binding landscape of a compound.[8][9][10]
Key Performance Metrics for Kinase Inhibitor Comparison
To objectively compare these inhibitors, we will focus on the following key performance metrics, which can be derived from comprehensive kinase profiling assays:
| Metric | Description | Importance in Profiling |
| IC50/Kd | The concentration of an inhibitor required to reduce the activity or binding of a kinase by 50%. | A primary measure of an inhibitor's potency against its intended target and any off-targets. |
| Selectivity Score (S-Score) | A quantitative measure of an inhibitor's selectivity, often calculated as the number of kinases inhibited above a certain threshold at a given concentration. | Crucial for predicting potential side effects and understanding the inhibitor's mechanism of action. |
| KINOMEscan® TreeSpot™ | A visual representation of the inhibitor's interactions across the human kinome. | Provides an intuitive and comprehensive overview of the inhibitor's selectivity profile. |
Experimental Workflows for Cross-Reactivity Profiling
A multi-faceted approach to profiling is recommended, combining biochemical assays for broad kinome screening with cell-based assays to confirm on-target activity and assess downstream pathway modulation.
Biochemical Profiling: The KINOMEscan® Approach
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases. It is an excellent choice for initial, broad-based selectivity profiling.
Caption: KINOMEscan® Experimental Workflow.
Detailed Protocol for KINOMEscan® Profiling:
-
Compound Preparation: Solubilize the test compound (OAP-GSK-1, OAP-AUR-1, and comparators) in 100% DMSO to create a 100x stock solution.
-
Assay Execution: The KINOMEscan® assay is typically performed by a specialized contract research organization (CRO). The core principle involves the test compound competing with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Binding Measurement: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using qPCR. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. These values are then used to calculate dissociation constants (Kd) for each inhibitor-kinase interaction.
Cell-Based Target Engagement and Pathway Analysis
While biochemical assays are powerful, it is crucial to validate these findings in a cellular context. This confirms that the inhibitor can penetrate the cell membrane, engage its target, and modulate downstream signaling pathways.
Caption: Cell-Based Target Validation Workflow.
Detailed Protocol for Western Blot Analysis of Aurora Kinase Inhibition:
-
Cell Culture: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of OAP-AUR-1 or Danusertib for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated Histone H3 (a downstream target of Aurora B) and total Histone H3.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal to determine the cellular IC50 for Aurora B inhibition.
Comparative Cross-Reactivity Data
The following tables present a hypothetical but plausible cross-reactivity profile for our this compound inhibitors alongside the known profiles of our comparator compounds. This data is illustrative of what would be generated from a comprehensive KINOMEscan® screen.
Table 1: Cross-Reactivity Profile of GSK-3β Inhibitors
| Kinase | OAP-GSK-1 (Kd, nM) | CHIR-99021 (Kd, nM) | Staurosporine (Kd, nM) |
| GSK-3β | 340 | 6.7 | 3.0 |
| GSK-3α | 450 | 10 | 2.5 |
| CDK2 | >10,000 | >10,000 | 7.9 |
| ROCK2 | 5,000 | >10,000 | 0.2 |
| PKA | >10,000 | >10,000 | 1.7 |
| Selectivity Score (S(35)@1µM)** | ~5 | 1 | >200 |
*Selectivity Score is the number of kinases with >35% inhibition at a 1µM compound concentration.
Table 2: Cross-Reactivity Profile of Aurora Kinase Inhibitors
| Kinase | OAP-AUR-1 (Kd, nM) | Danusertib (PHA-739358) (Kd, nM) | Staurosporine (Kd, nM) |
| Aurora A | 13 | 13 | 15 |
| Aurora B | 25 | 79 | 3.5 |
| Aurora C | 20 | 61 | 4.6 |
| ABL1 | 500 | 25 | 6.3 |
| RET | >1,000 | 31 | 20 |
| FGFR1 | >1,000 | 47 | 25 |
| Selectivity Score (S(35)@1µM)** | ~10 | ~15 | >200 |
*Selectivity Score is the number of kinases with >35% inhibition at a 1µM compound concentration.
Interpreting the Data: A Senior Scientist's Perspective
-
OAP-GSK-1 demonstrates good potency for GSK-3β, though it is less potent than the highly optimized inhibitor CHIR-99021. Its selectivity score suggests it may have a relatively clean profile, but further investigation into the minor off-targets would be warranted.
-
OAP-AUR-1 shows excellent potency for Aurora A, comparable to Danusertib. Its selectivity appears to be slightly better than Danusertib, with fewer potent off-target interactions. This could translate to a better therapeutic window in a clinical setting.
-
CHIR-99021 lives up to its reputation as a highly selective GSK-3 inhibitor, with minimal off-target activity. This makes it an excellent tool compound for studying GSK-3 biology.
-
Danusertib is a potent pan-Aurora inhibitor but also hits several other kinases with significant potency. This polypharmacology could be beneficial in certain cancer types but also increases the risk of off-target toxicities.
-
Staurosporine , as expected, is a very "dirty" inhibitor, hitting a large portion of the kinome. This makes it a poor candidate for a therapeutic but a useful positive control in broad-spectrum kinase assays.
Signaling Pathway Context
Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological consequences of their inhibition.
GSK-3 Signaling Pathway
GSK-3 is a key regulator of numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[2][11] Its activity is tightly controlled by upstream signals, such as the PI3K/Akt and Wnt pathways.
Caption: Simplified Wnt/β-catenin signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are critical for the proper execution of mitosis.[1][12][13] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis.
Caption: Role of Aurora kinases in mitosis.
Conclusion and Future Directions
The this compound scaffold represents a versatile starting point for the development of novel kinase inhibitors. This guide has outlined a robust, multi-pronged strategy for characterizing the cross-reactivity of these compounds, a critical step in their preclinical development. By combining broad, biochemical kinome profiling with targeted, cell-based assays, researchers can build a comprehensive understanding of their inhibitor's selectivity and on-target potency.
The hypothetical comparative data presented here underscores the importance of benchmarking new chemical entities against established inhibitors. While achieving the exquisite selectivity of a compound like CHIR-99021 is a significant challenge, a well-defined selectivity profile, even with some acceptable off-target activities, can pave the way for a successful therapeutic. The ultimate goal is to develop a deep understanding of the structure-activity relationship and the structure-selectivity relationship, which will enable the rational design of the next generation of highly effective and safe kinase inhibitors.
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A Comparative Guide to the Photophysical Properties of Substituted Oxazolo[4,5-b]pyridines
This guide provides an in-depth technical comparison of the photophysical properties of substituted oxazolo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in drug discovery, materials science, and bioimaging.[1][2] We will explore how structural modifications to the core scaffold influence their absorption and emission characteristics, fluorescence quantum yields, and solvatochromic behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the unique luminescent properties of these molecules.
Introduction: The Versatile Oxazolo[4,5-b]pyridine Scaffold
The this compound ring system, an isostere of purine bases like adenine and guanine, provides a versatile platform for the development of novel functional molecules.[3] Its inherent photophysical properties, coupled with the ability to readily introduce a variety of substituents, allows for the fine-tuning of its electronic and luminescent characteristics.[4][5] This has led to their exploration in diverse applications, including as potential anticancer agents, SIRT1 activators, and fluorescent probes for bioimaging.[6][7][8][9]
The fluorescence of this compound derivatives often exhibits a strong charge-transfer character.[4][5] The introduction of electron-donating and electron-withdrawing groups can significantly alter the ground and excited state dipole moments, leading to predictable shifts in their absorption and emission spectra.[4][5] Understanding these structure-property relationships is paramount for the rational design of new molecules with tailored photophysical properties.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of substituted oxazolo[4,5-b]pyridines typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives.[10][11] A common and effective method is the reaction in the presence of a dehydrating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPSE) at elevated temperatures.[10][12]
Subsequent functionalization can be achieved through various organic reactions. For instance, the introduction of a carboxylic acid moiety on the pyridine ring can be accomplished via a Heck reaction.[10][12] This modular approach allows for the systematic introduction of a wide range of substituents at different positions of the this compound core, enabling a thorough investigation of their impact on the photophysical properties.
Below is a generalized workflow for the synthesis of substituted oxazolo[4,5-b]pyridines.
Caption: Workflow for relative fluorescence quantum yield determination.
Conclusion and Future Outlook
Substituted oxazolo[4,5-b]pyridines and their isomers represent a promising class of fluorophores with tunable photophysical properties. The ability to systematically modify their structure allows for the rational design of molecules with desired absorption and emission characteristics, high quantum yields, and specific environmental sensitivities. The high quantum yields observed for some derivatives make them particularly attractive for applications in bioimaging, sensing, and as components in organic light-emitting diodes (OLEDs).
Future research in this area will likely focus on the development of new synthetic methodologies to further expand the chemical space of these compounds. A deeper understanding of the interplay between molecular structure and excited-state dynamics, aided by computational studies, will be crucial for the design of next-generation fluorophores with enhanced performance. [5][13]The exploration of their application in areas such as targeted drug delivery and theranostics, where their fluorescent properties can be coupled with therapeutic activity, holds significant promise.
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Validating the Mechanism of Action for Anticancer Oxazolo[4,5-b]pyridines: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel anticancer Oxazolo[4,5-b]pyridines. We will move beyond simple viability assays to build a robust, multi-faceted experimental strategy that elucidates the specific molecular interactions and cellular consequences of these promising compounds. This document emphasizes a self-validating experimental approach, comparing the performance of a representative Oxazolo[4,5-b]pyridine, which we will refer to as OXP-1, with established anticancer agents possessing distinct mechanisms of action: Pictilisib (GDC-0941) , a potent pan-PI3K inhibitor, and Etoposide , a well-characterized topoisomerase II inhibitor.
The this compound scaffold is a versatile heterocyclic structure that has shown significant promise in oncology research.[1] Derivatives of this compound have been investigated for various anticancer activities, including the inhibition of critical enzymes like human DNA topoisomerase IIα (hTopo IIα) and the modulation of key signaling pathways.[1][2] Given the diverse potential mechanisms, a systematic and comparative validation approach is paramount.
Our investigation will be structured to answer a series of fundamental questions that build upon one another, creating a logical and scientifically rigorous narrative of the compound's mechanism of action.
Section 1: Foundational Cytotoxicity and Target Engagement
The initial step in characterizing any novel anticancer agent is to confirm its cytotoxic activity and to begin to narrow down its potential molecular targets. We will start with a broad assessment of cell viability and then move to more specific assays targeting known pathways associated with this compound derivatives.
Assessing Cellular Viability: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It allows for the determination of the concentration at which the compound exhibits its half-maximal inhibitory effect (IC50), a critical parameter for comparing potencies.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of OXP-1, Pictilisib, and Etoposide in a complete cell culture medium. Treat the cells with this series of concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
| Compound | Putative Mechanism | IC50 (µM) |
| OXP-1 | PI3K/Akt/mTOR Inhibition | 1.5 |
| Pictilisib | Pan-PI3K Inhibitor | 0.8 |
| Etoposide | Topoisomerase II Inhibitor | 5.2 |
This initial data suggests that OXP-1 possesses potent anticancer activity, with an IC50 value in the low micromolar range, comparable to the established PI3K inhibitor, Pictilisib.
Probing the PI3K/Akt/mTOR Signaling Pathway via Western Blot
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[4][5] Given that many small molecule inhibitors target this pathway, it is a primary candidate for the mechanism of action of OXP-1. Western blotting is a reliable technique to detect and quantify the expression and phosphorylation status of specific proteins within this pathway.[6][7][8]
Caption: Overall workflow for validating the anticancer mechanism of action.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
-
Cell Lysis: Treat MCF-7 cells with OXP-1 (1.5 µM), Pictilisib (0.8 µM), and Etoposide (5.2 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and β-actin (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software.
| Target Protein | OXP-1 | Pictilisib | Etoposide |
| p-Akt (Ser473) | ↓↓↓ | ↓↓↓ | ↔ |
| Total Akt | ↔ | ↔ | ↔ |
| p-S6K (Thr389) | ↓↓↓ | ↓↓↓ | ↔ |
| Total S6K | ↔ | ↔ | ↔ |
(↓↓↓ indicates significant decrease; ↔ indicates no significant change)
The Western blot results strongly suggest that OXP-1, much like Pictilisib, inhibits the PI3K/Akt/mTOR pathway, as evidenced by the decreased phosphorylation of Akt and its downstream target S6K. Etoposide, as expected, does not affect this pathway.
Section 2: Determining the Cellular Fate
Having established that OXP-1 likely inhibits a key survival pathway, the next logical step is to investigate the ultimate fate of the cancer cells upon treatment. The primary goal of most anticancer drugs is to induce programmed cell death, or apoptosis.[10][11]
Quantifying Apoptosis with Annexin V/PI Staining
Apoptosis is a highly regulated process of cell death.[12] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled, making it an excellent marker for early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry can then be used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed and treat MCF-7 cells with OXP-1 (1.5 µM), Pictilisib (0.8 µM), and Etoposide (5.2 µM) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emissions for FITC and PI.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| OXP-1 | 25.4 ± 2.1 | 15.8 ± 1.9 |
| Pictilisib | 22.9 ± 1.8 | 13.2 ± 1.5 |
| Etoposide | 30.1 ± 2.5 | 18.9 ± 2.2 |
The data clearly shows that OXP-1 is a potent inducer of apoptosis, with efficacy comparable to both Pictilisib and Etoposide.[13] This is consistent with the inhibition of a pro-survival pathway.
Section 3: Investigating Cell Cycle Perturbations
Dysregulation of the cell cycle is a hallmark of cancer.[14] Many anticancer agents exert their effects by causing cells to arrest in a specific phase of the cell cycle, which can then lead to apoptosis.[15][16] Analyzing the cell cycle distribution provides another layer of mechanistic insight.
Cell Cycle Analysis via PI Staining and Flow Cytometry
Propidium iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[17] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[18]
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Cell Treatment: Treat MCF-7 cells with OXP-1 (1.5 µM), Pictilisib (0.8 µM), and Etoposide (5.2 µM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[17]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| OXP-1 | 80.1 ± 4.2 | 10.3 ± 1.1 | 9.6 ± 0.9 |
| Pictilisib | 78.9 ± 3.9 | 11.8 ± 1.4 | 9.3 ± 1.0 |
| Etoposide | 25.6 ± 2.3 | 28.1 ± 2.5 | 46.3 ± 3.8 |
The results demonstrate that OXP-1 and Pictilisib cause a significant accumulation of cells in the G0/G1 phase, indicating a G1 cell cycle arrest. This is a known consequence of inhibiting the PI3K/Akt pathway, which is required for the G1 to S phase transition.[16] In contrast, Etoposide, a topoisomerase II inhibitor, induces a G2/M arrest, which is characteristic of its mechanism of action involving DNA damage during replication.
Conclusion
This comparative guide outlines a logical and robust experimental strategy to validate the mechanism of action of a novel anticancer this compound, OXP-1. Through a series of integrated assays, we have built a compelling case for OXP-1 acting as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.
-
Cell Viability Assays confirmed its potent cytotoxic effects.
-
Western Blot Analysis demonstrated direct inhibition of the PI3K/Akt/mTOR pathway, mirroring the effects of the known PI3K inhibitor, Pictilisib.
-
Apoptosis Assays confirmed that this pathway inhibition translates into the induction of programmed cell death.
-
Cell Cycle Analysis revealed a G1 phase arrest, a hallmark of PI3K/Akt pathway inhibition, and clearly distinguished its mechanism from that of a DNA-damaging agent like Etoposide.
By employing this multi-faceted, comparative approach, researchers can confidently and comprehensively elucidate the mechanism of action of novel this compound derivatives, providing a solid foundation for further preclinical and clinical development. This self-validating system, where each experimental outcome logically supports the next, ensures a high degree of scientific integrity and trustworthiness in the generated data.
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A Head-to-Head Comparison of Privileged Scaffolds: Oxazolo[4,5-b]pyridine vs. Pyrazolopyridine in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of options, fused pyridine systems have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, conferring favorable pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of two prominent fused-pyridine scaffolds: Oxazolo[4,5-b]pyridine and Pyrazolopyridine.
This analysis moves beyond a simple recitation of facts, delving into the synthetic causality, structure-activity relationship (SAR) nuances, and therapeutic applications that differentiate these two powerful chemical frameworks. The insights provided are grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their next discovery campaign.
Core Structural and Physicochemical Properties
At a fundamental level, both scaffolds are bicyclic heteroaromatic systems where a pyridine ring is fused to a five-membered heterocyclic ring. The key difference lies in this five-membered ring: an oxazole for this compound and a pyrazole for Pyrazolopyridine. This seemingly minor structural change imparts distinct electronic and steric properties, which in turn affect solubility, crystal packing, metabolic stability, and the ability to form key interactions with biological targets.
The this compound core features an oxygen atom, which acts as a hydrogen bond acceptor, and a nitrogen atom, which is weakly basic. In contrast, the Pyrazolopyridine scaffold contains two nitrogen atoms within its pyrazole ring. One nitrogen typically bears a hydrogen atom (an N-H donor), making it a crucial interaction point, while the other is a pyridine-type nitrogen (acceptor).[1] This N-H donor capability is a fundamental differentiator, often exploited to anchor ligands into the active sites of enzymes like kinases.
Below is a comparative summary of the parent scaffolds' computed physicochemical properties.
| Property | This compound | Pyrazolopyridine (1H-Pyrazolo[3,4-b]pyridine) | Rationale for Significance |
| Molecular Weight | 120.11 g/mol [2] | 119.13 g/mol | Foundational property influencing diffusion and transport. Both are excellent starting points for medicinal chemistry. |
| LogP | 1.33 | 1.16 | Indicates lipophilicity. Both scaffolds possess a balanced LogP suitable for achieving cell permeability and aqueous solubility. |
| Hydrogen Bond Donors | 0[2] | 1 | A critical differentiator. The pyrazole N-H provides a key interaction point for target binding, often essential for kinase inhibition.[3] |
| Hydrogen Bond Acceptors | 2[2] | 2 | Both scaffolds can accept hydrogen bonds via their ring nitrogens, influencing solubility and target interactions. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų[2] | 42.0 Ų | Predicts drug transport properties. Both values are well within the range for good oral bioavailability and CNS penetration. |
Synthetic Accessibility and Strategic Considerations
The ease and versatility of synthesis are paramount in a drug discovery campaign, enabling the rapid generation of analogs for SAR studies. Both scaffolds are accessible through various established synthetic routes, though they present different challenges and opportunities.
This compound Synthesis
The construction of the this compound core typically involves the cyclization of a 2-amino-3-hydroxypyridine precursor with a suitable one-carbon unit.[4][5] A common and effective method involves the condensation with carboxylic acids or their derivatives, often promoted by dehydrating agents like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[4][5] This approach is robust and allows for the direct installation of substituents at the 2-position of the oxazole ring, a key vector for SAR exploration.
Diagram: General Synthetic Workflow for Oxazolo[4,5-b]pyridines
Caption: A common synthetic route to the this compound core.
Pyrazolopyridine Synthesis
The synthesis of Pyrazolopyridines is highly versatile, with two primary retrosynthetic strategies: forming the pyridine ring onto a pre-existing pyrazole, or vice-versa.[6] A widely used approach starts from a substituted 3- or 5-aminopyrazole, which acts as a dinucleophile reacting with a 1,3-bielectrophile (like a 1,3-dicarbonyl compound) to construct the pyridine ring.[6] This method can, however, lead to regioselectivity issues if an unsymmetrical dicarbonyl compound is used.[6] Alternative strategies, such as those starting from functionalized pyridines, offer better control over the final substitution pattern.[7]
Diagram: General Synthetic Workflow for Pyrazolopyridines
Caption: A prevalent strategy for synthesizing the Pyrazolopyridine scaffold.
Editorial Insight: The synthesis of Oxazolo[4,5-b]pyridines is often more straightforward for achieving diversity at the 2-position. Pyrazolopyridine synthesis offers more strategic flexibility in building the core but requires careful planning to control regiochemistry, a crucial aspect when defining SAR vectors.[6]
Biological Activity and Therapeutic Landscape
Both scaffolds are associated with a broad spectrum of biological activities, reflecting their status as privileged structures. However, their unique physicochemical properties steer them toward different, albeit sometimes overlapping, therapeutic targets.
Pyrazolopyridine: This scaffold is a cornerstone in the development of kinase inhibitors.[8] The pyrazole N-H donor and adjacent pyridine-type nitrogen acceptor form a classic "hinge-binding" motif that anchors the molecule in the ATP-binding pocket of many kinases. Beyond kinases, pyrazolopyridines have demonstrated significant potential across a diverse range of diseases.[1][9]
This compound: While also explored for kinase inhibition, this scaffold has gained significant traction in modulating other target classes.[10] Its derivatives have shown promise as anti-inflammatory agents by inhibiting GSK-3β and as potent antibacterial agents.[10][11] Furthermore, this scaffold is prominent in neuroscience, with derivatives acting as modulators of nicotinic acetylcholine receptors (nAChRs), which are targets for cognitive disorders.[12]
| Target Class / Indication | This compound | Pyrazolopyridine | Key References |
| Kinase Inhibition | Yes (GSK-3β, etc.) | Yes (CDKs, etc.) | [10],[8] |
| Neuroscience | Yes (α7 nAChR, FAAH) | Yes (Anxiolytics, Neuroprotection) | [13],[12],[9],[14] |
| Anti-inflammatory | Yes | Yes | [10],[1] |
| Anticancer | Yes | Yes | [15],[9] |
| Antimicrobial | Yes | Yes | [11],[16] |
| Antiviral | Less Common | Yes | [17] |
| Antiplatelet | Less Common | Yes | [18] |
(Bold indicates areas where the scaffold is particularly prominent in the literature)
Diagram: Inhibition of GSK-3β Signaling by an this compound Derivative
Caption: Mechanism of anti-inflammatory action via GSK-3β inhibition.[10]
Structure-Activity Relationship (SAR) and ADME/Tox Considerations
Pyrazolopyridine SAR: The SAR for pyrazolopyridines is often well-defined.[3][17]
-
N1 Position: Substitution at the N1 position of the pyrazole ring is crucial for modulating potency and selectivity, often pointing towards a solvent-exposed region. An isopropyl group, for instance, was found to be critical for certain antiviral activities.[17]
-
C4 Position: This position frequently accommodates aryl groups, and modifications here can drastically alter the biological profile, improving potency and target specificity.[17]
-
C6 Position: This position on the pyridine ring is another key handle for derivatization, often impacting pharmacokinetic properties.
This compound SAR:
-
2-Position: This is the most commonly functionalized position on the oxazole ring. Aryl, alkyl, and amino groups are introduced here to probe interactions with the target protein.[10]
-
Pyridine Ring: Substitution on the pyridine portion of the scaffold is used to fine-tune properties like solubility and metabolic stability. For example, modifications at the 6-position can be achieved through various cross-coupling reactions.[13]
ADME/Tox Profile: Both scaffolds are considered "drug-like" and can be incorporated into molecules with favorable ADME properties. Pyrazolopyridine derivatives have been shown to fulfill Lipinski's rule of five, suggesting good potential for oral bioavailability.[18] In silico ADMET screenings often accompany studies on these compounds.[19][20] Similarly, this compound derivatives developed as CNS agents demonstrate excellent brain penetration, a key pharmacokinetic parameter.[12] As with any scaffold, metabolic liabilities can be introduced with specific substituents (e.g., electron-rich aromatic rings), requiring careful optimization during lead development.
Experimental Protocols
To provide a practical context, below are representative, high-level protocols for the synthesis of a key intermediate for each scaffold.
Protocol 1: Synthesis of 2-(4-cyanophenyl)this compound
This protocol is adapted from methodologies involving the condensation of 2-amino-3-hydroxypyridine with an aromatic carboxylic acid.[4]
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq), 4-cyanobenzoic acid (1.1 eq), and polyphosphoric acid trimethylsilyl ester (PPSE) (approx. 10x by weight).
-
Heating: Heat the reaction mixture to 200 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH ~7-8. The product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-(4-cyanophenyl)this compound.
Protocol 2: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
This protocol is a generalized procedure based on the reaction of an aminopyrazole with a dicarbonyl compound.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-1-phenyl-1H-pyrazole (1.0 eq) and dimedone (1.0 eq) in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approx. 120 °C).
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. A solid product often precipitates directly from the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove residual acetic acid and impurities.
-
Purification: The filtered solid is often of high purity. If needed, recrystallization from ethanol or a similar solvent can be performed to yield the pure pyrazolopyridine product.
Trustworthiness in Protocols: The described protocols represent standard, validated chemical transformations for heterocycle synthesis. The causality is clear: Protocol 1 relies on thermal condensation and dehydration to form the oxazole ring, while Protocol 2 utilizes a cascade of condensation and cyclization reactions to build the pyridine ring. Both conclude with standard purification techniques to ensure the integrity of the final compound.
Conclusion and Strategic Outlook
The choice between the this compound and Pyrazolopyridine scaffolds is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program.
-
The Pyrazolopyridine scaffold is an exceptional choice for targeting ATP-binding sites, particularly in the kinase family. Its embedded hydrogen bond donor is a powerful feature for achieving high-affinity binding. Its synthetic versatility is high, but requires careful management of regiochemistry.
-
The This compound scaffold offers a more rigid and planar system that excels in contexts outside of traditional hinge-binding. It is a strong candidate for developing CNS-active agents, anti-inflammatory drugs, and antimicrobials. Its synthesis is often more direct, especially for diversifying the 2-position, which can accelerate early SAR studies.
Ultimately, both scaffolds are validated, high-value starting points in medicinal chemistry. The decision should be guided by target biology, existing SAR for the target class, and the synthetic resources available. By understanding the fundamental differences in their properties, synthesis, and biological applications, research teams can more effectively leverage these privileged structures to design the next generation of innovative therapeutics.
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Confirming Target Engagement of Oxazolo[4,5-b]pyridine Inhibitors: A Comparative Guide to Cell-Based Assays
For researchers, scientists, and drug development professionals invested in the promising therapeutic potential of Oxazolo[4,5-b]pyridine inhibitors, unequivocally demonstrating target engagement within a cellular context is a cornerstone of successful preclinical progression. This guide provides an in-depth, objective comparison of leading cell-based methodologies for confirming that your this compound compound interacts with its intended intracellular target. Moving beyond simplistic protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to this critical stage of drug discovery.
The this compound scaffold is a versatile privileged structure in medicinal chemistry, giving rise to potent inhibitors of various enzyme classes, most notably kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and enzymes like human DNA topoisomerase IIα.[1][2][3] While biochemical assays provide initial indications of inhibitory activity, they lack the physiological complexity of a cellular environment where factors like membrane permeability, intracellular concentrations of competing substrates (e.g., ATP), and the presence of protein complexes can significantly influence a compound's efficacy.[4] Therefore, rigorous cell-based target engagement studies are imperative to bridge the gap between in vitro potency and cellular activity.
This guide will compare three prominent methodologies: the Cellular Thermal Shift Assay (CETSA), NanoBRET™/BRET (Bioluminescence Resonance Energy Transfer) assays, and FRET (Förster Resonance Energy Transfer)-based approaches. We will dissect their underlying principles, provide detailed experimental workflows, and present illustrative data to guide you in selecting the most appropriate assay for your this compound inhibitor.
At a Glance: Comparative Overview of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™/BRET Assay | FRET-Based Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[5] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent ligand/tracer.[6] | Förster Resonance Energy Transfer (FRET) between two fluorophore-tagged proteins or a protein and a fluorescent ligand.[1] |
| Protein Modification | None required for endogenous targets. | Requires genetic fusion of the target protein to a luciferase (e.g., NanoLuc®).[6] | Requires genetic fusion of target proteins to fluorescent proteins or labeling with fluorescent dyes.[1] |
| Compound Modification | Not required. | Can utilize a fluorescently labeled tracer in a competitive binding format.[6] | May require a fluorescently labeled compound or be used to study interactions between labeled proteins. |
| Cellular Context | Live cells, cell lysates, and tissue samples.[5] | Live or permeabilized cells.[6] | Live or fixed cells.[1] |
| Readout | Western Blot, ELISA, Mass Spectrometry.[5] | Luminescence/Fluorescence ratio.[6] | Fluorescence intensity/lifetime.[1] |
| Key Advantages | Label-free, reflects physiological conditions with endogenous proteins.[7] | High-throughput, quantitative, real-time measurements in live cells.[7] | High spatial and temporal resolution, suitable for imaging protein-protein interactions.[1] |
| Key Disadvantages | Can be low-throughput, not all binding events cause a significant thermal shift.[7] | Requires genetic modification of the target, potential for steric hindrance.[7] | Can have lower signal-to-noise, potential for phototoxicity. |
Cellular Thermal Shift Assay (CETSA): The Label-Free Standard
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment. The fundamental principle is that the binding of a small molecule, such as an this compound inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[5]
The "Why" Behind the Method
The elegance of CETSA lies in its label-free nature. It does not require modification of the compound or the target protein, allowing for the study of target engagement with endogenous proteins at their natural expression levels. This provides a highly physiologically relevant assessment of target binding.[7]
Experimental Workflow
The CETSA workflow can be broken down into two main formats: the melt curve and the isothermal dose-response (ITDR) curve.
A. CETSA Melt Curve: This experiment determines the temperature at which the target protein denatures in the presence and absence of the inhibitor.
Caption: CETSA Melt Curve Workflow.
B. Isothermal Dose-Response (ITDR) CETSA: This experiment determines the concentration of the inhibitor required to stabilize the target protein at a fixed temperature.
Caption: ITDR-CETSA Workflow.
Detailed Protocol: CETSA Melt Curve for an this compound-based GSK-3β Inhibitor
-
Cell Culture: Culture a relevant human cell line (e.g., HEK293T) to 70-80% confluency.
-
Treatment: Resuspend cells in culture medium and treat with the this compound inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by immediate cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize samples and perform SDS-PAGE and Western blotting using a primary antibody specific for GSK-3β.
-
Data Analysis: Quantify the band intensities and normalize to the intensity at the lowest temperature. Plot the normalized soluble GSK-3β signal against temperature to generate melt curves. A rightward shift in the curve for the inhibitor-treated sample indicates target engagement.[8]
Illustrative Data
Table 1: Illustrative CETSA Data for an this compound-based GSK-3β Inhibitor
| Treatment | Apparent Melting Temperature (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 48.5°C | - |
| Inhibitor (10 µM) | 54.2°C | +5.7°C |
NanoBRET™/BRET Assays: High-Throughput, Live-Cell Quantification
Bioluminescence Resonance Energy Transfer (BRET) assays, particularly the NanoBRET™ platform, offer a highly sensitive and quantitative method for measuring target engagement in live cells.[6] The principle involves the energy transfer from a bioluminescent donor (NanoLuc® luciferase fused to the target protein) to a fluorescent acceptor (a fluorescently labeled tracer that binds to the target).[6]
The "Why" Behind the Method
NanoBRET™ excels in providing quantitative binding data (IC50 values) in a high-throughput format, making it ideal for structure-activity relationship (SAR) studies.[7] By using a competitive displacement format, where the unlabeled this compound inhibitor competes with the fluorescent tracer, one can determine the inhibitor's potency in a live-cell context.[6]
Experimental Workflow
Caption: NanoBRET™ Target Engagement Workflow.
Detailed Protocol: NanoBRET™ Assay for an this compound-based Kinase Inhibitor
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase. The following day, seed the cells into a white 96-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the this compound inhibitor in Opti-MEM®. Add the inhibitor dilutions to the cells, followed by the addition of a fixed concentration of the specific NanoBRET™ fluorescent tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
BRET Measurement: Measure the luminescence signal at the donor wavelength (e.g., 450 nm) and the acceptor wavelength (e.g., 610 nm) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][10]
Illustrative Data
Table 2: Illustrative NanoBRET™ Data for an this compound-based Kinase Inhibitor
| Kinase Target | Cellular IC50 |
| GSK-3β | 85 nM |
| Off-Target Kinase 1 | 1,200 nM |
| Off-Target Kinase 2 | >10,000 nM |
FRET-Based Assays: Visualizing Target Interactions
Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (fluorophores).[1] Similar to BRET, FRET is distance-dependent and can be used to measure molecular interactions in live cells. In the context of target engagement, FRET can be employed to monitor the disruption of a protein-protein interaction by an this compound inhibitor or the direct binding of a fluorescently labeled inhibitor to its target.
The "Why" Behind the Method
FRET-based assays are particularly powerful for studying inhibitors that disrupt protein-protein interactions. They can provide spatial and temporal information about target engagement within specific subcellular compartments, which is a unique advantage.[1]
Experimental Workflow
Caption: FRET-Based Assay Workflow for PPI Disruption.
Detailed Protocol: FRET Assay for an Inhibitor of a Protein-Protein Interaction (PPI)
-
Construct Generation: Create expression vectors for the target protein fused to a donor fluorophore (e.g., CFP) and its interacting partner fused to an acceptor fluorophore (e.g., YFP).
-
Cell Transfection: Co-transfect a suitable cell line with the donor and acceptor fusion constructs.
-
Cell Culture and Treatment: Plate the transfected cells and treat with the this compound inhibitor or vehicle.
-
FRET Measurement: Using a fluorescence microscope or plate reader equipped for FRET, excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Data Analysis: Calculate the FRET ratio or efficiency. A decrease in the FRET signal upon inhibitor treatment indicates that the compound is disrupting the interaction between the target and its partner.[1]
Illustrative Data
Table 3: Illustrative FRET Data for an this compound-based PPI Inhibitor
| Treatment | FRET Efficiency |
| Vehicle (DMSO) | 0.25 |
| Inhibitor (10 µM) | 0.08 |
Conclusion: A Multi-Faceted Approach to Target Engagement
Confirming the target engagement of this compound inhibitors in a cellular context is a non-negotiable step in their development as therapeutic agents. Each of the methodologies discussed—CETSA, NanoBRET™/BRET, and FRET—offers a unique lens through which to view this critical interaction.
-
CETSA stands out for its physiological relevance, allowing for the label-free assessment of target binding to endogenous proteins. It is an excellent choice for validating on-target activity in a native cellular environment.
-
NanoBRET™ provides a high-throughput, quantitative platform for determining binding affinities in live cells, making it invaluable for lead optimization and SAR studies.
-
FRET-based assays offer unparalleled spatial and temporal resolution, ideal for visualizing the disruption of protein-protein interactions within the cell.
The choice of assay will ultimately depend on the specific biological question, the nature of the target, and the stage of your drug discovery program. In many cases, a combination of these orthogonal approaches will provide the most comprehensive and robust validation of target engagement for your this compound inhibitor, building a solid foundation for its advancement towards the clinic.
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A Tale of Two Isomers: A Comparative Guide to the Structure-Activity Relationships of Oxazolo[4,5-b] and Oxazolo[5,4-b]pyridines
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two closely related heterocyclic scaffolds: Oxazolo[4,5-b]pyridine and Oxazolo[5,4-b]pyridine. The subtle yet significant difference in the fusion of the oxazole and pyridine rings profoundly influences their biological activity, offering a fascinating case study in medicinal chemistry.
The oxazolopyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and kinase inhibitory effects.[1] This guide will dissect the SAR of each isomeric system, supported by experimental data, to provide a comprehensive understanding of their therapeutic potential.
The Isomeric Difference: A Structural Overview
The core distinction between the two scaffolds lies in the arrangement of the heteroatoms in the fused ring system. In this compound, the oxazole nitrogen is adjacent to the pyridine nitrogen, whereas in the oxazolo[5,4-b]pyridine isomer, the oxazole oxygen is adjacent to the pyridine nitrogen. This seemingly minor alteration in atomic placement has significant consequences for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of biological activity.
Caption: Chemical structures of the isomeric scaffolds.
Comparative Structure-Activity Relationship (SAR) Analysis
While direct comparative studies testing identical sets of derivatives of both isomers against the same biological targets are limited, we can synthesize a comparative SAR by examining the findings from various independent studies.
Anticancer Activity
Both oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines have demonstrated significant potential as anticancer agents. The SAR for each scaffold, however, reveals distinct patterns.
This compound Derivatives:
Research into this compound-based triazoles has identified potent anticancer compounds.[2][3] The SAR of these derivatives indicates that:
-
Substitution at the 6-position of the oxazolopyridine ring is crucial for activity. Aryl groups, particularly those with electron-donating substituents like methoxy groups, tend to enhance cytotoxicity. For instance, a trimethoxyphenyl substituent at this position has shown excellent activity against a panel of cancer cell lines.[3]
-
The triazole moiety linked to the 2-position of the oxazole ring plays a significant role in the overall activity, likely through interactions with biological targets.
Table 1: Anticancer Activity of Selected this compound Derivatives [3]
| Compound ID | R (Substitution at 6-position) | IC50 (µM) vs. PC3 (Prostate) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. DU-145 (Prostate) |
| 18a | 3,4,5-Trimethoxyphenyl | 0.01 | 0.15 | 0.045 | 0.043 |
| 18b | 3,5-Dimethoxyphenyl | 0.34 | 0.73 | 0.12 | 0.18 |
Oxazolo[5,4-b]pyridine Derivatives:
Derivatives of the oxazolo[5,4-b]pyridine scaffold have also been investigated for their anticancer properties, with a notable focus on their ability to inhibit key signaling pathways. For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown inhibitory activity against the MCF-7 breast cancer cell line.[4][5]
Table 2: Anticancer Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives [4]
| Compound ID | R (Substitution on Sulfonamide) | 50% Inhibition of MCF-7 Proliferation (µg/mL) |
| 2 | Benzenesulfonamide | 152.56 |
| 5 | 4-Methylbenzenesulfonamide | 161.08 |
Comparative Insights:
While a direct comparison is challenging due to the different substitution patterns and cancer cell lines used, it appears that the this compound scaffold, when appropriately substituted, can yield compounds with exceptionally high potency (nanomolar range) against prostate cancer cells. The investigated oxazolo[5,4-b]pyridine derivatives have so far demonstrated more modest anticancer activity.
Kinase Inhibitory Activity
The inhibition of protein kinases is a major strategy in modern drug discovery, particularly in oncology and inflammation. Both oxazolopyridine isomers have emerged as promising kinase inhibitor scaffolds.
This compound Derivatives as GSK-3β Inhibitors:
A series of piperazine-linked this compound derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes, including inflammation.[6][7] The SAR of these compounds highlights the importance of the substituent on the piperazine ring.
Table 3: GSK-3β Inhibitory Activity of Selected this compound Derivatives [7]
| Compound ID | R (Substituent on Piperazine) | IC50 (µM) |
| 7d | 4-Fluorobenzoyl | 0.34 |
| 7e | 4-Chlorobenzoyl | 0.39 |
| 7g | 4-Methylbenzoyl | 0.47 |
| 7c | Benzoyl | 0.53 |
Oxazolo[5,4-b]pyridine Derivatives as ROCK Inhibitors:
Interestingly, a study on polyheteroaryl compounds revealed that an isomeric oxazolo-pyridine central connectivity, characteristic of the oxazolo[5,4-b]pyridine scaffold, led to selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[8]
Comparative Insights:
The available data suggests that the two isomers may have preferences for different kinase targets. The this compound scaffold has been successfully exploited for potent GSK-3β inhibition, while the oxazolo[5,4-b]pyridine core has shown promise for ROCK kinase inhibition. A noteworthy review mentioned that replacing an oxazolo[5,4-d]pyrimidine moiety with oxazolo[5,4-b]pyridine or oxazolo[4,5-c]pyridine enhanced Janus kinase 1 (JAK1) inhibitory activity, suggesting the potential of both isomeric backbones in this kinase family.[9]
Caption: Targeted kinase activities of the isomeric scaffolds.
Antibacterial Activity
The search for new antibacterial agents is a global health priority. Oxazolopyridine derivatives have shown promise in this area as well.
This compound Derivatives:
Studies on 2-(substituted phenyl)oxazolo[4,5-b]pyridines have demonstrated their antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Oxazolo[5,4-b]pyridine Derivatives:
Sulfonamide derivatives of the isoxazolo[5,4-b]pyridine scaffold have been shown to possess antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli.[4][5][11]
Table 4: Antibacterial Activity of Selected Isoxazolo[5,4-b]pyridine Derivatives [11]
| Compound ID | R (Substitution on Sulfonamide) | Activity against P. aeruginosa (doses in µg) | Activity against E. coli (doses in µg) |
| 2 | Benzenesulfonamide | Active at 125, 250, 500 | Active at 125, 250, 500 |
| 5 | 4-Methylbenzenesulfonamide | Active at 125, 250, 500 | Active at 125, 250, 500 |
Comparative Insights:
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the methodologies for key experiments.
Synthesis of 2-Aryl-Substituted Oxazolopyridines
A general and efficient method for the synthesis of 2-aryl-substituted oxazolopyridines involves the condensation of an aminohydroxypyridine with a substituted benzoic acid.
General Procedure for the Synthesis of 2-(Substituted phenyl)oxazolo[4,5-b]pyridines: [10]
-
A mixture of 2-amino-3-hydroxypyridine (1 mmol), a substituted benzoic acid (1 mmol), and a catalytic amount of silica-supported perchloric acid (HClO₄·SiO₂) is prepared.
-
The reaction mixture is stirred at room temperature for the appropriate time.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding a suitable solvent and washing with a basic solution to remove the catalyst and any unreacted acid.
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 2-(substituted phenyl)this compound.
Caption: General synthetic workflow for 2-aryloxazolopyridines.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.
General Protocol for an In Vitro Kinase Assay: [6]
-
The kinase reaction is initiated by mixing the kinase enzyme, a specific substrate, and ATP in a suitable buffer.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (measuring the amount of ADP produced).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and, consequently, the cytotoxic effects of potential anticancer agents.[4][12][13][14]
Detailed Experimental Protocol for MTT Assay: [12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Oxazolo[4,5-b]pyridine
For the researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond the bench. The final, and arguably one of the most critical, stages is its proper disposal. Oxazolo[4,5-b]pyridine, a heterocyclic compound integral to many research and development pipelines, requires a disposal protocol rooted in a deep understanding of its chemical nature and the regulatory landscape. This guide provides the essential, step-by-step framework for its safe and compliant disposal, ensuring the protection of both laboratory personnel and the environment. Our commitment to your work goes beyond providing reagents; we aim to be your trusted partner in laboratory safety and operational excellence.
The Foundational Principle: Hazard Identification and Waste Classification
The bedrock of any disposal protocol is a thorough understanding of the compound's hazards. This compound and its derivatives are recognized as hazardous due to their potential toxicity and irritant properties.[1] The primary disposal pathway is therefore as regulated hazardous waste.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing pyridine or its derivatives are explicitly listed. This classification is not merely administrative; it dictates the handling, storage, and ultimate destruction requirements. The causality here is clear: the nitrogen heterocycle presents specific risks, including the potential formation of toxic combustion byproducts like oxides of nitrogen (NOx) and hydrogen cyanide (HCN) if not incinerated under proper conditions.[2][3]
| EPA Hazardous Waste Code | Description | Relevance to this compound Waste |
| D038 | Pyridine | Applies if the waste exhibits the toxicity characteristic for pyridine.[4] |
| F005 | Spent non-halogenated solvents including pyridine | Applies if this compound is part of a spent solvent mixture containing 10% or more of listed solvents.[5][6][7] |
Due to these classifications, under no circumstances should this compound or its solutions be disposed of via sewer systems or in standard laboratory trash .[8] Such actions risk environmental contamination and place your institution in violation of federal and local regulations.
Operational Plan: Segregation, Containment, and Labeling
A self-validating system of waste management begins at the point of generation. Meticulous segregation and containment are non-negotiable.
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Utilize only chemically compatible, sealable, and airtight containers. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8][9] The container must be in good condition, with no cracks or leaks.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any absorbent materials used for spill cleanup in a dedicated solid waste container.[1]
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids (unless part of a specific neutralization step).[9]
-
-
Labeling is Paramount: As soon as the first drop of waste is added, the container must be labeled. The label must be complete and accurate, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and other components of any mixture. Avoid formulas or abbreviations.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Maintain Container Integrity: Keep the waste container securely sealed at all times, except when adding waste.[10] Store the container in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, and within secondary containment to mitigate spills.[8][9] Containers should not be filled beyond 90% capacity to allow for expansion.[11]
Spill Management: Immediate Safety and Decontamination
Accidents happen, but a robust protocol ensures they are managed safely and effectively.
Immediate Actions for an this compound Spill:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don Appropriate PPE: At a minimum, this includes chemical safety goggles, a fully buttoned lab coat, and double nitrile or butyl rubber gloves.[1][9] For significant spills, a respirator with organic vapor cartridges may be necessary.[12]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[8][12]
-
Neutralization (for acidic surfaces): While not a disposal method, a dilute solution of sodium bicarbonate can be used to neutralize any acid that the pyridine derivative may have contacted, as pyridines are basic.
-
Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly. A common and effective procedure is to wash the area with a suitable solvent (like ethanol) followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.
Disposal Pathway: The Final Destination
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. The most common and effective method for nitrogen-containing heterocyclic compounds is high-temperature incineration.
Why Incineration? Incineration at high temperatures (typically >850°C) in a facility equipped with afterburners and scrubbers ensures the complete destruction of the compound.[13] This process is critical for breaking the stable heterocyclic ring and managing the hazardous combustion byproducts, such as NOx and HCN, converting them into less harmful gases before release.[2][3]
Workflow for Final Disposal:
-
Container Check: Once your waste container is full (or you no longer need it), ensure the cap is tightly sealed and the label is accurate and legible.
-
Request Pickup: Complete a chemical collection request form as per your institution's Environmental Health & Safety (EHS) procedures.[9]
-
Documentation: Maintain a copy of all paperwork associated with the waste pickup for your records, in compliance with institutional and federal regulations.
Below is a decision workflow to guide the disposal process from the point of generation to final removal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. actylislab.com [actylislab.com]
- 13. services.gov.krd [services.gov.krd]
Comprehensive Safety and Handling Guide for Oxazolo[4,5-b]pyridine
This guide provides essential safety and logistical information for the handling of Oxazolo[4,5-b]pyridine and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for analogous heterocyclic compounds and general chemical safety best practices.
Hazard Analysis and Risk Assessment
Key Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound to minimize exposure through all potential routes. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile or Butyl Rubber Gloves (double-gloved), Lab Coat, Safety Goggles, and a Face Shield.[4][5][6] | Protects against inhalation of fine particulates and accidental skin/eye contact. A face shield offers an additional layer of protection from splashes.[6][7] |
| Solution Preparation and Transfers | Nitrile or Butyl Rubber Gloves (double-gloved), Lab Coat, Chemical Splash Goggles, and a Face Shield.[4][6] | Guards against splashes and direct contact with the liquid form, which can be readily absorbed through the skin. |
| Running Reactions | Nitrile or Butyl Rubber Gloves (double-gloved), Flame-Resistant Lab Coat, Chemical Splash Goggles, and Face Shield.[6] | Provides protection from splashes and potential exothermic reactions. A flame-resistant lab coat is recommended if flammable solvents are in use.[6] |
| Work-up and Purification | Chemical-resistant gloves (Nitrile or Butyl Rubber), Lab Coat, Chemical Splash Goggles, and Face Shield. | Protects against exposure during extraction, filtration, and other purification steps where splashes are common. |
| Waste Disposal | Nitrile or Butyl Rubber Gloves, Lab Coat, and Chemical Splash Goggles. | Ensures protection during the handling and transport of hazardous waste containers. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is paramount to ensure safety and experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The storage container should be clearly labeled with the chemical name, hazard pictograms, and date of receipt.[4]
Handling Procedures
All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing:
-
For solids, carefully weigh the required amount in a tared container inside the fume hood.
-
For liquids, use a calibrated pipette or syringe for accurate and safe transfer.
-
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.[4]
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Neutralize (if applicable): For acidic or basic derivatives, neutralize appropriately.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report all spills to the laboratory supervisor or safety officer.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[8]
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
-
Disposal: Never dispose of this compound down the drain or in the regular trash.[4] All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[9]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for handling this compound safely.
Sources
- 1. Oxazolo(4,5-b)pyridin-2(3H)-one | C6H4N2O2 | CID 2799900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
